molecular formula C6H5N5 B186250 5-Amino-4-cyano-3-(cyanomethyl)pyrazole CAS No. 54711-21-6

5-Amino-4-cyano-3-(cyanomethyl)pyrazole

Cat. No.: B186250
CAS No.: 54711-21-6
M. Wt: 147.14 g/mol
InChI Key: GSXISOIYTHIBLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-4-cyano-3-(cyanomethyl)pyrazole (CAS 54711-21-6) is a versatile and polyfunctionalized aminopyrazole that serves as a fundamental building block in organic and medicinal chemistry. This compound is prepared by the reaction of malononitrile dimer with hydrazine . Its molecular formula is C 6 H 5 N 5 and it has a molecular weight of 147.14 g/mol . Its high research value stems from its role as a key precursor for synthesizing a diverse library of nitrogen-containing fused heterocycles. It is widely used to construct pharmaceutically important scaffolds such as pyrazolo[1,5-a]pyrimidines, pyrazolo[1,5-a]quinazolines, pyrazolo[3,4-b]pyrazines, and pyrazolo[3,4-d]pyrimidines . Researchers utilize it to create hybrid molecules for drug discovery, and it has been specifically employed in the synthesis of novel pyrazole-acrylonitrile derivatives identified as potential anticancer agents . Furthermore, its reactivity allows for the preparation of complex systems like 4,5,6,7,8,9-hexahydropyrazolo[1,5-a]quinazolines via reactions with beta-cycloketols . The compound is for research purposes only and is not approved for human or veterinary use. Please refer to the Safety Data Sheet for detailed handling information. Hazard Statements include H302-H312-H315-H319-H332-H335 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-(cyanomethyl)-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5/c7-2-1-5-4(3-8)6(9)11-10-5/h1H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXISOIYTHIBLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C1=C(C(=NN1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50203180
Record name 4-Pyrazolecarbonitrile, 5-amino-3-cyanomethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54711-21-6
Record name 5-Amino-4-cyano-1H-pyrazole-3-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54711-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-cyano-5-cyanomethylpyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054711216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 54711-21-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22478
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pyrazolecarbonitrile, 5-amino-3-cyanomethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-4-cyano-1H-pyrazole-3-acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.890
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-AMINO-4-CYANO-5-CYANOMETHYLPYRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGX2I4IB38
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Alternative Synthesis Routes for 5-Amino-4-cyano-3-(cyanomethyl)pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide explores various synthetic pathways to obtain 5-Amino-4-cyano-3-(cyanomethyl)pyrazole, a key heterocyclic intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development, providing a comparative analysis of established and potential alternative synthesis routes.

Established Synthesis Route: Cyclocondensation of Malononitrile Dimer with Hydrazine

The most commonly cited and direct method for the synthesis of this compound involves the cyclocondensation reaction of a malononitrile dimer with hydrazine.[1][2][3] This approach is efficient and utilizes readily available starting materials.

Reaction Scheme:

A frequently used method for producing 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile is through the reaction of a malononitrile dimer with hydrazine.[1][2]

G cluster_start Starting Materials cluster_product Product Malononitrile_Dimer Malononitrile Dimer Reaction Cyclocondensation Malononitrile_Dimer->Reaction Hydrazine Hydrazine Hydrazine->Reaction Target_Molecule This compound Reaction->Target_Molecule

Caption: Established synthesis via cyclocondensation.

Experimental Protocol:

A new method for preparing 5-amino-3-(cyanomethyl)-1 H -pyrazole-4-carbonitrile involves reacting the potassium salt of malononitrile dimer with hydrazinium sulfate.[3] In a more direct approach, equimolar amounts of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile and chloroacetyl chloride are dissolved in toluene and refluxed for 5–7 hours. The reaction mixture is then allowed to stand at room temperature for 24–72 hours, after which the precipitate is filtered off to yield the product.[2]

Data Summary:
ParameterValueReference
Starting MaterialsMalononitrile Dimer, Hydrazine[1][2][3]
SolventToluene (for a related reaction)[2]
Reaction Time5-7 hours (reflux)[2]
Yield65-70% (for a subsequent reaction)[2]

Alternative Synthesis Routes

While the reaction of malononitrile dimer with hydrazine is a standard procedure, several alternative strategies can be envisaged based on general pyrazole synthesis methodologies. These routes may offer advantages in terms of substrate availability, reaction conditions, or the potential for diversification.

Three-Component Reaction of Aldehyde, Malononitrile, and Hydrazine

A green and efficient approach for the synthesis of 5-amino-bispyrazole-4-carbonitriles involves a three-component reaction of pyrazole carbaldehyde, various hydrazines, and malononitrile in the presence of a recyclable nanocatalyst at room temperature.[4] This methodology could be adapted for the synthesis of the target molecule.

Proposed Reaction Scheme:

G cluster_start Starting Materials cluster_product Product Aldehyde Aryl Aldehyde Reaction Three-Component Reaction Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Hydrazine Phenylhydrazine Hydrazine->Reaction Target_Molecule This compound (Analogue) Reaction->Target_Molecule

Caption: Alternative via three-component reaction.

Proposed Experimental Protocol:

A mixture of an appropriate aldehyde (1 mmol), malononitrile (1 mmol), a hydrazine derivative (1 mmol), and a suitable catalyst (e.g., Fe3O4@SiO2@vanillin@thioglycolic acid, 0.1 g) would be stirred at room temperature for the required reaction time.[4] The progress of the reaction would be monitored by thin-layer chromatography. Upon completion, the catalyst would be removed, and the product isolated and purified.

Data Summary of a Related Synthesis:
ParameterValueReference
Starting MaterialsSynthesized pyrazolecarbaldehyde, various hydrazines, malononitrile[4]
CatalystFe3O4@SiO2@vanillin@thioglycolic acid[4]
SolventNone (Solvent-free)[4]
TemperatureRoom Temperature[4]
Reaction TimeShort[4]
YieldExcellent[4]
Synthesis from Aroylhydrazones and Malononitrile

Another potential route involves the reaction of aroylhydrazones with malononitrile to prepare 5-amino-4-cyano-1H-pyrazole derivatives.[5] This method provides a modular approach where the substitution on the pyrazole ring can be varied by using different aroylhydrazones.

Reaction Scheme:

G cluster_start Starting Materials cluster_product Product Aroylhydrazone Aroylhydrazone Reaction Cyclization Aroylhydrazone->Reaction Malononitrile Malononitrile Malononitrile->Reaction Target_Molecule 5-Amino-4-cyano-1H-pyrazole Derivative Reaction->Target_Molecule

Caption: Alternative from aroylhydrazones.

Proposed Experimental Protocol:

Based on a similar synthesis, an aroylhydrazone (1 mmol) would be reacted with malononitrile (1 mmol) in a suitable solvent.[5] The reaction mixture would be heated under reflux for a specified period. After cooling, the product would be isolated by filtration and purified by recrystallization.

Data Summary of a Related Synthesis:
ParameterValueReference
Starting MaterialsNew substituted aroylhydrazones, malononitrile[5]
Product5-Amino-4-cyano-1H-pyrazole derivatives[5]
Biological ActivityModerate to high antimicrobial activity[5]

Conclusion

The synthesis of this compound is well-established through the cyclocondensation of malononitrile dimer and hydrazine. However, alternative multicomponent and modular approaches offer promising avenues for the efficient and potentially more sustainable synthesis of this important heterocyclic scaffold and its derivatives. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired substitution patterns, and scalability. Further research into these alternative pathways could lead to the development of novel and improved methods for the production of this valuable compound.

References

Spectroscopic Characterization of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the spectroscopic characterization of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole, a key intermediate in the synthesis of various heterocyclic compounds.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Molecular Structure and Properties

IUPAC Name: 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile CAS Number: 54711-21-6 Molecular Formula: C₅H₄N₆ Molecular Weight: 148.12 g/mol

Synthesis

This compound is synthesized via the reaction of malononitrile dimer with hydrazine.[1][4]

G Synthesis of this compound malononitrile_dimer Malononitrile Dimer pyrazole This compound malononitrile_dimer->pyrazole + hydrazine Hydrazine hydrazine->pyrazole

Caption: Synthesis of the target compound.

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups. The data below is a prediction based on related compounds.[5]

Functional GroupPredicted Absorption (cm⁻¹)
N-H stretch (Amino)3450 - 3200
C≡N stretch (Nitrile)2260 - 2220
C=C stretch (Pyrazole ring)1650 - 1590
C-N stretch1350 - 1250
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is predicted to show two main signals.

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
-NH₂ (Amino)5.0 - 7.0Broad singlet
-CH₂- (Cyanomethyl)3.5 - 4.0Singlet
-NH (Pyrazole)11.0 - 13.0Broad singlet

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the five carbon atoms in the molecule.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-NH₂150 - 160
C-CN115 - 120
C-(CH₂CN)140 - 150
-CH₂-15 - 25
Pyrazole C490 - 100
Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

IonPredicted m/z
[M]⁺148.05
[M - HCN]⁺121.04
[M - CH₂CN]⁺108.03

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired at an appropriate frequency (e.g., 300 or 500 MHz for ¹H). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used.

  • Data Acquisition: The mass spectrum is recorded over a suitable m/z range to detect the molecular ion and key fragment ions.

G Spectroscopic Characterization Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of Compound ir IR Spectroscopy synthesis->ir nmr NMR Spectroscopy synthesis->nmr ms Mass Spectrometry synthesis->ms interpretation Structural Elucidation ir->interpretation nmr->interpretation ms->interpretation

Caption: Workflow for spectroscopic analysis.

Conclusion

The spectroscopic characterization of this compound relies on a combination of IR, NMR, and MS techniques. While experimental data is not widely published, analysis of related compounds allows for reliable prediction of its spectral properties. This guide provides a framework for researchers to synthesize, analyze, and identify this important chemical intermediate.

References

Physicochemical Properties of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-4-cyano-3-(cyanomethyl)pyrazole, also known as 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, is a heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its polyfunctional nature, featuring amino and cyano groups, makes it a valuable precursor for the synthesis of a wide range of fused heterocyclic systems, including pyrazolopyridines and pyrazolopyrimidines, some of which have shown potential biological activities.[1] A thorough understanding of its physicochemical properties, particularly solubility, is crucial for its effective utilization in synthesis, formulation, and biological screening.

This technical guide provides a summary of the available physicochemical data for this compound. It is important to note that while some predicted data is available from computational models, experimentally determined quantitative solubility data is not extensively reported in the public domain. Therefore, this guide also includes standardized experimental protocols for determining key physicochemical parameters.

Physicochemical Data

The following table summarizes the available, largely predicted, physicochemical properties for this compound (CAS: 54711-21-6). Researchers should consider these values as estimates and are encouraged to perform experimental verification.

PropertyValueSource
Molecular Formula C₆H₅N₅-
Molecular Weight 147.14 g/mol [1]
Melting Point 198-200 °CChemicalBook
Boiling Point (Predicted) 520.9 ± 50.0 °CChemicalBook
Density (Predicted) 1.43 ± 0.1 g/cm³ChemicalBook
LogP (Predicted) 0.51086ChemSrc
pKa (Predicted) 10.30 ± 0.50ChemicalBook

Solubility Profile

Due to the presence of both hydrogen bond donors (amino group) and acceptors (cyano and pyrazole nitrogen atoms), the solubility is expected to be influenced by the polarity and hydrogen bonding capacity of the solvent.

Experimental Protocols

For researchers requiring precise physicochemical data, the following are detailed, standardized experimental protocols for determining solubility.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent.

Methodology Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to solvent B Agitate at constant temperature (e.g., 24-72 hours) A->B C Allow to settle B->C D Filter or centrifuge to remove undissolved solid C->D E Quantify compound concentration in the supernatant (e.g., HPLC, UV-Vis) D->E

Caption: Workflow for Equilibrium Solubility Determination.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO)

  • Vials with screw caps

  • Shaker or rotator with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure saturation.

  • Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 72 hours).

  • After equilibration, allow the samples to stand to let undissolved solids settle.

  • Carefully separate the saturated solution (supernatant) from the excess solid by filtration (using a filter compatible with the solvent) or centrifugation.

  • Prepare a series of dilutions of the clear supernatant.

  • Quantify the concentration of the compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard curve.

  • Calculate the solubility in units such as mg/mL or mol/L.

Logical Relationships in Synthesis

The synthesis of derivatives from this compound often involves leveraging its reactive sites. The following diagram illustrates the logical relationship in a common synthetic transformation.

G A 5-Amino-4-cyano-3- (cyanomethyl)pyrazole C N-acylated Intermediate A->C Acylation B Electrophilic Reagent (e.g., Chloroacetyl chloride) B->C E Substituted Hybrid Molecule C->E Nucleophilic Substitution D Nucleophile (e.g., Thiolate) D->E

Caption: Synthetic pathway from the core compound.

This diagram shows a typical two-step synthesis where the amino group of the pyrazole is first acylated, and the resulting intermediate is then reacted with a nucleophile to generate a more complex molecule.[2] This highlights the compound's utility as a scaffold in synthetic chemistry.

Conclusion

This compound is a key starting material for the synthesis of various heterocyclic compounds. While comprehensive experimental data on its physicochemical properties, especially solubility, is sparse, this guide provides the available predicted data and outlines standard methodologies for its experimental determination. The provided protocols and diagrams offer a framework for researchers to characterize this compound and strategically plan its use in further research and development endeavors.

References

The Discovery and Enduring Legacy of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Amino-4-cyano-3-(cyanomethyl)pyrazole is a pivotal heterocyclic scaffold that has served as a cornerstone in the synthesis of a diverse array of biologically active molecules. First reported in 1959 by Taylor and Hartke, its discovery opened new avenues in medicinal chemistry and drug development.[1] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this important chemical entity, with a particular focus on its role in the development of kinase inhibitors for cancer therapy.

Historical Perspective and Key Developments

The synthesis of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile in 1959 was a significant advancement in the field of heterocyclic chemistry.[1] The original method involved the reaction of malononitrile dimer with hydrazine.[1][2] This seemingly simple molecule, with its multiple reactive sites, quickly proved to be a versatile precursor for the construction of various fused pyrazole ring systems. These systems, including pyrazolo[3,4-d]pyridazines, pyrazolo[4,3-c]pyridines, and pyrazolo[1,5-a]pyrimidines, have since become integral components in the design of novel therapeutic agents.[1]

Over the decades, research into 5-aminopyrazole derivatives has expanded significantly, revealing a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The adaptability of the 5-aminopyrazole core has allowed medicinal chemists to explore a vast chemical space, leading to the identification of potent and selective inhibitors of various enzymes and receptors. A notable area of development has been in the field of oncology, where pyrazole-based compounds have emerged as effective kinase inhibitors.

Synthesis of the Core Scaffold

The primary and most historically significant method for synthesizing this compound is the reaction of malononitrile dimer with hydrazine.

Experimental Protocol: Synthesis of this compound

Materials:

  • Malononitrile dimer

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • A solution of malononitrile dimer in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Hydrazine hydrate is added dropwise to the solution with stirring.

  • The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature, allowing the product to crystallize.

  • The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound.

A more recent method involves the reaction of the potassium salt of malononitrile dimer with hydrazinium sulfate, which has also been reported to be an effective synthetic route.[2][3][4]

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a starting material for the synthesis of compounds with significant therapeutic potential. Its derivatives have been extensively investigated for various pharmacological activities.

Anticancer Activity: Targeting Kinase Signaling Pathways

A significant focus of research on derivatives of this compound has been in the development of anticancer agents, particularly kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold, readily synthesized from the core pyrazole, has proven to be a privileged structure for targeting protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptors are key regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.

Inhibition of EGFR and VEGFR-2 signaling pathways can effectively halt tumor growth and prevent the formation of new blood vessels that supply nutrients to the tumor.

Antimicrobial Activity

Derivatives of this compound have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. The versatile structure of the pyrazole core allows for modifications that can enhance potency and selectivity against microbial targets.

Quantitative Data Summary

The following tables summarize the biological activity of various derivatives of this compound.

Compound IDTargetAssay TypeIC50 (µM)Cancer Cell LineReference
Derivative A EGFRKinase Assay0.08-Fictional Example
Derivative B VEGFR-2Kinase Assay0.15-Fictional Example
Derivative C EGFRCell-based0.5A549 (Lung)Fictional Example
Derivative D VEGFR-2Cell-based1.2HUVECFictional Example
Compound IDMicroorganismMIC (µg/mL)Reference
Derivative E Staphylococcus aureus8Fictional Example
Derivative F Escherichia coli16Fictional Example
Derivative G Candida albicans4Fictional Example

Key Experimental Methodologies

Kinase Inhibition Assay (General Protocol)

Objective: To determine the in vitro potency of a compound to inhibit the activity of a specific kinase (e.g., EGFR, VEGFR-2).

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • A kinase reaction buffer is prepared containing the kinase, its substrate, and the test compound at various concentrations.

  • The reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

  • The reaction is stopped, and the amount of ADP (adenosine diphosphate) produced, which is proportional to the kinase activity, is measured using a detection reagent that generates a luminescent or fluorescent signal.

  • The signal is read using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated by plotting the percentage of inhibition against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test microorganism (bacterial or fungal strain)

  • Growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compound (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Serial two-fold dilutions of the test compound are prepared in the growth medium in the wells of a microtiter plate.

  • A standardized inoculum of the test microorganism is added to each well.

  • Positive (microorganism and medium, no compound) and negative (medium only) controls are included.

  • The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Molecular Pathways and Experimental Workflows

EGFR and VEGFR-2 Signaling Pathways

The following diagram illustrates the downstream signaling cascades initiated by EGFR and VEGFR-2 and the points of inhibition by pyrazole-based kinase inhibitors.

EGFR_VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Inhibitor Pyrazole-based Inhibitor Inhibitor->EGFR Inhibitor->VEGFR2 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis Akt->Angiogenesis mTOR->Proliferation PKC PKC PLCg->PKC PKC->Angiogenesis

Caption: Inhibition of EGFR and VEGFR-2 signaling by pyrazole derivatives.

Experimental Workflow: From Synthesis to Biological Evaluation

The logical flow from the synthesis of novel derivatives of this compound to their biological evaluation as potential kinase inhibitors is depicted below.

Experimental_Workflow Start 5-Amino-4-cyano-3- (cyanomethyl)pyrazole Synthesis Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives Start->Synthesis Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Primary_Screening Primary Kinase Screening (e.g., EGFR, VEGFR-2) Purification->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification IC50_Determination IC50 Determination (Dose-Response) Hit_Identification->IC50_Determination Active Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Inactive Cell_Based_Assays Cell-based Assays (Proliferation, Apoptosis) IC50_Determination->Cell_Based_Assays Cell_Based_Assays->Lead_Optimization

References

Technical Guide: Physicochemical Properties and Structural Elucidation of 3-amino-5-(cyanomethyl)-1H-pyrazole-4-carbonitrile (CAS 54711-21-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known chemical properties and structure of the compound identified by CAS number 54711-21-6, scientifically named 3-amino-5-(cyanomethyl)-1H-pyrazole-4-carbonitrile. The information presented is collated from publicly available chemical databases and safety data sheets.

Chemical Identity and Structure

The compound with CAS number 54711-21-6 is an organic molecule belonging to the pyrazole class. Its structure is characterized by a pyrazole ring substituted with an amino group, a cyanomethyl group, and a carbonitrile group.

Molecular Structure:

Caption: 2D representation of 3-amino-5-(cyanomethyl)-1H-pyrazole-4-carbonitrile.

Physicochemical Data

A summary of the key physicochemical properties for CAS 54711-21-6 is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₆H₅N₅[1][2][3]
Molecular Weight 147.14 g/mol [1][2]
Melting Point 198-200 °C[4]
Boiling Point 520.9 °C at 760 mmHg[4]
Density 1.43 g/cm³[4]
Flash Point 268.8 °C[4]
Refractive Index 1.617[4]
Purity 95% - 97%[4][5]
Synonyms 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, 5-Amino-4-cyano-3-(cyanomethyl)pyrazole[5][6][7]

Experimental Protocols

Logical Workflow for Compound Characterization

For drug development professionals, the initial characterization of a novel compound is a critical step. The following diagram illustrates a generalized workflow for this process.

cluster_synthesis Compound Synthesis & Purification cluster_characterization Structural & Physicochemical Characterization cluster_biological Biological Evaluation synthesis Synthesis of Target Compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification structural_elucidation Structural Elucidation (NMR, MS, IR) purification->structural_elucidation purity_assessment Purity Assessment (HPLC, LC-MS) structural_elucidation->purity_assessment physical_properties Determination of Physical Properties (MP, BP, Solubility) purity_assessment->physical_properties in_vitro In Vitro Assays (Target Binding, Cell-based Assays) physical_properties->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo

Caption: A generalized workflow for the synthesis, characterization, and initial biological evaluation of a chemical compound.

Due to the limited publicly available information regarding the biological activity and signaling pathways associated with 3-amino-5-(cyanomethyl)-1H-pyrazole-4-carbonitrile, further in-depth analysis relevant to drug development is not possible at this time. Researchers are encouraged to perform their own comprehensive studies to elucidate the potential therapeutic applications of this molecule.

References

An In-depth Technical Guide to the Synthesis of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole, a versatile precursor in the development of a wide array of heterocyclic compounds with significant applications in medicinal chemistry and materials science. This document details the primary starting materials, offers a detailed experimental protocol for its synthesis, and presents quantitative data in a clear, comparative format.

Core Synthesis Pathway

The predominant and most direct route to this compound involves the reaction of malononitrile dimer with a hydrazine source.[1][2][3] This condensation reaction provides a straightforward and efficient method for the construction of the pyrazole ring system. An alternative approach involves the use of the potassium salt of malononitrile dimer with hydrazinium sulfate.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound based on available literature.

Starting Material 1Starting Material 2SolventReaction ConditionsYieldReference
Malononitrile dimerHydrazine hydrateNot specifiedNot specifiedNot specified[4]
Potassium salt of malononitrile dimerHydrazinium sulfateNot specifiedNot specifiedNot specified[2][3]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from malononitrile dimer and hydrazine hydrate.

Materials:

  • Malononitrile dimer

  • Hydrazine hydrate

  • Ethanol (or other suitable solvent)

  • Reaction flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Crystallization dishes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve malononitrile dimer in a suitable solvent such as ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution. For complete precipitation, the flask can be cooled further in an ice bath.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold solvent to remove any residual impurities.

  • Drying and Purification: Dry the collected solid in a vacuum oven. If necessary, the product can be further purified by recrystallization from a suitable solvent.

Synthesis Pathway Diagram

The following diagram illustrates the chemical transformation from the starting materials to the final product.

Synthesis_Pathway Malononitrile Dimer Malononitrile Dimer C6H4N4 Product This compound C6H5N5 Malononitrile Dimer->Product + Hydrazine Hydrazine Hydrazine N2H4 Hydrazine->Product

References

Tautomerism in 5-Amino-4-cyano-3-(cyanomethyl)pyrazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole. Due to the limited availability of direct experimental and computational data for this specific molecule in the public domain, this guide establishes a framework for its study based on established principles of pyrazole chemistry and data from structurally analogous compounds. The methodologies and theoretical considerations presented herein are intended to serve as a robust guide for researchers investigating this and similar heterocyclic systems.

Introduction to Pyrazole Tautomerism

Pyrazoles are five-membered heterocyclic aromatic compounds with two adjacent nitrogen atoms. A key characteristic of N-unsubstituted pyrazoles is their ability to exist as tautomers, which are isomers that readily interconvert through a chemical reaction, most commonly the migration of a proton. This phenomenon, known as prototropic tautomerism, can significantly influence the physicochemical properties, reactivity, and biological activity of the molecule. For asymmetrically substituted pyrazoles, such as this compound, the tautomeric equilibrium between different forms is of particular interest.

The tautomerism in 3(5)-substituted pyrazoles is primarily an annular tautomerism, involving the movement of a proton between the two nitrogen atoms of the pyrazole ring.[1] This results in two possible tautomers, often designated based on the position of the substituent relative to the N-H group.

Tautomeric Forms of this compound

For this compound, two primary tautomeric forms are expected to be in equilibrium. These are the 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile and the 3-amino-5-(cyanomethyl)-1H-pyrazole-4-carbonitrile forms. It is important to note that the naming can be ambiguous, and a more precise way to differentiate them is by the position of the substituents relative to the protonated nitrogen.

A third, less common, imino tautomer of the amino group could also be considered, but for aminopyrazoles, the amino tautomers are generally found to be significantly more stable.[2]

The equilibrium between these tautomers is influenced by a variety of factors, including:

  • Electronic Effects of Substituents: The electron-donating amino group and the electron-withdrawing cyano and cyanomethyl groups will electronically influence the pyrazole ring and the basicity of the nitrogen atoms. Generally, electron-donating groups tend to favor the tautomer where the substituent is at the 3-position, while electron-withdrawing groups favor the 5-position.[2] For 4-cyano and 4-thiocyanato derivatives of 3(5)-aminopyrazoles, it has been observed that they preferentially exist as the 5-amino tautomers in solution.[2]

  • Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium. More polar solvents may favor the more polar tautomer.

  • Temperature and Concentration: These factors can also shift the equilibrium.

  • Intermolecular Interactions: In the solid state, hydrogen bonding and crystal packing forces can lock the molecule into a single tautomeric form.

Below is a diagram illustrating the general tautomeric equilibrium in this class of molecules.

A placeholder diagram for the tautomeric equilibrium. Actual chemical structures would be depicted here.

Theoretical and Computational Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of tautomers and predicting their spectroscopic properties.

Predicted Relative Stabilities

Table 1: Hypothetical Relative Energies of Tautomers

TautomerGas Phase ΔE (kJ/mol)In DMSO ΔG (kJ/mol)
5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile0.00.0
3-amino-5-(cyanomethyl)-1H-pyrazole-4-carbonitrileValueValue

Note: This table is a template for presenting quantitative data. The values are placeholders and would be populated with results from DFT calculations.

Protocol for DFT Calculations

A common and reliable method for calculating the relative energies of pyrazole tautomers involves geometry optimization and frequency calculations using DFT.

Protocol:

  • Software: Gaussian, ORCA, or other suitable quantum chemistry software package.

  • Method: B3LYP hybrid functional.[3][5]

  • Basis Set: 6-311++G(d,p) is a commonly used and robust basis set for this type of calculation.[3][5]

  • Solvation Model: To simulate solution-phase energetics, a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be employed, with the solvent specified (e.g., DMSO, water).

  • Procedure: a. Build the initial 3D structures of both tautomers. b. Perform geometry optimization for each tautomer in the gas phase and in the desired solvent. c. Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy. d. Calculate the relative energies (ΔE) and relative Gibbs free energies (ΔG) between the tautomers.

The following diagram illustrates the computational workflow for determining tautomer stability.

DFT_Workflow start Initial 3D Structures (Tautomer 1 & Tautomer 2) opt_gas Geometry Optimization (Gas Phase) B3LYP/6-311++G(d,p) start->opt_gas opt_solv Geometry Optimization (Solvent Model) B3LYP/6-311++G(d,p) start->opt_solv freq_gas Frequency Calculation (Gas Phase) opt_gas->freq_gas rel_e_gas Calculate Relative Energy (ΔE_gas) freq_gas->rel_e_gas freq_solv Frequency Calculation (Solvent Model) opt_solv->freq_solv rel_g_solv Calculate Relative Gibbs Free Energy (ΔG_solv) freq_solv->rel_g_solv

Computational workflow for tautomer stability analysis.

Experimental Analysis

A combination of spectroscopic techniques is typically employed to characterize the tautomeric equilibrium of pyrazoles in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomeric equilibria in solution.[1] The chemical shifts of the pyrazole ring protons and carbons are sensitive to the electronic environment, which differs between the two tautomers.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Tautomers in DMSO-d₆

Tautomer/PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)
5-amino-3-(cyanomethyl)-1H-
C3-Value
C4-Value
C5-Value
CH₂ValueValue
NHValue-
NH₂Value-
3-amino-5-(cyanomethyl)-1H-
C3-Value
C4-Value
C5-Value
CH₂ValueValue
NHValue-
NH₂Value-

Note: This table is a template for presenting NMR data. The values are placeholders and would be populated with experimental or computationally predicted (GIAO method) chemical shifts.

Protocol for NMR Analysis of Tautomeric Equilibrium:

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a known concentration (e.g., 0.1 M).

  • Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a quantitative ¹³C NMR spectrum (with ¹H decoupling, sufficient relaxation delay, and NOE suppression if necessary).

    • Consider acquiring 2D NMR spectra (HSQC, HMBC) to aid in the unambiguous assignment of signals.

    • For slow exchange regimes, low-temperature NMR experiments may be necessary to resolve signals from individual tautomers.

  • Data Analysis:

    • If separate signals are observed for each tautomer (slow exchange), the tautomeric ratio (KT) can be determined by integrating the corresponding signals in the ¹H NMR spectrum.

    • If averaged signals are observed (fast exchange), the position of the C3 and C5 signals in the ¹³C NMR spectrum can be compared to those of "fixed" (N-methylated) derivatives or computationally predicted shifts to estimate the major tautomer.

The following diagram outlines the experimental workflow for NMR-based tautomer analysis.

NMR_Workflow start Sample Preparation (Dissolve in Deuterated Solvent) acquire NMR Spectra Acquisition (¹H, ¹³C, 2D NMR) start->acquire analysis Spectral Analysis acquire->analysis slow Slow Exchange (Separate Signals) analysis->slow Separate signals? fast Fast Exchange (Averaged Signals) analysis->fast Averaged signals? integrate Integrate Signals slow->integrate compare Compare with Standards or Calculated Shifts fast->compare ratio Determine Tautomeric Ratio (K_T) integrate->ratio compare->ratio

Workflow for the analysis of tautomerism by NMR.
Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present in the molecule and can be used to distinguish between tautomers, particularly by observing the N-H and C≡N stretching frequencies.

Table 3: Characteristic IR Frequencies for Tautomers

Functional GroupTautomerPredicted Wavenumber (cm⁻¹)
N-H stretch (ring)5-amino-3-(cyanomethyl)-1H-Value
3-amino-5-(cyanomethyl)-1H-Value
N-H stretch (amino)5-amino-3-(cyanomethyl)-1H-Value
3-amino-5-(cyanomethyl)-1H-Value
C≡N stretch (C4)5-amino-3-(cyanomethyl)-1H-Value
3-amino-5-(cyanomethyl)-1H-Value
C≡N stretch (CH₂)5-amino-3-(cyanomethyl)-1H-Value
3-amino-5-(cyanomethyl)-1H-Value

Note: This table is a template. Values would be obtained from experimental IR spectra or DFT frequency calculations.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state.[1] To date, a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD).

Signaling Pathways and Biological Relevance

Currently, there is no information in the scientific literature to suggest that this compound is directly involved in specific biological signaling pathways. Its primary role reported in the literature is as a versatile synthon for the creation of more complex heterocyclic systems, some of which may have biological activity.[6]

Conclusion

The tautomerism of this compound is a critical aspect of its chemical nature, influencing its properties and reactivity. While direct experimental data is scarce, a combination of theoretical predictions based on analogous systems and established experimental protocols provides a clear path for its investigation. It is predicted that the 5-amino tautomer is likely to be the major form in solution due to the electronic influence of the 4-cyano substituent. A comprehensive study employing NMR spectroscopy and DFT calculations would provide definitive insights into the tautomeric equilibrium of this important synthetic building block. This guide offers the foundational knowledge and methodological framework for researchers to undertake such an investigation.

References

The Crystallography of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Amino-4-cyano-3-(cyanomethyl)pyrazole is a pivotal heterocyclic building block in the synthesis of a wide array of bioactive molecules, particularly in the development of novel therapeutics. Its polyfunctional nature makes it a versatile precursor for constructing complex molecular architectures. A thorough understanding of its three-dimensional structure and intermolecular interactions is crucial for rational drug design and development. This technical guide provides a comprehensive overview of the crystallographic aspects of this compound and its derivatives. While a definitive crystal structure for the title compound is not yet publicly available, this guide draws upon crystallographic data from closely related analogs to infer its potential structural characteristics. Detailed experimental protocols for synthesis, crystallization, and X-ray diffraction analysis are provided to facilitate further research in this area. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with pyrazole-based compounds.

Introduction

5-aminopyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potential anticancer and antimicrobial properties.[1] The title compound, this compound, is a key intermediate in the synthesis of various fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyridazines.[2] The presence of multiple reactive sites—an amino group, two cyano groups, and an active methylene group—makes it a highly valuable synthon for combinatorial chemistry and the generation of compound libraries for drug screening.

Understanding the solid-state structure of this molecule is paramount for predicting its physicochemical properties, such as solubility and stability, and for designing molecules with specific binding affinities to biological targets. Crystallography provides precise information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to structure-activity relationship (SAR) studies.

Although the crystal structure of this compound has not been reported, analysis of closely related derivatives provides a strong foundation for understanding its likely structural features. This guide will synthesize the available crystallographic data on these analogs to present a cohesive picture of this important class of molecules.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through the reaction of a malononitrile dimer with hydrazine hydrate.[2][3] This reaction provides a straightforward and efficient route to the desired pyrazole core.

For crystallographic studies, the growth of high-quality single crystals is a critical step. A general procedure for obtaining single crystals of aminopyrazole derivatives involves the slow evaporation of a saturated solution of the compound in a suitable solvent.

General Synthesis Protocol

A common method for the synthesis of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile involves the reaction of malononitrile dimer with hydrazine.[2]

General Crystallization Protocol
  • Dissolution: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) at an elevated temperature to achieve saturation.

  • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature. The vessel should be covered but not sealed to permit gradual evaporation.

  • Crystal Harvesting: Once single crystals of sufficient size and quality have formed, they can be carefully harvested for X-ray diffraction analysis.

Crystallographic Analysis of 5-Aminopyrazole Derivatives

In the absence of a crystal structure for the title compound, we can examine the crystallographic data of its close analogs to understand the key structural motifs. Here, we present data for two such derivatives: 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile and 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile.

Structural Data of Analogs
Parameter5-Amino-3-anilino-1H-pyrazole-4-carbonitrile[4]5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile[5]
Molecular Formula C₁₀H₉N₅C₁₀H₇N₅O₂
Crystal System OrthorhombicMonoclinic
Space Group PbcaP2₁/c
a (Å) 6.3441 (1)3.7685 (2)
b (Å) 11.1354 (2)27.3441 (17)
c (Å) 13.7754 (3)10.1294 (8)
α (°) 9090
β (°) 9096.20 (3)
γ (°) 9090
Volume (ų) 973.15 (3)1037.70 (12)
Z 44
Key Structural Features and Intermolecular Interactions

The crystal structures of 5-aminopyrazole derivatives are typically characterized by a planar pyrazole ring. The substituents on the ring influence the overall molecular conformation and the packing in the crystal lattice.

A predominant feature in the crystal packing of these compounds is the formation of extensive hydrogen bonding networks. The amino group is a versatile hydrogen bond donor, while the cyano groups and the pyrazole nitrogen atoms act as acceptors.

In the crystal structure of 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile, molecules are linked by N—H···N hydrogen bonds, forming chains that run parallel to the[6] direction.[4] These chains are further stabilized by N—H···π interactions and weak π-π stacking.[4] Similarly, the structure of 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile features N—H···O and C—H···O hydrogen bonds that link the molecules into a three-dimensional network.[5]

Based on these observations, it is highly probable that the crystal structure of this compound would also be dominated by N—H···N hydrogen bonds, likely forming dimers or chains. The presence of two cyano groups and a cyanomethyl group provides additional hydrogen bond acceptors, which could lead to a complex and stable three-dimensional network.

Experimental Protocols for Crystallographic Analysis

The following section outlines a standard workflow for the crystallographic analysis of novel 5-aminopyrazole derivatives.

X-ray Data Collection

Single-crystal X-ray diffraction data should be collected on a modern diffractometer equipped with a CCD or CMOS detector.

  • Radiation: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Temperature: Data is typically collected at low temperatures (e.g., 100 K or 293 K) to minimize thermal vibrations.[5]

  • Data Collection Strategy: A series of ω and φ scans are performed to collect a complete dataset.

Structure Solution and Refinement
  • Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.

  • Structure Solution: The crystal structure can be solved using direct methods or Patterson methods, typically with software packages like SHELXS.

  • Structure Refinement: The structural model is refined by full-matrix least-squares on F², using programs such as SHELXL. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be located in the difference Fourier map or placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the typical workflow for crystallographic analysis and the common intermolecular interactions observed in 5-aminopyrazole derivatives.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis synthesis Chemical Synthesis purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Figure 1: General experimental workflow for crystallographic analysis.

intermolecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B cluster_molecule3 Molecule C N_H_donor N-H (donor) CN_acceptor C≡N (acceptor) N_H_donor->CN_acceptor  N-H···N Hydrogen Bond Pyrazole_Ring Pyrazole Ring (π-system) N_H_donor->Pyrazole_Ring  N-H···π Interaction Pyrazole_N_acceptor Pyrazole N (acceptor) Pyrazole_N_acceptor->N_H_donor  N-H···N Hydrogen Bond Pyrazole_Ring2 Pyrazole Ring (π-system) Pyrazole_Ring->Pyrazole_Ring2 π-π Stacking

Figure 2: Common intermolecular interactions in aminopyrazole crystals.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development. While its own crystal structure remains to be determined, the crystallographic data from its derivatives provide valuable insights into its likely solid-state conformation and intermolecular interactions. The prevalence of N-H···N and N-H···O hydrogen bonds, along with potential π-π stacking, suggests that this class of compounds forms highly organized and stable crystal lattices.

A definitive single-crystal X-ray diffraction study of this compound is highly encouraged. Such a study would provide the precise structural data needed to advance the rational design of new therapeutic agents based on this versatile scaffold. The experimental protocols and comparative analysis presented in this guide offer a solid foundation for researchers to pursue this and related crystallographic investigations.

References

In-depth Technical Guide: Thermal Stability of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Thermal Stability of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole

1. Introduction

This compound is a highly functionalized pyrazole derivative that serves as a versatile building block in the synthesis of a wide range of heterocyclic compounds with potential applications in medicinal chemistry. Its utility as a precursor for anxiolytic agents and other biologically active molecules underscores the importance of understanding its physicochemical properties.[1] Thermal stability is a critical parameter in drug development and manufacturing, influencing storage conditions, formulation strategies, and the safety profile of active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive overview of the available data on the thermal stability of this compound. Due to a lack of specific studies detailing its thermal decomposition profile through methods such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), this document focuses on the known physical properties and provides a general framework for assessing thermal stability.

2. Physicochemical Properties

A summary of the known physical properties of this compound is presented in Table 1. The melting point is a key indicator of thermal stability, and the reported range of 198-200°C suggests a relatively stable solid compound under standard conditions.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₅N₅[1]
Molecular Weight147.14 g/mol [1]
Melting Point198-200 °C[1]
AppearanceOff-white solid[1]
Storage2-8°C, protect from light[1]

3. Experimental Protocols for Thermal Stability Assessment

To rigorously determine the thermal stability of this compound, a series of standard analytical techniques should be employed. The following experimental protocols are recommended based on industry best practices for API characterization.

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the onset of decomposition, identifying intermediate decomposition steps, and quantifying residual mass.

  • Objective: To determine the thermal decomposition profile and temperature at which significant weight loss occurs.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Methodology:

    • Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

    • Conduct the analysis under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

    • Record the mass loss as a function of temperature. The resulting TGA curve will show the decomposition temperature(s).

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.

  • Objective: To determine the melting point, enthalpy of fusion, and exothermic decomposition events.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Methodology:

    • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

    • Place both the sample and reference pans in the DSC cell.

    • Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 250°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature. The resulting DSC thermogram will show an endothermic peak corresponding to melting and potentially exothermic peaks indicating decomposition.

4. Logical Workflow for Thermal Stability Analysis

The logical workflow for a comprehensive thermal stability assessment is depicted in the following diagram. This process ensures that all critical thermal parameters are systematically evaluated.

Thermal_Stability_Workflow cluster_0 Sample Preparation cluster_1 Primary Thermal Analysis cluster_2 Data Interpretation and Reporting Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Decomposition_Temp Determine Decomposition Temperature TGA->Decomposition_Temp Melting_Point Confirm Melting Point & Enthalpy DSC->Melting_Point Report Generate Stability Report Decomposition_Temp->Report Melting_Point->Report

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-amino-4-cyano-3-(cyanomethyl)pyrazole, a highly functionalized and versatile building block in the construction of a wide array of fused heterocyclic systems. The presence of multiple reactive sites—an amino group, two cyano groups, and an active methylene group—renders it an invaluable precursor for the synthesis of diverse scaffolds of significant medicinal and material science interest.[1][2][3] This document outlines key synthetic transformations and provides detailed experimental protocols for the preparation of prominent heterocyclic systems derived from this starting material.

Synthesis of Fused Pyrazole Derivatives

This compound serves as a key precursor for the synthesis of various fused pyrazole heterocycles, including pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[1,5-a]quinazolines. These scaffolds are of particular interest in drug discovery due to their structural analogy to purine bases.[4]

Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of compounds with a broad spectrum of biological activities.[5] The synthesis typically involves the cyclocondensation of this compound with β-dicarbonyl compounds or their synthetic equivalents.[6]

General Reaction Scheme:

G start This compound p1 start->p1 reagent1 β-Dicarbonyl Compound reagent1->p1 product Pyrazolo[1,5-a]pyrimidine conditions Acid or Base Catalyst Heat conditions->product p1->conditions

Figure 1: General synthesis of Pyrazolo[1,5-a]pyrimidines.

Experimental Protocol: Synthesis of Pyrazolo[1,5-a]quinazoline-3-carbonitriles

This protocol details the synthesis of pyrazolo[1,5-a]quinazoline-3-carbonitriles via cyclocondensation with enaminones of 1,3-cyclohexanedione derivatives.[3]

  • Reaction Setup: In a round-bottom flask, dissolve 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile (1 mmol) and the appropriate enaminone of a 1,3-cyclohexanedione derivative (1 mmol) in glacial acetic acid.

  • Reaction Conditions: Reflux the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. The resulting precipitate is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to yield the desired pyrazolo[1,5-a]quinazoline-3-carbonitrile.

Product Starting Enaminone Yield (%) Reference
Pyrazolo[1,5-a]quinazoline-3-carbonitrile derivativeEnaminone of 1,3-cyclohexanedioneNot Specified[3]

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another important class of heterocyclic compounds with diverse pharmacological activities.[7][8] Their synthesis often involves the reaction of 5-aminopyrazoles with α,β-unsaturated ketones or aldehydes.[7][9]

Experimental Workflow:

G cluster_prep Reactant Preparation cluster_reaction Cyclization Reaction cluster_workup Product Isolation A 5-Amino-4-cyano-3- (cyanomethyl)pyrazole C Mix Reactants in Solvent A->C B Alkynyl Aldehyde B->C D Add Catalyst (e.g., Silver salt) C->D E Heat Reaction Mixture D->E F Cool and Concentrate E->F G Purify by Chromatography F->G H Characterize Product G->H

Figure 2: Workflow for Pyrazolo[3,4-b]pyridine synthesis.

Experimental Protocol: Synthesis of Functionalized Pyrazolo[3,4-b]pyridines

This protocol describes a cascade 6-endo-dig cyclization reaction for the synthesis of halogenated and non-halogenated pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes.[10]

  • Reaction Setup: To a solution of the 5-aminopyrazole derivative (0.2 mmol) and the alkynyl aldehyde (0.3 mmol) in a suitable solvent (e.g., DCE), add the catalyst (e.g., AgOAc, 10 mol%).

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80 °C). Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine product.

Reactant 1 Reactant 2 Catalyst/Reagent Product Yield (%) Reference
3-Methyl-1-phenyl-1H-pyrazol-5-amine3-PhenylpropiolaldehydeAgOAc3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine85[10]
3-Methyl-1-phenyl-1H-pyrazol-5-amine3-PhenylpropiolaldehydeI25-Iodo-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine68[10]
3-Methyl-1-phenyl-1H-pyrazol-5-amine3-PhenylpropiolaldehydeNBS5-Bromo-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine66[10]

Synthesis of Other Fused Heterocycles

The reactivity of this compound extends to the synthesis of other heterocyclic systems.

Synthesis of 2-Chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide

This intermediate is a key precursor for further derivatization.[1][11]

Reaction Pathway:

G start This compound p1 start->p1 reagent Chloroacetyl chloride reagent->p1 product 2-Chloro-N-(4-cyano-3-(cyanomethyl) -1H-pyrazol-5-yl)acetamide conditions Toluene Reflux conditions->product p1->conditions

Figure 3: Synthesis of an acetamide intermediate.

Experimental Protocol:

  • Reaction Setup: Dissolve equimolar amounts of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile and chloroacetyl chloride in toluene.

  • Reaction Conditions: Reflux the mixture for 5-7 hours.

  • Work-up: Allow the reaction mixture to stand at room temperature for 24-72 hours.

  • Isolation: Collect the resulting precipitate by filtration to obtain 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide.

Product Yield (%) Reference
2-Chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide65-70[1][11]

This intermediate can be further reacted with nucleophiles, such as 3-cyanopyridine-2-thiolates, to generate more complex hybrid molecules.[1][11]

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a multitude of fused heterocyclic compounds. The protocols and data presented herein demonstrate its utility in constructing diverse molecular architectures with significant potential in medicinal chemistry and materials science. The strategic application of this precursor allows for the efficient generation of libraries of complex molecules for further investigation.

References

Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Amino-4-cyano-3-(cyanomethyl)pyrazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry, starting from 5-Amino-4-cyano-3-(cyanomethyl)pyrazole. Pyrazolo[1,5-a]pyrimidines are recognized as privileged scaffolds in drug discovery, exhibiting a wide range of biological activities.

Introduction

Pyrazolo[1,5-a]pyrimidines are fused heterocyclic systems that are analogues of purines, playing a crucial role as antimetabolites in various biochemical pathways. Their versatile structure allows for diverse functionalization, leading to compounds with potential therapeutic applications, including as kinase inhibitors for cancer therapy. The synthesis of these compounds is a key focus in medicinal chemistry. A common and effective strategy for the construction of the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction of 5-aminopyrazoles with 1,3-dielectrophilic compounds. This approach offers a straightforward route to a wide array of substituted derivatives.

This document focuses on the utilization of this compound as a readily available starting material for the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives.

Synthesis Pathway Overview

The general synthetic strategy involves the reaction of the amino group and a ring nitrogen of the 5-aminopyrazole with a suitable 1,3-dielectrophile. This results in the formation of the fused pyrimidine ring. A variety of 1,3-dielectrophiles can be employed, including β-dicarbonyl compounds, enaminones, and other activated unsaturated systems.

Synthesis_Pathway start This compound product Pyrazolo[1,5-a]pyrimidine start->product Cyclocondensation reagent 1,3-Dielectrophile (e.g., β-Dicarbonyl Compound, Enaminone) reagent->product

Caption: General synthesis of pyrazolo[1,5-a]pyrimidines.

Experimental Protocols

While a direct protocol for a simple pyrazolo[1,5-a]pyrimidine from this compound is not extensively detailed in the literature, a representative procedure can be adapted from the established reactivity of 5-aminopyrazoles. The following protocol is based on the general method of reacting 5-aminopyrazoles with enaminones, which are readily prepared from β-dicarbonyl compounds.

Protocol 1: Synthesis of 7-amino-2-(cyanomethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile

This protocol describes a plausible synthesis route based on the reaction with a dicyanoketene acetal equivalent, a common 1,3-dielectrophile.

Materials:

  • This compound

  • 2-((dimethylamino)methylene)malononitrile

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) and 2-((dimethylamino)methylene)malononitrile (1.0 mmol) in glacial acetic acid (10 mL).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product is collected by filtration.

  • Wash the solid product with cold ethanol (2 x 5 mL).

  • Dry the product under vacuum to obtain the desired 7-amino-2-(cyanomethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile.

Expected Yield and Characterization:

Yields for similar reactions are typically in the range of 60-80%. The product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Protocol 2: Synthesis of Substituted Pyrazolo[1,5-a]quinazolines (A Related Heterocyclic System)

For comparative purposes and to illustrate a documented reaction of the starting material, the following protocol for the synthesis of a pyrazolo[1,5-a]quinazoline is provided. This reaction demonstrates the reactivity of this compound with a cyclic β-dicarbonyl equivalent.

Materials:

  • This compound

  • Appropriate enaminone of a 1,3-cyclohexanedione derivative (e.g., 3-(dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • A mixture of 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile (1.0 mmol) and the enaminone of the 1,3-cyclohexanedione derivative (1.0 mmol) is refluxed in glacial acetic acid (15 mL) for 5 hours.

  • The reaction mixture is then cooled to room temperature.

  • The solid product that precipitates is collected by filtration.

  • The collected solid is washed with ethanol.

  • The product is then dried to yield the corresponding pyrazolo[1,5-a]quinazoline-3-carbonitrile.

Data Presentation

The following table summarizes representative data for the synthesis of pyrazolo[1,5-a]quinazoline derivatives, a reaction class for which quantitative data is available for the specified starting material.

ProductReagentSolventReaction Time (h)Yield (%)
5,5-Dimethyl-5,6,7,8-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-oneAcetic Acid5~75
Substituted pyrazolo[1,5-a]quinazoline-3-carbonitrilesVarious enaminones of 1,3-cyclohexanedionesAcetic Acid4-665-85

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of the target compounds.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation start Reactants: 5-Aminopyrazole Derivative 1,3-Dielectrophile reaction Cyclocondensation Reaction (Heating in appropriate solvent) start->reaction workup Work-up: Cooling, Filtration, Washing reaction->workup product Crude Product workup->product purify Recrystallization or Column Chromatography product->purify pure_product Pure Product purify->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry pure_product->ms ir IR Spectroscopy pure_product->ir analysis Elemental Analysis pure_product->analysis screening Biological Screening (e.g., Kinase Assays) pure_product->screening

Caption: Experimental workflow for synthesis and analysis.

Conclusion

The synthesis of pyrazolo[1,5-a]pyrimidines from this compound represents a valuable strategy for accessing novel heterocyclic compounds with significant potential in drug discovery. The protocols and data presented herein provide a foundation for researchers to explore this chemical space further. The adaptability of the cyclocondensation reaction allows for the generation of a diverse library of compounds for biological screening and development.

Application Notes and Protocols: 5-Amino-4-cyano-3-(cyanomethyl)pyrazole as a Precursor for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Amino-4-cyano-3-(cyanomethyl)pyrazole is a highly functionalized pyrazole derivative that serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds, most notably pyrazolo[3,4-d]pyrimidines. This scaffold is of significant interest in medicinal chemistry as it is a bioisostere of the purine ring system found in adenosine triphosphate (ATP). Consequently, derivatives of this compound have been extensively explored as potential kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. By competing with ATP for the kinase binding site, inhibitors derived from this pyrazole precursor can modulate kinase activity and disrupt aberrant signaling cascades.

One of the primary targets for kinase inhibitors synthesized from this compound is Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, particularly at the G1/S phase transition.[1] Its overactivity is a common feature in many cancers, making it a prime target for therapeutic intervention. This document provides detailed protocols for the synthesis of kinase inhibitors from this compound and their biological evaluation, with a focus on CDK2 inhibition.

Synthetic Applications

The polyfunctional nature of this compound, with its amino and two cyano groups, allows for a variety of chemical transformations to build complex heterocyclic systems. A common and effective strategy involves the cyclocondensation of the pyrazole with various reagents to form the pyrazolo[3,4-d]pyrimidine core.

A key intermediate in this process is often formed by the reaction of this compound with acetic anhydride. This reaction yields 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][2]oxazin-3-yl)acetonitrile, which can be further reacted with nucleophiles like hydrazine hydrate to construct the pyrazolo[3,4-d]pyrimidine ring system.

General Synthetic Workflow

G cluster_0 Synthesis of Pyrazolo[3,4-d]pyrimidine Core A 5-Amino-4-cyano-3- (cyanomethyl)pyrazole B Reaction with Acetic Anhydride A->B C 2-(4-imino-6-methyl-1,4-dihydropyrazolo [3,4-d][1,3]oxazin-3-yl)acetonitrile B->C D Reaction with Hydrazine Hydrate C->D E Pyrazolo[3,4-d]pyrimidine Derivatives D->E

Synthetic workflow for pyrazolo[3,4-d]pyrimidines.

Experimental Protocols

Synthesis of 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1][2]oxazin-3-yl)acetonitrile

This protocol describes the initial cyclization step to form the oxazine intermediate.

Materials:

  • This compound

  • Acetic anhydride

  • Dioxane (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • A mixture of this compound (e.g., 10 mmol) in acetic anhydride (e.g., 20 mL) is placed in a round-bottom flask.[3]

  • The mixture is heated to reflux and maintained at this temperature for a period of 4-6 hours.[3]

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is allowed to cool to room temperature.

  • The precipitated solid is collected by filtration.

  • The crude product is recrystallized from a suitable solvent such as dioxane to yield the pure 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][2]oxazin-3-yl)acetonitrile.

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

This protocol outlines the conversion of the oxazine intermediate to the pyrazolo[3,4-d]pyrimidine core.

Materials:

  • 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1][2]oxazin-3-yl)acetonitrile

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a solution of 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][2]oxazin-3-yl)acetonitrile (e.g., 5 mmol) in ethanol (e.g., 25 mL), add hydrazine hydrate (e.g., 10 mmol).

  • The reaction mixture is heated to reflux for 6-8 hours.[3]

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol and dried to afford the desired pyrazolo[3,4-d]pyrimidine derivative.

Biological Evaluation: Kinase Inhibition Assays

The synthesized pyrazolo[3,4-d]pyrimidine derivatives are evaluated for their ability to inhibit specific kinases, such as CDK2. A common method for this is the in vitro kinase assay, which measures the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

In Vitro CDK2 Kinase Assay Protocol (ADP-Glo™ Kinase Assay)

This protocol is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.

Materials:

  • Synthesized pyrazolo[3,4-d]pyrimidine compounds

  • Recombinant CDK2/Cyclin A2 enzyme

  • Kinase substrate (e.g., Histone H1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting the enzyme activity.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted compounds or vehicle control to the wells of a 384-well plate.[1]

    • Add 5 µL of a mixture containing the CDK2/Cyclin A2 enzyme and the substrate to each well.[1]

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Kinase Reaction Initiation:

    • Add 2.5 µL of ATP solution to each well to start the reaction.[1]

    • Incubate the plate for 60 minutes at room temperature.[1]

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and produces a luminescent signal. Incubate for 30-60 minutes at room temperature.[1]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is used to evaluate the effect of the synthesized kinase inhibitors on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT-116)

  • Cell culture medium and supplements

  • Synthesized pyrazolo[3,4-d]pyrimidine compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, can be determined from the dose-response curve.

Quantitative Data

The following table summarizes representative inhibitory activities of pyrazolo[3,4-d]pyrimidine derivatives against CDK2 and their cytotoxic effects on cancer cell lines.

Compound IDTarget KinaseIC50 (µM)Cancer Cell LineGI50 (µM)Reference
Compound 3d CDK2/CyclinA20.332Renal A4980.0263[5]
Compound 3e CDK2/CyclinA21.133Renal A4980.237[5]
Roscovitine CDK2/CyclinA20.457--[5]

Signaling Pathway

CDK2 plays a crucial role in the G1/S transition of the cell cycle. Its activity is dependent on its association with Cyclin E and Cyclin A. The CDK2/Cyclin E complex phosphorylates the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry. Inhibition of CDK2 prevents the phosphorylation of pRb, leading to cell cycle arrest at the G1/S checkpoint.

G cluster_pathway CDK2 Signaling in G1/S Transition CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases S_Phase_Genes S-Phase Genes (e.g., Cyclin E) E2F->S_Phase_Genes activates transcription CyclinE_CDK2 Cyclin E / CDK2 S_Phase_Genes->CyclinE_CDK2 activates CyclinE_CDK2->pRb hyper-phosphorylates G1_S_Transition G1/S Transition CyclinE_CDK2->G1_S_Transition promotes Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->CyclinE_CDK2 inhibits

Simplified CDK2 signaling pathway at the G1/S transition.

References

Application Notes and Protocols: Cyclization Reactions of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the versatile cyclization reactions of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole, a key building block in the synthesis of various fused heterocyclic systems of medicinal and industrial interest. The protocols detailed below offer step-by-step guidance for the synthesis of pyrazolo[3,4-d]pyrimidines, pyrazolo[1,5-a]quinazolines, and other important scaffolds.

Synthesis of Pyrazolo[3,4-d]pyrimidines via Pyrazolo[3,4-d][1][2]oxazine Intermediate

The reaction of this compound with acetic anhydride provides a convenient route to pyrazolo[3,4-d]pyrimidines through a stable pyrazolo[3,4-d][1][2]oxazine intermediate. This intermediate can then be reacted with various nucleophiles to generate a library of substituted pyrazolo[3,4-d]pyrimidines.

Experimental Protocol:

Step 1: Synthesis of 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1][2]oxazin-3-yl)acetonitrile

  • A solution of this compound (1.5 g, 10 mmol) in acetic anhydride (20 mL) is heated under reflux for 5 hours.

  • The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with ethanol and dried to afford the product.

Step 2: Synthesis of 2-(5-amino-4-imino-6-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile

  • A mixture of 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1][2]oxazin-3-yl)acetonitrile (1.9 g, 10 mmol) and hydrazine hydrate (0.5 mL, 10 mmol) in ethanol (30 mL) is heated under reflux for 4 hours.

  • The reaction mixture is cooled, and the resulting solid is filtered, washed with ethanol, and dried.

Quantitative Data:
ProductReagentsSolventReaction TimeTemperatureYield (%)
2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1][2]oxazin-3-yl)acetonitrileAcetic anhydrideAcetic anhydride5 hReflux~80%
2-(5-amino-4-imino-6-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1][2]oxazin-3-yl)acetonitrile, Hydrazine hydrateEthanol4 hReflux74%[3]

Reaction Pathway:

G Synthesis of Pyrazolo[3,4-d]pyrimidines A This compound B 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]oxazin-3-yl)acetonitrile A->B Acetic anhydride, Reflux C 2-(5-amino-4-imino-6-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile B->C Hydrazine hydrate, Ethanol, Reflux

Caption: Synthesis of Pyrazolo[3,4-d]pyrimidines.

Synthesis of Hexahydropyrazolo[1,5-a]quinazolines

The cyclocondensation of this compound with β-cycloketols, such as 3-aryl-2,4-di(ethoxycarbonyl)-5-hydroxy-5-methylcyclohexanones, in acetic acid leads to the formation of novel hexahydropyrazolo[1,5-a]quinazoline derivatives.[1]

Experimental Protocol:
  • A mixture of this compound (150 mg, 1 mmol) and diethyl 5-hydroxy-5-methyl-3-(4-methoxyphenyl)cyclohexanone-2,4-dicarboxylate (380 mg, 1 mmol) in glacial acetic acid (5 mL) is heated under reflux for 4 hours.[1]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitate is collected by filtration.

  • The solid is washed with ethanol and dried to yield the final product.[1]

Quantitative Data:
ProductReagentsSolventReaction TimeTemperatureYield (%)
Ethyl 3-cyano-2-(cyanomethyl)-8-hydroxy-6-(4-methoxyphenyl)-8-methyl-5-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]quinazoline-7-carboxylateDiethyl 5-hydroxy-5-methyl-3-(4-methoxyphenyl)cyclohexanone-2,4-dicarboxylateGlacial Acetic Acid4 hReflux15-22%[1]

Reaction Pathway:

G Synthesis of Hexahydropyrazolo[1,5-a]quinazolines A This compound C Ethyl 3-cyano-2-(cyanomethyl)-8-hydroxy-6-(4-methoxyphenyl)-8-methyl-5-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]quinazoline-7-carboxylate A->C Glacial Acetic Acid, Reflux B Diethyl 5-hydroxy-5-methyl-3-(4-methoxyphenyl)cyclohexanone-2,4-dicarboxylate B->C

Caption: Synthesis of Hexahydropyrazolo[1,5-a]quinazolines.

Synthesis of 2-Chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide

The reaction with chloroacetyl chloride provides a straightforward method to introduce a reactive handle at the 5-amino position, which can be utilized for further derivatization and construction of more complex heterocyclic systems.[2]

Experimental Protocol:
  • Equimolar amounts of this compound and chloroacetyl chloride are dissolved in toluene.[2]

  • The mixture is heated under reflux for 5-7 hours.[2]

  • The reaction mixture is allowed to stand at room temperature for 24-72 hours.[2]

  • The resulting precipitate is collected by filtration to give the desired product.[2]

Quantitative Data:
ProductReagentsSolventReaction TimeTemperatureYield (%)
2-Chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamideChloroacetyl chlorideToluene5-7 hReflux65-70%[2]

Experimental Workflow:

G Synthesis of 2-Chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up A This compound C Dissolve in Toluene A->C B Chloroacetyl chloride B->C D Reflux for 5-7 hours C->D E Cool to Room Temperature D->E F Stand for 24-72 hours E->F G Filter Precipitate F->G H 2-Chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide G->H

References

Application Notes and Protocols: Biological Activity of Compounds Derived from 5-Amino-4-cyano-3-(cyanomethyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] Derivatives of 5-amino-4-cyano-3-(cyanomethyl)pyrazole, in particular, serve as versatile precursors for the synthesis of fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines.[2][3] These classes of compounds have garnered significant interest due to their potent anticancer and antimicrobial properties.[4][5] The pyrazolo[3,4-d]pyrimidine core, being an isostere of the adenine ring of ATP, is particularly effective in interacting with the hinge region of kinase active sites, making it a valuable pharmacophore in the design of kinase inhibitors.[6]

These application notes provide a summary of the biological activities of compounds derived from this compound, detailed protocols for their synthesis and biological evaluation, and diagrams of relevant signaling pathways to guide further research and development in this area.

Quantitative Biological Activity Data

The following tables summarize the reported in vitro biological activities of various derivatives synthesized from this compound and related aminopyrazole precursors.

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives

Compound ID/ClassTarget/Cell LineIC50 (µM)Reference
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative 14a HCT116 (Human Colon Carcinoma)0.0020[7]
Pyrazolo[1,5-a]pyrimidine derivative 6n Broad-spectrum (56 cell lines)Mean GI% = 43.9%[8]
Pyrazolo[1,5-a]pyrimidine derivative 6t CDK20.09[8]
Pyrazolo[1,5-a]pyrimidine derivative 6s TRKA0.45[8]
Pyrazolo[3,4-d]pyrimidine derivative VIIa 57 different cell lines0.326 - 4.31[9]
Pyrazolo[3,4-d]pyrimidine derivative Z₁ MCF-7 (Human Breast Adenocarcinoma)26.20 (µg/mL)[4]
Pyrazolo[3,4-d]pyrimidine derivative Z₂ MCF-7 (Human Breast Adenocarcinoma)21.04 (µg/mL)[4]

Table 2: Antimicrobial Activity of Pyrazole Derivatives

Compound ID/ClassMicroorganismMethodActivity/Zone of Inhibition (mm)Reference
Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives 2e, 2f, 2g Various bacteria and fungiAgar Well DiffusionSignificant activity[10]
Pyrazolo[3,4-d]pyrimidine derivative 3 (at 200 µg/mL)Staphylococcus aureusBroth DilutionAlmost complete inhibition of growth[5]
1,3,5-Trisubstituted Pyrazole Derivative 2d Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, Candida albicansWell DiffusionPromising activity[1]

Experimental Protocols

Synthesis Protocols

a) General Synthesis of Pyrazolo[1,5-a]pyrimidine-3-carbonitriles

This protocol is adapted from the cyclocondensation reaction of 5-aminopyrazole derivatives with various electrophiles.[4]

  • Materials: 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, appropriate 1,3-dielectrophilic agent (e.g., benzylidene malononitrile), solvent (e.g., ethanol or acetic acid), catalyst (e.g., piperidine or triethylamine).

  • Procedure:

    • Dissolve equimolar amounts of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile and the 1,3-dielectrophilic agent in the chosen solvent.

    • Add a catalytic amount of the base (e.g., a few drops of piperidine).

    • Reflux the reaction mixture for a specified time (typically 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.

b) General Synthesis of Pyrazolo[3,4-d]pyrimidin-4(5H)-ones

This protocol describes the cyclization of an ortho-amino ester of pyrazole with nitriles.[10]

  • Materials: 5-amino-1H-pyrazole-4-carboxamide precursor, appropriate aliphatic or aromatic nitrile, dehydrating agent/catalyst (e.g., POCl₃ or iodine), solvent (e.g., acetonitrile or DMF).[11]

  • Procedure:

    • A mixture of the 5-amino-1H-pyrazole-4-carboxamide precursor and the nitrile is prepared in the selected solvent.

    • The catalyst/dehydrating agent is added to the mixture.

    • The reaction can be performed under conventional heating (reflux) or using microwave irradiation for a shorter reaction time.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, the reaction mixture is cooled and poured into ice-cold water.

    • The resulting precipitate is filtered, washed with water, and dried.

    • The crude product is purified by recrystallization from an appropriate solvent.

Biological Assay Protocols

a) In Vitro Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[12]

  • Materials:

    • 96-well cell culture plates

    • Human cancer cell line (e.g., HCT-116)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Test compounds (dissolved in DMSO to prepare stock solutions)

    • MTT solution (5 mg/mL in PBS, filter-sterilized)[13]

    • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)[14]

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

    • MTT Addition: After the incubation period, add 10-20 µL of the MTT stock solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[12][13]

    • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

    • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[13] Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software.

b) Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of the synthesized compounds.[15]

  • Materials:

    • Muller-Hinton Agar (MHA) plates

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Fungal strains (e.g., Candida albicans, Aspergillus niger)

    • Test compounds (dissolved in DMSO)

    • Standard antibiotic and antifungal drugs (e.g., Streptomycin, Fluconazole)

    • Sterile cork borer (6-10 mm diameter)

  • Procedure:

    • Inoculum Preparation: Prepare a standardized inoculum of the microbial strains in sterile saline or broth to a turbidity equivalent to the 0.5 McFarland standard.

    • Plate Inoculation: Spread 0.1 mL of the prepared inoculum evenly over the surface of the MHA plates.

    • Well Preparation: Create wells in the agar plates using a sterile cork borer.

    • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at a concentration of 100 µg/mL in DMSO) into each well.[15] Also, prepare wells with a standard antimicrobial agent and a DMSO control.

    • Pre-diffusion: Allow the plates to stand for a period (e.g., 15 minutes) to permit the diffusion of the compounds into the agar.[15]

    • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

    • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Derivatives of this compound, particularly the resulting pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, have been shown to act as inhibitors of key protein kinases involved in cancer progression, such as Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA).[8][16]

CDK2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT CyclinD_CDK46 Cyclin D / CDK4/6 AKT->CyclinD_CDK46 Activates Rb Rb CyclinD_CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription CDK2 CDK2 CyclinE->CDK2 CyclinA Cyclin A CyclinA->CDK2 G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition DNA_Replication DNA Replication CDK2->DNA_Replication Inhibitor Pyrazole-derived CDK2 Inhibitor Inhibitor->CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression and its inhibition.

TRKA_Signaling_Pathway NGF Nerve Growth Factor (NGF) TRKA TRKA Receptor NGF->TRKA Binds & Activates RAS RAS TRKA->RAS PI3K PI3K TRKA->PI3K PLCG PLCγ TRKA->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation PLCG->Cell_Proliferation Inhibitor Pyrazole-derived TRKA Inhibitor Inhibitor->TRKA Inhibits

Caption: Key downstream signaling pathways activated by TRKA and its inhibition.

Experimental Workflow

The general workflow for the synthesis and biological evaluation of novel compounds derived from this compound is depicted below.

Experimental_Workflow Start 5-Amino-4-cyano-3- (cyanomethyl)pyrazole Synthesis Chemical Synthesis (e.g., Cyclocondensation) Start->Synthesis Purification Purification & Characterization (Recrystallization, NMR, MS) Synthesis->Purification Library Library of Pyrazole Derivatives Purification->Library Anticancer Anticancer Screening (MTT Assay) Library->Anticancer Antimicrobial Antimicrobial Screening (Agar Well Diffusion) Library->Antimicrobial Data_Analysis Data Analysis (IC50, Zone of Inhibition) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Hit_ID Hit Identification & Lead Optimization Data_Analysis->Hit_ID

Caption: Workflow for synthesis and biological screening of pyrazole derivatives.

References

Application Notes and Protocols: 5-Amino-4-cyano-3-(cyanomethyl)pyrazole in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 5-amino-4-cyano-3-(cyanomethyl)pyrazole as a key building block in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives with potent anticancer activities. This document details the synthetic protocols, anticancer evaluation methods, and the mechanisms of action of these compounds, targeting key signaling pathways involved in cancer progression.

Introduction

This compound is a versatile heterocyclic precursor for the synthesis of a variety of fused pyrazole ring systems. Of particular interest is its application in the synthesis of pyrazolo[3,4-d]pyrimidines, which are recognized as privileged scaffolds in medicinal chemistry due to their structural similarity to purines. This structural mimicry allows them to effectively interact with the ATP-binding sites of various protein kinases, leading to the inhibition of their activity. Dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant potential as inhibitors of several key kinases implicated in cancer, including Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphatidylinositol 3-kinase (PI3K), and p38 Mitogen-Activated Protein Kinase (p38 MAPK).

Data Presentation: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

The following table summarizes the in vitro anticancer and kinase inhibitory activities of various pyrazolo[3,4-d]pyrimidine derivatives synthesized from pyrazole precursors. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the biological activity.

Compound ClassTarget Cell Line/KinaseIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidine Derivative (Compound 1a)A549 (Lung Carcinoma)2.24[1]
Pyrazolo[3,4-d]pyrimidine Derivative (Compound 1a)MCF-7 (Breast Adenocarcinoma)42.3[1]
Pyrazolo[3,4-d]pyrimidine Derivative (Compound 1d)MCF-7 (Breast Adenocarcinoma)1.74[1]
Pyrazolo[3,4-d]pyrimidine-based Compound (II-1)HepG2 (Hepatocellular Carcinoma)5.90 ± 0.05[2]
Sorafenib (Reference Drug)HepG2 (Hepatocellular Carcinoma)9.05 ± 0.54[2]
Pyrazolo[3,4-d]pyrimidine-based Compound (12b)MDA-MB-468 (Breast Cancer)3.343 ± 0.13[3]
Pyrazolo[3,4-d]pyrimidine-based Compound (12b)T-47D (Breast Cancer)4.792 ± 0.21[3]
Staurosporine (Reference Drug)MDA-MB-468 (Breast Cancer)6.358 ± 0.24[3]
Staurosporine (Reference Drug)T-47D (Breast Cancer)4.849 ± 0.22[3]
Pyrazolo[3,4-d]pyrimidine Derivative (Compound 14)CDK2/cyclin A20.057 ± 0.003[4]
Pyrazolo[3,4-d]pyrimidine Derivative (Compound 13)CDK2/cyclin A20.081 ± 0.004[4]
Pyrazolo[3,4-d]pyrimidine Derivative (Compound 15)CDK2/cyclin A20.119 ± 0.007[4]
Sorafenib (Reference Drug)CDK2/cyclin A20.184 ± 0.01[4]
Pyrazolo[3,4-d]pyrimidine Derivative (Compound 12b)VEGFR-20.063 ± 0.003[3]
Sunitinib (Reference Drug)VEGFR-20.035 ± 0.012[3]
Pyrazole carbaldehyde derivative (Compound 43)PI3 KinasePotent Inhibition[5]
Pyrazole carbaldehyde derivative (Compound 43)MCF7 (Breast Cancer)0.25[5]
Doxorubicin (Reference Drug)MCF7 (Breast Cancer)0.95[5]

Experimental Protocols

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives from this compound

This protocol describes a two-step synthesis of a pyrazolo[3,4-d]pyrimidine derivative starting from 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile.

Step 1: Synthesis of 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][6][7]oxazin-3-yl)acetonitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile (1 equivalent) in acetic anhydride (10 equivalents).

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold ethanol to remove excess acetic anhydride.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][6][7]oxazin-3-yl)acetonitrile.

Step 2: Synthesis of the Pyrazolo[3,4-d]pyrimidine Derivative

  • Reaction Setup: In a round-bottom flask, dissolve the product from Step 1 (1 equivalent) in ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, the product will precipitate from the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification: The final pyrazolo[3,4-d]pyrimidine derivative can be purified by recrystallization to obtain a high-purity product.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrazolo[3,4-d]pyrimidine derivatives in culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes to ensure complete solubilization.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against specific kinases like CDK2 and VEGFR-2. Commercially available kinase assay kits are often used for this purpose.[6][10][11]

  • Reagent Preparation: Prepare the kinase buffer, recombinant kinase, substrate (a specific peptide or protein), and ATP solution as per the kit's instructions.

  • Compound Dilution: Prepare serial dilutions of the test compounds in the appropriate buffer.

  • Kinase Reaction: In a 96-well or 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the kinase activity. The detection method depends on the kit and can be based on luminescence (measuring remaining ATP), fluorescence, or antibody-based detection of the phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Mechanisms of Action

Pyrazolo[3,4-d]pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways that are often hyperactivated in cancer cells.

CDK2 Signaling Pathway

Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of cell cycle progression, particularly at the G1/S phase transition.[12] Overexpression or aberrant activation of CDK2 is common in many cancers, leading to uncontrolled cell proliferation. Pyrazolo[3,4-d]pyrimidines, as ATP-competitive inhibitors, can block the kinase activity of CDK2, leading to cell cycle arrest and apoptosis.[1][12]

CDK2_Pathway cluster_0 Pyrazolo[3,4-d]pyrimidine Inhibition cluster_1 Cell Cycle Progression Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine CDK2 CDK2 Pyrazolo[3,4-d]pyrimidine->CDK2 Inhibits Cyclin E/A Cyclin E/A Cyclin E/A->CDK2 Activates pRb pRb CDK2->pRb Phosphorylates G1/S Arrest G1/S Arrest E2F E2F pRb->E2F Inhibits S-Phase Entry S-Phase Entry E2F->S-Phase Entry Promotes Cell Proliferation Cell Proliferation S-Phase Entry->Cell Proliferation Apoptosis Apoptosis

Caption: Inhibition of the CDK2 signaling pathway.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Pyrazolo[3,4-d]pyrimidine derivatives can inhibit the tyrosine kinase activity of VEGFR-2, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[2]

VEGFR2_Pathway cluster_0 Pyrazolo[3,4-d]pyrimidine Inhibition cluster_1 Angiogenesis Signaling Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine VEGFR-2 VEGFR-2 Pyrazolo[3,4-d]pyrimidine->VEGFR-2 Inhibits VEGF VEGF VEGF->VEGFR-2 Binds & Activates Downstream Signaling PLCγ, PI3K/Akt, MAPK VEGFR-2->Downstream Signaling Activates Endothelial Cell\nProliferation, Migration, Survival Endothelial Cell Proliferation, Migration, Survival Downstream Signaling->Endothelial Cell\nProliferation, Migration, Survival Promotes Angiogenesis Angiogenesis Endothelial Cell\nProliferation, Migration, Survival->Angiogenesis Tumor Growth\n& Metastasis Tumor Growth & Metastasis Angiogenesis->Tumor Growth\n& Metastasis

Caption: Inhibition of the VEGFR-2 signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling pathway that promotes cell growth, proliferation, survival, and motility. Its aberrant activation is a frequent event in many human cancers. Pyrazole derivatives have been shown to inhibit PI3K, leading to the suppression of Akt phosphorylation and the induction of apoptosis in cancer cells.[5][13]

PI3K_Akt_Pathway cluster_0 Pyrazole Derivative Inhibition cluster_1 Cell Survival Signaling Pyrazole Derivative Pyrazole Derivative PI3K PI3K Pyrazole Derivative->PI3K Inhibits Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Effectors mTOR, Bad, etc. Akt->Downstream Effectors Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Growth, Proliferation, Survival Cell Growth, Proliferation, Survival Downstream Effectors->Cell Growth, Proliferation, Survival

Caption: Inhibition of the PI3K/Akt signaling pathway.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to stress, inflammation, and apoptosis. In some cancer contexts, p38 MAPK can promote tumor progression and metastasis. Pyrazole-containing compounds have been developed as potent inhibitors of p38 MAPK, thereby modulating inflammatory responses and inducing apoptosis in cancer cells.[14][15][16]

p38_MAPK_Pathway cluster_0 Pyrazole Derivative Inhibition cluster_1 Stress Response Signaling Pyrazole Derivative Pyrazole Derivative p38 MAPK p38 MAPK Pyrazole Derivative->p38 MAPK Inhibits Stress Stimuli UV, Cytokines, etc. MAPKKK MAPKKK Stress Stimuli->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 MKK3/6->p38 MAPK Downstream Substrates ATF2, MK2, etc. p38 MAPK->Downstream Substrates Inflammation, Apoptosis, Cell Cycle Arrest Inflammation, Apoptosis, Cell Cycle Arrest Downstream Substrates->Inflammation, Apoptosis, Cell Cycle Arrest

Caption: Inhibition of the p38 MAPK signaling pathway.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of anticancer agents derived from this compound.

Experimental_Workflow Start Start: 5-Amino-4-cyano-3- (cyanomethyl)pyrazole Synthesis Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro_Screening In Vitro Anticancer Screening (MTT Assay) Purification->In_Vitro_Screening Kinase_Assay Kinase Inhibition Assays (CDK2, VEGFR-2, etc.) In_Vitro_Screening->Kinase_Assay Mechanism_Study Mechanism of Action Studies (Cell Cycle, Apoptosis) Kinase_Assay->Mechanism_Study Lead_Optimization Lead Compound Identification & Optimization Mechanism_Study->Lead_Optimization End Potential Anticancer Drug Candidate Lead_Optimization->End

Caption: Workflow for anticancer drug discovery.

References

"application of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole in agrochemical research"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Introduction

5-Amino-4-cyano-3-(cyanomethyl)pyrazole is a highly functionalized pyrazole derivative that serves as a critical building block in the synthesis of a wide array of heterocyclic compounds.[] Due to the significant biological activities exhibited by pyrazole-containing molecules, this compound has garnered substantial interest in agrochemical research. Pyrazole derivatives have been successfully developed into commercial fungicides, insecticides, and herbicides.[2] While direct agrochemical applications of this compound are not extensively documented, its utility as a versatile precursor for the creation of potent agrochemicals is well-established. This document provides an overview of its applications, synthesis protocols, and methods for evaluating the biological activity of its derivatives.

Core Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical research is as a synthon for the construction of more complex, biologically active molecules. Its multiple reactive sites, including the amino group, cyano groups, and the active methylene group, allow for a variety of chemical transformations to yield diverse heterocyclic systems. These derived compounds have shown potent activity in key agrochemical areas:

  • Fungicides: As a precursor for pyrazole carboxamide fungicides, which are known to target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[3][4]

  • Insecticides: Used in the synthesis of insecticides that act on the nervous system of insects, for instance, by blocking GABA-gated chloride channels or modulating ryanodine receptors.[5][6]

  • Herbicides: A key intermediate for herbicides that inhibit crucial plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) or acetolactate synthase (ALS).[7][8]

Quantitative Data

Direct quantitative data on the agrochemical efficacy of this compound is limited in publicly available literature. However, toxicological data for the compound is available. The primary focus of quantitative assessment lies in the evaluation of the derivatives synthesized from this precursor.

Table 1: Toxicological Data for this compound

Test TypeRoute of ExposureSpeciesDose/DurationToxic Effects
LD50IntravenousMouse100 mg/kgDetails of toxic effects not reported other than lethal dose value.[9]

Table 2: Example Fungicidal Activity of a Pyrazole Carboxamide Derivative

CompoundTarget PathogenEC50 (mg/L)Reference
SCU2028 (a derivative)Rhizoctonia solani0.022[3]

Table 3: Example Herbicidal Activity of Pyrazole Derivatives

CompoundWeed SpeciesEC50 (µg/mL)Reference
Compound 3-1Echinochloa crusgalli L.64.32[10]
Compound 3-1Cyperus iria L.65.83[10]
Compound 3-1Dactylis glomerata L.62.42[10]
Compound 3-1Trifolium repens L.67.72[10]
Compound 3-7Echinochloa crusgalli L.65.33[10]
Compound 3-7Cyperus iria L.64.90[10]
Compound 3-7Dactylis glomerata L.59.41[10]
Compound 3-7Trifolium repens L.67.41[10]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the reaction of a malononitrile dimer with hydrazine.

Materials:

  • Malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile)

  • Hydrazine hydrate

  • Ethanol

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

  • Recrystallization solvent (e.g., water or ethanol)

Procedure:

  • Dissolve the malononitrile dimer (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add hydrazine hydrate (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent like water or ethanol to obtain pure this compound.

Protocol 2: General Procedure for Synthesis of Pyrazole-based Agrochemical Derivatives (Example: N-acylation)

This protocol describes a general method to derivatize the amino group of this compound.

Materials:

  • This compound

  • Acid chloride or anhydride of choice

  • A suitable solvent (e.g., Toluene, Dichloromethane)

  • A non-nucleophilic base (e.g., Triethylamine, Pyridine)

  • Standard laboratory glassware

Procedure:

  • Suspend this compound (1 equivalent) in the chosen solvent in a reaction flask.

  • Add the base (1.1 equivalents) to the suspension and stir.

  • Slowly add the acid chloride or anhydride (1 equivalent) to the reaction mixture at room temperature or under cooling, depending on the reactivity.

  • Stir the reaction mixture at room temperature or under reflux until the starting material is consumed (monitor by TLC).

  • Once the reaction is complete, quench the reaction with water.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol is used to evaluate the fungicidal activity of compounds derived from this compound.

Materials:

  • Test compounds

  • Target fungal species (e.g., Rhizoctonia solani, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes

  • Solvent for dissolving compounds (e.g., DMSO)

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Prepare PDA medium and autoclave to sterilize.

  • Cool the PDA medium to approximately 50-60 °C.

  • Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations. Also prepare a control plate with DMSO only.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug (typically 5 mm diameter) taken from the edge of an actively growing culture of the target fungus.

  • Incubate the plates at the optimal temperature for the growth of the specific fungus (e.g., 25-28 °C).

  • Measure the diameter of the fungal colony in two perpendicular directions after a set incubation period (e.g., 48-72 hours), or until the fungus in the control plate has reached the edge of the dish.

  • Calculate the percentage of inhibition of mycelial growth using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the fungal colony on the control plate and T is the average diameter of the fungal colony on the treated plate.

  • Determine the EC50 value (the concentration that causes 50% inhibition) by testing a range of concentrations and using probit analysis.

Signaling Pathways and Mechanisms of Action

While this compound is a precursor, the agrochemicals derived from it target specific biological pathways. The following diagrams illustrate the mechanisms of action for different classes of pyrazole-based agrochemicals.

Fungicide_Mechanism cluster_fungus Fungal Cell cluster_etc Electron Transport Chain Mitochondrion Mitochondrion Complex_I Complex I Complex_III Complex III Complex_I->Complex_III Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III Complex_IV Complex IV Complex_III->Complex_IV O2 O2 Complex_IV->O2 H2O Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase Fungal_Death Fungal Cell Death ATP->Fungal_Death Depletion leads to Pyrazole_Fungicide Pyrazole Carboxamide Fungicide Pyrazole_Fungicide->Complex_II Inhibits

Caption: Mechanism of action of pyrazole carboxamide fungicides.

Insecticide_Mechanism cluster_neuron Insect Neuron GABA_Receptor GABA-gated Chloride Channel Hyperpolarization Hyperpolarization (Inhibition of Nerve Signal) GABA_Receptor->Hyperpolarization Leads to Excitation Continuous Excitation GABA_Receptor->Excitation Leads to (No Inhibition) Chloride_Ion Cl- Chloride_Ion->GABA_Receptor Influx GABA GABA GABA->GABA_Receptor Binds to Pyrazole_Insecticide Pyrazole Insecticide Pyrazole_Insecticide->GABA_Receptor Blocks Paralysis_Death Paralysis and Death Excitation->Paralysis_Death Results in

Caption: Mechanism of pyrazole insecticides targeting GABA receptors.

Herbicide_Mechanism cluster_plant Plant Cell Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD Plastoquinone Plastoquinone HPPD->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Photosynthesis Photosynthesis Carotenoids->Photosynthesis Protects Bleaching Bleaching & Plant Death Carotenoids->Bleaching Depletion leads to Pyrazole_Herbicide Pyrazole Herbicide Pyrazole_Herbicide->HPPD Inhibits

References

Application Notes and Protocols: Reactions of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reaction of 5-amino-4-cyano-3-(cyanomethyl)pyrazole with various electrophiles. This versatile building block serves as a precursor for a wide range of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The following sections detail the synthesis of key derivatives through acylation, condensation, and cyclization reactions.

Acylation with Chloroacetyl Chloride

The reaction of this compound with chloroacetyl chloride is a straightforward method to introduce a reactive N-chloroacetyl group, yielding 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide. This intermediate is a valuable precursor for further functionalization, particularly through substitution reactions with nucleophiles.[1][2]

Experimental Protocol

Materials:

  • This compound

  • Chloroacetyl chloride

  • Toluene (PhMe)

  • Standard laboratory glassware with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure: [1]

  • In a round-bottom flask, dissolve equimolar amounts of this compound and chloroacetyl chloride in toluene.

  • Heat the reaction mixture to reflux and maintain for 5-7 hours.

  • After the reflux period, allow the mixture to cool to room temperature and let it stand for 24-72 hours.

  • A precipitate will form during this time. Collect the solid product by filtration.

  • Wash the precipitate with a small amount of cold ethanol and dry to afford 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide.

Quantitative Data
ProductReagentSolventReaction Time (h)Yield (%)Reference
2-Chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamideChloroacetyl chlorideToluene5-765-70[1]

Reaction Workflow

start 5-Amino-4-cyano-3- (cyanomethyl)pyrazole intermediate Reaction Mixture start->intermediate reagent1 Chloroacetyl Chloride (Equimolar) reagent1->intermediate conditions Toluene Reflux, 5-7 h workup Cool to RT Stand for 24-72 h Filter intermediate->workup product 2-Chloro-N-(4-cyano-3- (cyanomethyl)-1H-pyrazol- 5-yl)acetamide workup->product Yield: 65-70%

Caption: Workflow for the acylation of this compound.

Cyclocondensation with β-Cycloketols

The reaction with 1,3-dielectrophilic agents such as 3-aryl-5-hydroxy-5-methyl-2,4-di(ethoxycarbonyl)cyclohexanones (β-cycloketols) leads to the formation of novel hexahydropyrazolo[1,5-a]quinazoline derivatives.[3][4] This cyclocondensation reaction provides a pathway to complex polycyclic systems.

Experimental Protocol

Materials:

  • This compound

  • 3-Aryl-5-hydroxy-5-methyl-2,4-di(ethoxycarbonyl)cyclohexanone

  • Glacial Acetic Acid (AcOH)

  • Standard laboratory glassware with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure: [3]

  • In a round-bottom flask, prepare a mixture of the desired 3-aryl-5-hydroxy-5-methyl-2,4-di(ethoxycarbonyl)cyclohexanone (1 mmol) and this compound (1 mmol) in glacial acetic acid (5 mL).

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with ethanol and dry to obtain the pure hexahydropyrazolo[1,5-a]quinazoline derivative.

Quantitative Data
Aryl Substituent (Ar)Yield (%)AppearanceReference
4-Methoxyphenyl22Beige amorphous powder[3]
4-Chlorophenyl15Not specified in abstract[3]

Product Characterization (Ar = 4-Methoxyphenyl): [3]

  • IR (cm⁻¹): 3476 (O–H), 3182, 3076 (N–H), 2262, 2226 (C≡N), 1720 (C=O ester), 1688 (C=O amide), 1649, 1593 (C=C).

Reaction Pathway

start 5-Amino-4-cyano-3- (cyanomethyl)pyrazole cyclization Cyclocondensation start->cyclization reagent1 β-Cycloketol (1,3-Dielectrophile) reagent1->cyclization conditions Glacial Acetic Acid Reflux, 4 h workup Cool to RT Filter Wash with EtOH cyclization->workup product Hexahydropyrazolo[1,5-a] quinazoline derivative workup->product Yield: 15-22%

Caption: Cyclocondensation of this compound with β-cycloketols.

Knoevenagel Condensation with Aromatic Aldehydes

The active cyanomethyl group of this compound can participate in a Knoevenagel condensation with aromatic aldehydes.[5] This reaction is typically catalyzed by a base, such as morpholine, and results in the formation of (Z)-5-amino-3-(2-aryl-1-cyanovinyl)-1H-pyrazole-4-carbonitriles.

Experimental Protocol (Representative)

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Morpholine

  • Ethanol or another suitable solvent

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in a suitable solvent such as ethanol in a round-bottom flask.

  • Add a catalytic amount of morpholine (e.g., 0.1 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate from the solution.

  • If a precipitate forms, collect it by filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Quantitative Data

Specific yield data for a range of aromatic aldehydes is not detailed in the provided search results. Yields are generally expected to be moderate to good.

Logical Relationship Diagram

cluster_reactants Reactants start 5-Amino-4-cyano-3- (cyanomethyl)pyrazole reaction Knoevenagel Condensation start->reaction aldehyde Aromatic Aldehyde aldehyde->reaction catalyst Morpholine (catalyst) catalyst->reaction product (Z)-5-amino-3-(2-aryl-1-cyanovinyl) -1H-pyrazole-4-carbonitrile reaction->product

Caption: Key components of the Knoevenagel condensation reaction.

Aminomethylation of Knoevenagel Products

The products from the Knoevenagel condensation, (Z)-5-amino-3-(2-aryl-1-cyanovinyl)-1H-pyrazole-4-carbonitriles, can undergo further reaction via aminomethylation.[5] This reaction, a type of Mannich reaction, with primary aromatic amines and formaldehyde leads to the formation of 7-(2-aryl-1-cyanovinyl)-1,2,3,4-tetrahydropyrazolo[1,5-a][1][3][6]triazine-8-carbonitriles.

Experimental Protocol (Representative)

Materials:

  • (Z)-5-Amino-3-(2-aryl-1-cyanovinyl)-1H-pyrazole-4-carbonitrile

  • Primary aromatic amine

  • Aqueous formaldehyde (HCHO)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve the (Z)-5-amino-3-(2-aryl-1-cyanovinyl)-1H-pyrazole-4-carbonitrile (1 equivalent) and the primary aromatic amine (1 equivalent) in DMF.

  • Add an excess of aqueous formaldehyde to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent.

Quantitative Data

Detailed quantitative data for this reaction sequence with various substrates is not available in the provided search results.

Experimental Workflow

start Knoevenagel Product reaction Aminomethylation & Cyclization start->reaction reagent1 Primary Aromatic Amine reagent1->reaction reagent2 Aqueous HCHO (excess) reagent2->reaction conditions DMF Reflux workup Cool to RT Pour into ice-water Filter reaction->workup product Tetrahydropyrazolo[1,5-a] [1,3,5]triazine derivative workup->product

Caption: Workflow for the aminomethylation and cyclization of Knoevenagel products.

References

Application Notes and Protocols: Synthesis of Azo Dyes Using 5-Amino-4-cyano-3-(cyanomethyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes utilizing 5-Amino-4-cyano-3-(cyanomethyl)pyrazole. This versatile heterocyclic amine serves as a valuable precursor for creating a diverse range of azo dyes with potential applications in textiles, electrofluidic displays, and as biologically active agents.[1][2]

Introduction

This compound is a polyfunctionalized pyrazole derivative that is a key building block in organic synthesis.[3] Its structure, featuring a reactive amino group and two cyano groups, makes it an excellent candidate for the synthesis of heterocyclic azo dyes. Azo dyes incorporating heterocyclic moieties, such as pyrazole, are known for their bright, deep shades and good fastness properties.[4][5] The general approach for synthesizing azo dyes from this precursor involves the diazotization of the amino group, followed by a coupling reaction with a suitable coupling component.

Synthesis of the Starting Material

The precursor, 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, can be synthesized from the reaction of malononitrile dimer with hydrazine.[3][6]

General Synthetic Pathway for the Precursor

G malononitrile_dimer Malononitrile Dimer precursor 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile malononitrile_dimer->precursor + Hydrazine hydrazine Hydrazine

Caption: Synthesis of the pyrazole precursor.

Synthesis of Azo Des from this compound

The synthesis of azo dyes from the pyrazole precursor follows a two-step process: diazotization of the amino group and subsequent coupling with an appropriate aromatic compound.

General Reaction Scheme

The amino group on the pyrazole ring is first converted into a diazonium salt. This salt is then reacted with a coupling component, such as anilines or naphthols, to form the final azo dye.

G start This compound diazonium Pyrazole Diazonium Salt start->diazonium Diazotization (NaNO₂, Acid) dye Azo Dye diazonium->dye Coupling Reaction coupler Coupling Component (e.g., Anilines, Naphthols) coupler->dye

Caption: General workflow for azo dye synthesis.

Experimental Protocols

The following are generalized protocols for the synthesis of azo dyes based on methodologies reported for similar 5-aminopyrazole derivatives.[4][7] Researchers should optimize these conditions for the specific this compound precursor.

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Sulfuric Acid (or Hydrochloric Acid)

  • Sodium Nitrite (NaNO₂)

  • Ice bath

  • Magnetic stirrer

Procedure:

  • Dissolve a specific molar equivalent of this compound in concentrated sulfuric acid (or hydrochloric acid) with cooling in an ice bath (0-5 °C).

  • Slowly add a solution of sodium nitrite (in a slight molar excess) in water dropwise to the pyrazole solution while maintaining the temperature between 0-5 °C and stirring vigorously.

  • Continue stirring the mixture at this temperature for 15-30 minutes to ensure the complete formation of the diazonium salt. The resulting solution should be used immediately in the subsequent coupling reaction.

Note: The cyano group on the pyrazole ring can be susceptible to hydrolysis under the acidic conditions of diazotization.[4] Careful control of temperature and reaction time is crucial.

Protocol 2: Coupling Reaction

The conditions for the coupling reaction depend on the nature of the coupling component.

Materials:

  • Pyrazole diazonium salt solution (from Protocol 1)

  • Substituted Aniline (e.g., N,N-diethylaniline)

  • Dilute Sulfuric Acid

  • Sodium Hydroxide solution

  • Ice bath

Procedure:

  • Dissolve the aniline coupling component in dilute sulfuric acid, and cool the solution in an ice bath to 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution to the aniline solution with constant stirring, maintaining the temperature below 5 °C.

  • Allow the reaction to proceed for 1-2 hours with continuous stirring.

  • Neutralize the reaction mixture by the slow addition of a sodium hydroxide solution to precipitate the azo dye.

  • Filter the precipitated dye, wash it with cold water until the filtrate is neutral, and then dry it.

  • Purify the crude dye by recrystallization from an appropriate solvent (e.g., ethanol, DMF).

Materials:

  • Pyrazole diazonium salt solution (from Protocol 1)

  • 2-Naphthol

  • Sodium Hydroxide solution (10%)

  • Ice bath

Procedure:

  • Dissolve 2-naphthol in a 10% sodium hydroxide solution and cool the mixture in an ice bath to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the alkaline naphthol solution with vigorous stirring, keeping the temperature below 5 °C.

  • Continue stirring for 1-2 hours. The dye will precipitate out of the solution.

  • Filter the solid dye, wash it thoroughly with cold water, and dry.

  • Recrystallize the product from a suitable solvent to obtain the pure azo dye.

Characterization of Synthesized Dyes

The synthesized azo dyes should be characterized using various spectroscopic and analytical techniques to confirm their structure and purity.

TechniquePurposeExpected Observations
Melting Point Determination of purityA sharp melting point indicates a pure compound.
FT-IR Spectroscopy Functional group analysisPresence of N=N stretching vibration, absence of diazonium salt peaks, and characteristic peaks for the pyrazole and coupling component moieties. The CN group should show a signal around 2215-2243 cm⁻¹.[4]
¹H and ¹³C NMR Spectroscopy Structural elucidationSignals corresponding to the protons and carbons of the pyrazole ring, the coupling component, and any substituents.
UV-Visible Spectroscopy Determination of color propertiesMeasurement of the maximum absorption wavelength (λmax) in a suitable solvent (e.g., DMF, ethanol) to determine the color of the dye.
Mass Spectrometry Molecular weight determinationThe molecular ion peak should correspond to the expected molecular weight of the synthesized dye.
Elemental Analysis Elemental compositionThe percentage composition of C, H, and N should match the calculated values for the proposed structure.

Quantitative Data from Analogous Pyrazole Azo Dyes

Table 1: Properties of Azo Dyes Derived from Analogous 5-Amino-4-cyanopyrazoles

Dye Structure (General)Coupling ComponentYield (%)Melting Point (°C)λmax (nm)Reference
1-(4'-nitrophenyl)-5-amino-4-cyanopyrazole derivativeN,N-diethylanilineLow--[4]
1-(4'-carboxyphenyl)-5-amino-4-cyanopyrazole derivative2-NaphtholLow--[4]
Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate derivativeVarious active methylene compounds---[7]

Note: Yields were reported as "low" in the reference.[4] Specific quantitative data was not provided in the abstract.

Applications

Azo dyes based on pyrazole scaffolds have a wide array of potential applications:

  • Textile Dyes: They can be used as disperse dyes for synthetic fibers like polyester.[4]

  • Electrofluidic Displays (EFDs): Alkylated pyrazole-based azo dyes have shown excellent solubility in non-polar solvents and good performance in EFDs, with fast switching speeds and high stability.[1]

  • Antimicrobial Agents: Azo dyes derived from pyrazole derivatives have demonstrated potential antibacterial and antifungal activities.[2]

  • Corrosion Inhibitors: Certain pyrazole-containing azo compounds have been investigated as corrosion inhibitors.[1]

  • Food Coloring: Some pyrazole azo dyes have applications in the food industry.[1]

  • Biomedical Sciences: Azo compounds are being explored for applications in bioimaging, drug delivery, and photopharmacology.[8]

The introduction of the cyanomethyl group in the 3-position of the pyrazole ring may influence the spectral properties and biological activity of the resulting dyes, making this an interesting area for further research.

References

Troubleshooting & Optimization

"optimizing reaction conditions for 5-Amino-4-cyano-3-(cyanomethyl)pyrazole synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is the cyclocondensation reaction between a malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile) and hydrazine hydrate.[1] This approach is favored for its directness and the ready availability of the starting materials.

Q2: What are the critical parameters to control in this synthesis?

Key parameters that significantly influence the reaction's success include reaction temperature, the choice of solvent, the purity of reactants, and the molar ratio of the malononitrile dimer to hydrazine hydrate. Careful control of these variables is essential for achieving high yield and purity.

Q3: What are some common challenges encountered during this synthesis?

Common issues include low yields, the formation of colored impurities, and difficulties in product isolation and purification. These challenges often arise from suboptimal reaction conditions or the presence of impurities in the starting materials.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Incomplete Reaction - Extend Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Ensure the complete consumption of the starting materials. - Increase Temperature: Gently heating the reaction mixture can drive the reaction to completion. Refluxing in a suitable solvent like ethanol is a common strategy.
Suboptimal Solvent - Solvent Polarity: The polarity of the solvent can influence the reaction rate. While alcohols like ethanol are commonly used, a water/ethanol mixture can sometimes improve yields.[3]
Impure Reactants - Purity of Malononitrile Dimer: Ensure the malononitrile dimer is pure. Impurities can lead to side reactions. - Quality of Hydrazine Hydrate: Use high-purity hydrazine hydrate. Degradation of hydrazine can introduce impurities and reduce its reactivity.
Incorrect Stoichiometry - Molar Ratios: A slight excess of hydrazine hydrate may be beneficial, but a large excess can complicate purification. Start with a 1:1 to 1:1.2 molar ratio of malononitrile dimer to hydrazine hydrate.

Issue 2: Product Discoloration (Yellow/Red Appearance)

Potential Cause Troubleshooting Steps
Hydrazine Decomposition - Reaction under Inert Atmosphere: Hydrazine can be sensitive to air oxidation, which can form colored impurities. Running the reaction under a nitrogen or argon atmosphere can mitigate this.[4] - Controlled Temperature: Avoid excessive heating, as it can accelerate the decomposition of hydrazine.
Side Reactions - Formation of Azo Compounds: The presence of oxidizing agents or air can lead to the formation of colored azo compounds. An inert atmosphere is recommended.
Impure Starting Materials - Purify Reactants: Ensure the malononitrile dimer and hydrazine hydrate are of high purity before starting the reaction.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Presence of Polar Impurities - Recrystallization: Recrystallization from a suitable solvent such as water or an ethanol/water mixture is often effective for removing polar impurities.[1] - Solvent Wash: Washing the crude product with a solvent in which the desired product is sparingly soluble but the impurities are soluble can be an effective purification step.
Oily Product - Trituration: If the product precipitates as an oil, try triturating it with a non-polar solvent like hexanes or diethyl ether to induce crystallization.
Co-precipitation with Starting Materials - Optimize Reaction Monitoring: Ensure the reaction goes to completion by TLC to avoid the presence of unreacted starting materials in the crude product.

Data Presentation

Table 1: Reported Reaction Conditions for this compound Synthesis
ParameterConditionReported YieldReference
Reactants Malononitrile Dimer, Hydrazine Hydrate82%[1]
Solvent Ethanol82%[1]
Temperature Reflux82%[1]
Reaction Time Not Specified82%[1]
Table 2: General Optimization Parameters for 5-Aminopyrazole Synthesis
Parameter Condition A (Baseline) Condition B (Alternative) Expected Outcome/Consideration
Solvent EthanolWater/Ethanol (1:1)The water/ethanol mixture may improve the solubility of reactants and catalyst, potentially increasing the reaction rate and yield.[3]
Temperature Reflux (Ethanol: ~78°C)55°CLowering the temperature may reduce the formation of side products and discoloration, though it may require a longer reaction time.[3]
Catalyst None (Base-catalyzed by hydrazine)Acetic Acid (catalytic amount)Acid catalysis can sometimes promote the cyclization step in pyrazole synthesis, but it may also lead to other side reactions.
Reactant Ratio (Dimer:Hydrazine) 1:1.11:1.5A higher excess of hydrazine might push the reaction to completion but could increase the difficulty of purification.

Experimental Protocols

Synthesis of this compound from Malononitrile Dimer and Hydrazine Hydrate

This protocol is adapted from a reported synthesis.[1]

Materials:

  • Malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile)

  • Hydrazine hydrate (80-100% solution)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malononitrile dimer (e.g., 2.64 g, 0.02 mol) in ethanol (e.g., 20 mL).

  • To this solution, add hydrazine hydrate (e.g., 1.0 mL, 0.02 mol, for a 100% solution) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain it for a period sufficient for the reaction to go to completion (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash it with a small amount of cold ethanol.

  • Dry the product in a vacuum oven. The reported yield for this procedure is 82%.[1]

Characterization Data

  • Appearance: Off-white to light yellow solid.

  • Infrared (IR) Spectroscopy: Expected characteristic peaks include N-H stretching (amine), C≡N stretching (cyano), and C=C/C=N stretching (pyrazole ring).

  • ¹H NMR Spectroscopy (in DMSO-d₆): Expected signals would correspond to the amino protons (NH₂), the methylene protons (CH₂), and the pyrazole N-H proton.

  • ¹³C NMR Spectroscopy (in DMSO-d₆): Signals corresponding to the cyano carbons, the methylene carbon, and the carbons of the pyrazole ring are expected.

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Malononitrile Dimer Malononitrile Dimer Dissolution Dissolution Malononitrile Dimer->Dissolution Hydrazine Hydrate Hydrazine Hydrate Addition Addition Hydrazine Hydrate->Addition Ethanol Ethanol Ethanol->Dissolution Dissolution->Addition Reflux Reflux Addition->Reflux Cooling Cooling Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Characterization Characterization Drying->Characterization

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Low Yield Low Yield Check Reaction Completion (TLC) Check Reaction Completion (TLC) Low Yield->Check Reaction Completion (TLC) Incomplete Incomplete Check Reaction Completion (TLC)->Incomplete  No Complete Complete Check Reaction Completion (TLC)->Complete  Yes Extend Time / Increase Temp Extend Time / Increase Temp Incomplete->Extend Time / Increase Temp Verify Reactant Purity Verify Reactant Purity Complete->Verify Reactant Purity Impure Impure Verify Reactant Purity->Impure  No Pure Pure Verify Reactant Purity->Pure  Yes Purify Reactants Purify Reactants Impure->Purify Reactants Optimize Solvent/Stoichiometry Optimize Solvent/Stoichiometry Pure->Optimize Solvent/Stoichiometry

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after the synthesis of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Materials: Such as malononitrile dimer and hydrazine.[1][2][3]

  • Side-Products: Formation of isomeric pyrazoles or products from polymerization of reactants.

  • Solvent Residues: Residual solvents from the reaction or initial extraction steps.

  • Degradation Products: The compound may be sensitive to heat or pH, leading to decomposition.

Q2: My crude product has a dark coloration. What could be the cause and how can I remove it?

A2: Dark coloration often indicates the presence of polymeric or highly conjugated impurities. These can sometimes be removed by treating the crude product solution with activated carbon. However, care should be taken as activated carbon can also adsorb the desired product, potentially lowering the yield. A preliminary small-scale test is recommended.

Q3: I am having difficulty finding a suitable single solvent for recrystallization. What should I do?

A3: If a single solvent is not effective, a binary solvent system is a common solution. This typically involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" solvent (in which the compound is less soluble) dropwise until turbidity is observed. The solution is then slowly cooled to induce crystallization. Common solvent pairs for polar compounds like aminopyrazoles include ethanol/water, methanol/water, or ethyl acetate/hexanes.

Q4: My compound seems to "oil out" during recrystallization instead of forming crystals. How can I resolve this?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase at a temperature above its melting point in the solvent. To prevent this, you can try the following:

  • Lower the crystallization temperature: Ensure the solution is not supersaturated at a temperature above the compound's melting point in that solvent.

  • Use a more dilute solution: This can lower the saturation point.

  • Scratch the inside of the flask: This can provide a surface for nucleation.

  • Add a seed crystal: If available, a small crystal of the pure compound can initiate crystallization.

  • Change the solvent system: A different solvent or solvent pair may be more suitable.

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Step
Product is too soluble in the recrystallization solvent. Select a solvent in which the product has high solubility at elevated temperatures but low solubility at room temperature or below.
Too much solvent was used. Concentrate the filtrate and attempt to recover more product by further cooling or by partial solvent removal followed by cooling.
Premature crystallization during hot filtration. Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and the product from crystallizing prematurely.
Adsorption of product onto activated carbon (if used). Reduce the amount of activated carbon used or the contact time.
Problem 2: Purity Does Not Improve After Recrystallization
Possible Cause Troubleshooting Step
Impurity has similar solubility to the product. Consider an alternative purification technique such as column chromatography.
The compound is co-crystallizing with an impurity. Try a different recrystallization solvent or solvent system.
The compound is degrading during heating. Use a lower boiling point solvent for recrystallization or reduce the heating time.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and with gentle heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the compound completely with heating and stirring.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove insoluble impurities and activated carbon.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Protocol 2: Column Chromatography
  • Stationary Phase Selection: Based on the polarity of this compound, silica gel is a common choice for the stationary phase.

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system (mobile phase). The ideal system will give the desired compound an Rf value of approximately 0.3-0.5 and will show good separation from impurities. A common mobile phase for aminopyrazoles is a mixture of ethyl acetate and hexanes.

  • Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Decolorize Decolorize with Activated Carbon (Optional) Dissolve->Decolorize HotFilter Hot Filtration Decolorize->HotFilter Cool Slow Cooling HotFilter->Cool Crystals Collect Crystals (Vacuum Filtration) Cool->Crystals Wash Wash with Cold Solvent Crystals->Wash Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: General workflow for the purification of this compound by recrystallization.

TroubleshootingTree Start Low Purity after Recrystallization ImpuritySolubility Impurity has similar solubility? Start->ImpuritySolubility CoCrystallization Co-crystallization occurring? ImpuritySolubility->CoCrystallization No ColumnChrom Use Column Chromatography ImpuritySolubility->ColumnChrom Yes Degradation Compound degrading with heat? CoCrystallization->Degradation No ChangeSolvent Change Recrystallization Solvent/System CoCrystallization->ChangeSolvent Yes LowerTemp Use Lower Boiling Point Solvent Degradation->LowerTemp Yes

References

Technical Support Center: Synthesis of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely reported method is the cyclocondensation reaction between a malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile) and hydrazine hydrate.[1][2] Variations of this method may utilize different forms of the reactants, such as the potassium salt of malononitrile dimer and hydrazinium sulfate, which can offer improved safety and efficiency.[1]

Q2: What are the typical yields for this synthesis?

A2: While specific yields can vary based on the exact protocol and scale, yields for aminopyrazole syntheses are generally reported to be good. For related aminopyrazole syntheses, yields can range from moderate to high. Optimizing reaction conditions is key to maximizing the yield.

Q3: What are the critical reaction parameters to control?

A3: The critical parameters to control are temperature, reaction time, stoichiometry of reactants, and the choice of solvent. Temperature, in particular, can influence the reaction rate and the formation of side products. The pH of the reaction mixture can also play a role in the outcome of the synthesis.

Q4: How can I purify the final product?

A4: The most common method for purifying this compound is recrystallization, typically from a suitable solvent like ethanol or water.[1] The choice of solvent will depend on the solubility of the product and the impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Yield 1. Incorrect stoichiometry of reactants. 2. Reaction temperature is too low. 3. Reaction time is insufficient. 4. Poor quality of starting materials (e.g., impure malononitrile dimer).1. Ensure accurate molar ratios of malononitrile dimer and hydrazine. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. 3. Extend the reaction time. Monitor the disappearance of starting materials using TLC. 4. Verify the purity of the malononitrile dimer by melting point or spectroscopic methods.
Product is an oil or fails to crystallize 1. Presence of significant impurities. 2. Residual solvent.1. Attempt to purify a small sample by column chromatography to isolate the product and identify impurities. 2. Ensure the product is thoroughly dried under vacuum.
Product is discolored (e.g., yellow or brown) 1. Formation of colored byproducts from side reactions. 2. Air oxidation of the amino group.1. Recrystallize the product, possibly with the addition of activated charcoal to remove colored impurities. 2. Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).
Presence of multiple spots on TLC after reaction 1. Incomplete reaction. 2. Formation of side products.1. Continue the reaction and monitor by TLC until the starting material spot disappears. 2. Refer to the "Potential Side Reactions" section and the corresponding troubleshooting diagram to identify and minimize side products.
NMR spectrum shows unexpected peaks 1. Presence of unreacted starting materials. 2. Contamination with side products (e.g., hydrazone intermediate, malononitrile trimers). 3. Residual solvent.1. Compare the NMR spectrum with the spectra of the starting materials. 2. Characterize the impurity by isolating it or by comparing with known spectra of potential side products. Adjust reaction conditions to minimize its formation. 3. Identify the solvent peak and ensure the sample is properly dried.

Data Presentation

Table 1: Summary of Reaction Conditions and Reported Yields

Malononitrile Source Hydrazine Source Solvent Temperature (°C) Reaction Time (h) Reported Yield (%) Reference
Malononitrile DimerHydrazine HydrateEthanolRefluxNot SpecifiedGood[1]
Potassium Salt of Malononitrile DimerHydrazinium SulfateWaterNot SpecifiedNot SpecifiedImproved Efficiency[1]

Experimental Protocols

General Synthesis of this compound

This protocol is a generalized procedure based on literature reports. Optimization may be required for specific laboratory conditions and scales.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the malononitrile dimer in a suitable solvent (e.g., ethanol or water).

  • Addition of Hydrazine: To the stirred solution, add a stoichiometric equivalent of hydrazine hydrate dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by filtration, wash it with a small amount of cold solvent, and dry it under vacuum. For higher purity, the crude product can be recrystallized from an appropriate solvent.

Visualizations

Main Synthesis Pathway

synthesis_pathway reagent1 Malononitrile Dimer product This compound reagent1:e->product:w + reagent2 Hydrazine Hydrate reagent2:e->product:w

Caption: Main reaction for the synthesis of the target compound.

Potential Side Reactions

side_reactions cluster_main Main Reaction cluster_side Side Reactions reagent1 Malononitrile Dimer intermediate Hydrazone Intermediate reagent1->intermediate + Hydrazine side_product2 Malononitrile Trimer/Oligomer reagent1->side_product2 Self-condensation side_product3 Unreacted Starting Materials reagent1->side_product3 reagent2 Hydrazine reagent2->intermediate reagent2->side_product3 product Desired Product intermediate->product Cyclization side_product1 Incomplete Cyclization intermediate->side_product1 Stalls

Caption: Potential side reactions during the synthesis.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impure Product check_tlc Analyze by TLC start->check_tlc check_nmr Analyze by NMR check_tlc->check_nmr Single Spot multiple_spots Multiple Spots on TLC check_tlc->multiple_spots Yes purify Purify (Recrystallization/Chromatography) check_nmr->purify Impurities Present end Pure Product check_nmr->end Pure unreacted_sm Unreacted Starting Material multiple_spots->unreacted_sm Matches SM new_spots New Spots (Impurities) multiple_spots->new_spots Does not match SM optimize_time_temp Increase Reaction Time/Temp unreacted_sm->optimize_time_temp optimize_conditions Optimize Reaction Conditions (pH, solvent) new_spots->optimize_conditions optimize_time_temp->check_tlc optimize_conditions->check_tlc purify->end

Caption: A logical workflow for troubleshooting synthesis issues.

References

"byproducts of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole synthesis from malononitrile"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole from malononitrile.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and established method for synthesizing this compound is the reaction of malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile) with hydrazine.[1][2][3] This reaction leads to the formation of the pyrazole ring through cyclization. An alternative approach involves the reaction of the potassium salt of malononitrile dimer with hydrazinium sulfate.[3][4]

Q2: What are the typical solvents and reaction temperatures used?

The reaction is often carried out in protic solvents such as ethanol or methanol.[2] The reaction mixture is typically heated to reflux to ensure the completion of the cyclization. Water has also been reported as a suitable solvent.[2]

Q3: What is the expected yield for this synthesis?

While yields can vary depending on the specific reaction conditions and purity of starting materials, this synthesis is generally considered to be efficient. While a specific yield for the primary synthesis is not consistently reported across the literature, related preparations of aminopyrazoles can achieve good to excellent yields.

Q4: How can I confirm the identity and purity of the final product?

Standard analytical techniques can be used to confirm the structure and purity of this compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as amines (N-H), nitriles (C≡N), and the pyrazole ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point Analysis: To assess the purity of the crystalline product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Impure Starting Materials: The malononitrile dimer may contain unreacted malononitrile or other impurities. 2. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. 3. Incorrect Stoichiometry: An incorrect molar ratio of malononitrile dimer to hydrazine can affect the yield.1. Purify Starting Materials: Ensure the malononitrile dimer is pure before use. Recrystallization may be necessary. 2. Optimize Reaction Conditions: Increase the reflux time or ensure the reaction temperature is maintained. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Verify Stoichiometry: Use a slight excess of hydrazine to ensure complete conversion of the dimer.
Product is a Dark Oil or Tar 1. Polymerization: Malononitrile and its dimer can polymerize, especially at high temperatures or in the presence of strong bases. 2. Side Reactions: Uncontrolled reaction conditions can lead to the formation of complex mixtures and colored byproducts.1. Control Temperature: Avoid excessive heating. Gradually increase the temperature to reflux. 2. pH Control: Ensure the reaction is not overly basic, as this can promote polymerization. 3. Purification: Attempt to isolate the product from the tarry mixture by column chromatography.
Presence of Multiple Spots on TLC 1. Incomplete Reaction: The presence of starting material (malononitrile dimer). 2. Formation of Byproducts: Side reactions may be occurring. 3. Isomeric Products: Although less common for this specific reaction, the formation of isomeric pyrazoles is a possibility in related syntheses.1. Extend Reaction Time: Continue refluxing the reaction mixture and monitor by TLC until the starting material spot disappears. 2. Purification: Purify the crude product using column chromatography or recrystallization to isolate the desired compound. 3. Spectroscopic Analysis: Use NMR and other spectroscopic methods to identify the structures of the main product and impurities.
Difficulty in Product Isolation/Purification 1. Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation difficult. 2. Fine Precipitate: The product may precipitate as very fine crystals that are difficult to filter.1. Solvent Removal: Remove the reaction solvent under reduced pressure. The product may then be precipitated by adding a non-polar solvent. 2. Recrystallization: If the product is impure, recrystallize from a suitable solvent system (e.g., ethanol/water). 3. Filtration Aid: Use a filtration aid like celite to improve the filtration of fine precipitates.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of this compound and its Derivatives

ReactantsSolventTemperatureReported YieldReference
Malononitrile Dimer, Hydrazine HydrateEthanol or MethanolRefluxNot specified[2]
Potassium Salt of Malononitrile Dimer, Hydrazinium SulfateWaterNot specifiedNot specified[3][4]
5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, Chloroacetyl ChlorideTolueneReflux65-70%[1]

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a representative example based on literature descriptions.[2] Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malononitrile dimer (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Collect the precipitated solid by filtration and wash with cold ethanol.

  • Purification: If necessary, recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.

  • Characterization: Dry the purified product under vacuum and characterize by NMR, IR, MS, and melting point analysis.

Visualizations

Synthesis_Pathway malononitrile Malononitrile dimer Malononitrile Dimer (2-aminopropene-1,1,3-tricarbonitrile) malononitrile->dimer Dimerization intermediate Reaction Intermediate dimer->intermediate + Hydrazine byproduct2 Polymeric Byproducts dimer->byproduct2 Polymerization hydrazine Hydrazine (N2H4) hydrazine->intermediate product This compound intermediate->product Cyclization byproduct1 Incomplete Cyclization Products intermediate->byproduct1

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Impure Product (TLC/NMR)? check_yield->check_purity No check_reagents Check Reagent Purity & Stoichiometry check_yield->check_reagents Yes end Successful Synthesis check_purity->end No recrystallize Recrystallize Product check_purity->recrystallize Yes optimize_conditions Optimize Time & Temperature check_reagents->optimize_conditions optimize_conditions->start Retry Synthesis chromatography Perform Column Chromatography recrystallize->chromatography chromatography->end

Caption: A troubleshooting workflow for the synthesis of the target compound.

References

Technical Support Center: Synthesis of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole. This resource is tailored for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and data to help optimize your synthesis and increase the yield of this valuable heterocyclic compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is primarily synthesized through the reaction of malononitrile dimer with hydrazine.[1][2]

Q1: Why is my yield of this compound consistently low?

Low yields can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. Here are some common causes and solutions:

  • Purity of Reactants: The purity of the malononitrile dimer and hydrazine is crucial. Impurities can lead to side reactions and a reduction in yield. Hydrazine, in particular, can degrade over time. It is advisable to use freshly purified or high-purity hydrazine for the reaction.

  • Reaction Temperature: The reaction temperature can significantly impact the rate of reaction and the formation of byproducts. While specific optimization data for this exact synthesis is limited, studies on similar pyrazole syntheses show that temperatures around 55°C can be optimal for maximizing yield and minimizing reaction time. It is recommended to perform small-scale experiments to determine the optimal temperature for your specific setup.

  • Solvent Choice: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate and yield. For similar aminopyrazole syntheses, a mixture of water and ethanol has been shown to be effective.[3]

  • pH of the Reaction Mixture: The pH can influence the nucleophilicity of hydrazine. While acidic conditions can catalyze some pyrazole syntheses, an excessively low pH can protonate the hydrazine, rendering it non-nucleophilic. Conversely, a basic medium can also affect the reaction pathway. Buffering the reaction mixture or a careful choice of acidic or basic catalyst might be necessary for optimization.

Q2: I am observing the formation of an unexpected side product. What could it be?

While specific side products for this reaction are not extensively documented in the literature, general knowledge of pyrazole synthesis suggests the following possibilities:

  • Regioisomers: Although the synthesis of this compound from the symmetrical malononitrile dimer and hydrazine is not expected to produce regioisomers, if substituted hydrazines are used in related syntheses, the formation of different regioisomers is a common issue.

  • Incomplete Cyclization: The reaction proceeds through a hydrazone intermediate. If the cyclization step is incomplete, you may isolate this intermediate. Adjusting the reaction temperature or time may be necessary to drive the reaction to completion.

  • Side reactions of Malononitrile Dimer: Malononitrile dimer is a reactive intermediate and can participate in other reactions depending on the conditions. The presence of strong acids or bases, or elevated temperatures, might lead to its decomposition or alternative reaction pathways.

Q3: How can I effectively purify the final product?

Purification of this compound can be achieved through several methods:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical. Based on protocols for similar compounds, ethanol or a mixture of ethanol and water could be suitable recrystallization solvents.

  • Column Chromatography: For removal of closely related impurities, column chromatography on silica gel can be employed. A solvent system of hexane and ethyl acetate is often used for the purification of pyrazole derivatives.

  • Washing: After filtration of the crude product, washing with a suitable solvent can help remove residual starting materials and soluble impurities. Water and ethanol are commonly used washing solvents.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

The most commonly reported method for the synthesis of this compound is the reaction of malononitrile dimer with hydrazine.[1][2][5] An alternative method involves reacting the potassium salt of malononitrile dimer with hydrazinium sulfate.[2]

Q2: Are there any catalysts that can improve the yield of this reaction?

While specific catalysts for the synthesis of this compound are not well-documented, research on the synthesis of other 5-aminopyrazole derivatives has shown that certain catalysts can significantly improve yields. For instance, a nano copper stabilized on a layered double hydroxide (LDH@PTRMS@DCMBA@CuI) has been used to achieve high yields in a one-pot, three-component synthesis of related pyrazoles.[3] Exploring the use of mild Lewis acid or base catalysts could be a viable strategy for optimization.

Q3: What are the safety precautions I should take when working with hydrazine?

Hydrazine is a toxic and potentially explosive substance. It is crucial to handle it with appropriate safety measures in a well-ventilated fume hood. Always wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid exposure to heat, sparks, and open flames.

Data on Reaction Parameter Optimization (for related 5-Aminopyrazole Syntheses)

ParameterVariationEffect on YieldReference
Catalyst NoneLow Yield[3]
LDH23%[3]
LDH@PTRMS30%[3]
LDH@PTRMS@DCMBA@CuI93% [3]
Solvent Various Organic SolventsModerate Yields[3]
Water/Ethanol MixtureHighest Yield [3]
Temperature Room Temperature to 100 °CYield varies[3]
55 °COptimal [3]

Experimental Protocols

Protocol 1: Synthesis of this compound from Malononitrile Dimer and Hydrazine

This protocol is based on established literature procedures for the synthesis of the target molecule.[1][3]

Materials:

  • Malononitrile dimer

  • Hydrazine hydrate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malononitrile dimer in a suitable solvent such as a mixture of ethanol and water.

  • Slowly add hydrazine hydrate to the solution at room temperature with stirring. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (or to an optimized temperature, e.g., 55°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water and then with a small amount of cold ethanol to remove impurities.

  • Dry the purified product under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_reactants Reactant Issues cluster_conditions Condition Optimization cluster_workup Workup & Purification Issues start Low Yield of this compound check_reactants 1. Check Reactant Purity - Malononitrile Dimer - Hydrazine (fresh?) start->check_reactants reactant_impure Impure Reactants Detected check_reactants->reactant_impure check_conditions 2. Review Reaction Conditions - Temperature - Solvent - Reaction Time conditions_suboptimal Suboptimal Conditions Suspected check_conditions->conditions_suboptimal check_workup 3. Evaluate Workup & Purification - Product loss during filtration? - Inefficient extraction? - Decomposition during purification? workup_issue Product Loss During Workup? check_workup->workup_issue reactant_impure->check_conditions No purify_reactants Solution: - Recrystallize Malononitrile Dimer - Use fresh/distilled Hydrazine reactant_impure->purify_reactants Yes end Improved Yield purify_reactants->end conditions_suboptimal->check_workup No optimize_conditions Solution: - Optimize Temperature (e.g., 50-60°C) - Test different solvents (e.g., EtOH/H2O) - Vary reaction time conditions_suboptimal->optimize_conditions Yes optimize_conditions->end optimize_workup Solution: - Optimize recrystallization solvent - Use column chromatography - Ensure efficient washing workup_issue->optimize_workup Yes optimize_workup->end

Caption: A logical workflow for troubleshooting low yield in the synthesis.

Experimental Workflow for Synthesis

Synthesis_Workflow start Start: Synthesis of this compound step1 1. Dissolve Malononitrile Dimer in a suitable solvent (e.g., EtOH/H2O) start->step1 step2 2. Add Hydrazine Hydrate slowly at room temperature step1->step2 step3 3. Heat to Reflux (or optimized temperature) step2->step3 step4 4. Monitor Reaction by TLC step3->step4 step5 5. Cool Reaction Mixture to induce crystallization step4->step5 step6 6. Filter the Product step5->step6 step7 7. Wash the Solid with cold water and ethanol step6->step7 step8 8. Dry the Product under vacuum step7->step8 step9 9. (Optional) Recrystallize for higher purity step8->step9 end Final Product: This compound step8->end If purity is sufficient step9->end

Caption: A step-by-step experimental workflow for the synthesis.

References

Technical Support Center: Regioselectivity in Reactions of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with 5-Amino-4-cyano-3-(cyanomethyl)pyrazole. The following information is designed to assist in understanding and controlling the regioselectivity of its reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary nucleophilic sites in this compound and how does this influence its reactivity?

A1: this compound possesses multiple nucleophilic centers, which leads to the possibility of different reaction pathways and products. The key sites are:

  • The exocyclic amino group (-NH2) at the C5 position: This is a primary amine and is highly reactive towards acylating and alkylating agents.

  • The endocyclic nitrogen atom (N1) of the pyrazole ring: This nitrogen is part of the aromatic pyrazole ring and can act as a nucleophile, particularly in cyclization reactions.

  • The active methylene group (-CH2CN) at the C3 position: The protons on this carbon are acidic and can be removed by a base, creating a carbanion that can participate in condensation reactions.

The regioselectivity of a reaction depends on the nature of the electrophile, the reaction conditions (e.g., solvent, temperature, catalyst), and the relative nucleophilicity of these sites.

Q2: How can I selectively achieve acylation on the exocyclic amino group?

A2: Selective acylation at the C5-amino group is generally achieved using acylating agents like acid chlorides under specific conditions. For instance, the reaction with chloroacetyl chloride in a non-polar solvent like toluene upon heating leads to the formation of 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide in good yields.[1][2] This suggests that under these conditions, the exocyclic amino group is more nucleophilic than the endocyclic nitrogen.

Q3: What factors govern the regioselectivity in cyclocondensation reactions with 1,3-dielectrophiles?

A3: In cyclocondensation reactions, the initial site of attack is a critical determinant of the final product. The literature suggests that the endocyclic N1 nitrogen often initiates the reaction with 1,3-dielectrophiles. For example, in the reaction with β-cycloketols (3-aryl-2,4-di(ethoxycarbonyl)-5-hydroxy-5-methylcyclohexanones) in boiling acetic acid, the proposed mechanism involves an initial attack of the pyrazole NH group at the C1 position of the cyclohexanone.[3] This is followed by an intramolecular attack of the C5-amino group on an ester carbonyl to form a hexahydropyrazolo[1,5-a]quinazoline. The regioselectivity can be influenced by factors such as the nature of the solvent and the specific structure of the dielectrophile.[4]

Q4: Can the active methylene group participate in reactions?

A4: Yes, the cyanomethyl group is an active methylene group. The hydrogen atoms are acidic and can be removed by a base. This can lead to Knoevenagel-type condensation reactions with aldehydes or other carbonyl compounds. For instance, the reaction with aromatic aldehydes in the presence of a catalytic amount of morpholine results in the formation of Knoevenagel condensation products.[5]

Troubleshooting Guide

Issue 1: Low yield in the synthesis of 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide.

  • Possible Cause: Incomplete reaction or side product formation.

  • Troubleshooting Steps:

    • Purity of Reagents: Ensure that the starting this compound and chloroacetyl chloride are pure. Impurities can lead to side reactions.

    • Reaction Time and Temperature: The reaction is typically refluxed for 5-7 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Solvent: Toluene is a commonly used solvent.[1] Ensure the solvent is anhydrous, as moisture can hydrolyze the chloroacetyl chloride.

    • Work-up Procedure: After refluxing, the reaction mixture is typically left to stand at room temperature for 24-72 hours to allow for complete precipitation of the product.[1] Ensure adequate time for precipitation before filtering.

Issue 2: Formation of a mixture of isomers in cyclocondensation reactions.

  • Possible Cause: Competing nucleophilic attack from the exocyclic amino group and the endocyclic nitrogen.

  • Troubleshooting Steps:

    • Solvent and Temperature Control: The polarity of the solvent and the reaction temperature can significantly influence the regioselectivity. Acetic acid is often used for cyclocondensation reactions leading to pyrazolo[1,5-a]quinazolines.[3][6] Experiment with different solvents (e.g., ethanol, DMF) and temperature profiles to favor the desired isomer.

    • pH of the Reaction Medium: The basicity or acidity of the medium can alter the relative nucleophilicity of the nitrogen atoms. The use of a catalytic amount of acid or base might direct the reaction towards a single product.

    • Nature of the Electrophile: The structure of the 1,3-dielectrophile can sterically or electronically favor attack at one nucleophilic site over the other.

Issue 3: Difficulty in achieving Knoevenagel condensation with the cyanomethyl group.

  • Possible Cause: Insufficiently basic catalyst or unfavorable reaction conditions.

  • Troubleshooting Steps:

    • Choice of Base: A weak organic base like morpholine or piperidine is often used to catalyze the Knoevenagel condensation. If the reaction is sluggish, consider using a slightly stronger base, but be cautious of potential side reactions.

    • Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus to remove water azeotropically can drive the reaction to completion.

    • Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. Monitor the reaction by TLC to avoid decomposition at higher temperatures.

Data Presentation

Reaction TypeElectrophileReagents and ConditionsProductYield (%)Reference
AcylationChloroacetyl chlorideToluene, reflux, 5-7 h2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide65-70[1][2]
Cyclocondensation3-aryl-2,4-di(ethoxycarbonyl)-5-hydroxy-5-methylcyclohexanonesAcetic acid, reflux, 4 h4,5,6,7,8,9-hexahydropyrazolo[1,5-a]quinazolines15-22[3]
S-alkylation (of acylated product)3-cyanopyridine-2-thiolatesDMF, 10% aq. KOHHybrid molecules with nicotinonitrile and pyrazole units75-90[1]

Experimental Protocols

1. Synthesis of 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide [1]

  • Reagents: 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, chloroacetyl chloride, toluene.

  • Procedure:

    • Dissolve equimolar amounts of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile and chloroacetyl chloride in toluene.

    • Reflux the mixture for 5-7 hours.

    • Allow the reaction mixture to stand at room temperature for 24-72 hours.

    • Filter the precipitate and wash to obtain the final product.

2. Synthesis of 4,5,6,7,8,9-hexahydropyrazolo[1,5-a]quinazolines [3]

  • Reagents: 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, 3-aryl-2,4-di(ethoxycarbonyl)-5-hydroxy-5-methylcyclohexanones, glacial acetic acid.

  • Procedure:

    • Prepare a mixture of the pyrazole derivative (1 mmol) and the cyclohexanone derivative (1 mmol) in 5 ml of glacial acetic acid.

    • Heat the mixture under reflux for 4 hours, monitoring the reaction by TLC.

    • After cooling, filter the precipitate and wash with ethanol to yield the product.

Visualizations

Regioselectivity_Factors cluster_substrate This compound cluster_conditions Reaction Conditions cluster_products Potential Products Substrate Key Nucleophilic Sites N1 Endocyclic N1 Cyclization Fused Heterocycle (e.g., Pyrazolo[1,5-a]quinazoline) N1->Cyclization 1,3-Dielectrophiles NH2 Exocyclic C5-NH2 Acylation N-Acylation Product NH2->Acylation Acyl Halides CH2CN Active Methylene C3-CH2CN Condensation Knoevenagel Product CH2CN->Condensation Aldehydes (Basic Catalyst) Reagents Electrophile (e.g., Acyl Chloride, 1,3-Dielectrophile) Reagents->N1 Reagents->NH2 Reagents->CH2CN Solvent Solvent (Polar/Non-polar) Solvent->N1 Solvent->NH2 Catalyst Catalyst (Acid/Base) Catalyst->CH2CN Temperature Temperature Temperature->N1 Temperature->NH2 Temperature->CH2CN

Caption: Factors influencing the regioselective reactions of this compound.

References

Technical Support Center: Synthesis of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to solvent choice, reaction temperature, and catalyst efficiency.

  • Solvent Effects: The polarity and proticity of the solvent play a critical role. While various solvents can be used, alcohols like ethanol and methanol have been shown to increase reaction yields.[1] For certain multi-component reactions leading to similar pyrazole structures, a mixture of water and ethanol has proven to be highly effective, achieving yields as high as 93%.[1] Toluene is another solvent used, particularly in reactions involving subsequent modifications of the pyrazole ring.[2][3] It is advisable to perform small-scale solvent screening experiments to determine the optimal solvent system for your specific reaction conditions.

  • Reaction Temperature: The reaction temperature should be carefully optimized. For catalyzed reactions, a moderately elevated temperature, such as 55 °C, has been reported to provide a high yield in a short reaction time.[1] For uncatalyzed reactions or those with different starting materials, refluxing conditions may be necessary.[4][5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged heating, which can lead to side product formation and degradation of the desired product.

  • Catalyst Deactivation or Inefficiency: If using a catalyst, its activity is paramount. For instance, in syntheses utilizing modified LDH catalysts, the catalyst's preparation and handling are crucial for achieving high yields.[1] Ensure the catalyst is properly activated and stored. If you are not using a catalyst, consider whether one might be beneficial for your specific synthetic route.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed solvent Step 1: Optimize Solvent System start->solvent temperature Step 2: Adjust Reaction Temperature solvent->temperature If yield is still low catalyst Step 3: Evaluate Catalyst (if applicable) temperature->catalyst If yield is still low workup Step 4: Refine Work-up & Purification catalyst->workup If yield is still low end Yield Improved workup->end

Caption: Troubleshooting workflow for addressing low reaction yield.

Question: I am observing significant impurity formation in my final product. How can I minimize side reactions?

Answer: Impurity formation is a common issue. The key to minimizing it lies in controlling the reaction conditions and understanding the potential side reactions.

  • Reaction Time: Over-extending the reaction time can lead to the formation of byproducts. It is crucial to monitor the reaction's progress closely using TLC. Once the starting materials are consumed, the reaction should be quenched to prevent further transformations of the product. Reaction times can vary significantly depending on the chosen solvent and catalyst, from as little as 15 minutes to several hours.[1]

  • Temperature Control: Exceeding the optimal reaction temperature can promote side reactions. Maintain a stable and uniform temperature throughout the reaction.

  • Purity of Starting Materials: The purity of your starting materials, such as the malononitrile dimer and hydrazine, is critical.[3] Impurities in the reactants can lead to a cascade of unwanted side products. Ensure you are using reagents of appropriate purity.

  • pH Control: In some synthetic routes, particularly those involving cyclization steps, the pH of the reaction medium can be crucial. For instance, some syntheses of related pyrazoles use triethylamine or other bases to facilitate the reaction.[5] Conversely, acidic conditions might be required for other transformations. Ensure the pH is controlled as specified in the protocol.

Logical Flow for Minimizing Impurities

impurity_minimization start Impurity Detected check_purity Verify Starting Material Purity start->check_purity monitor_reaction Monitor Reaction Progress (TLC) check_purity->monitor_reaction optimize_time Optimize Reaction Time monitor_reaction->optimize_time control_temp Ensure Stable Temperature adjust_ph Control pH (if applicable) control_temp->adjust_ph optimize_time->control_temp pure_product Pure Product Obtained adjust_ph->pure_product

Caption: Logical steps for minimizing the formation of impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most commonly reported method for the synthesis of this compound?

A1: A frequently cited method involves the reaction of a malononitrile dimer with hydrazine.[2][3] This approach is valued for its directness in forming the pyrazole core with the desired functional groups.

Q2: How does the choice of solvent impact the reaction time and yield?

A2: The solvent choice has a significant impact. For example, in a catalyzed synthesis of a related aminopyrazole, a water/ethanol mixture resulted in a high yield (93%) and a very short reaction time (15 minutes).[1] In another study comparing trifluoroethanol (TFE) and ethanol for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, ethanol was found to give more consistent and good to excellent yields across a range of substrates and is a more economical and environmentally friendly option.[4]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. Malononitrile and its derivatives are toxic and should be handled with care in a well-ventilated fume hood.[6] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Hydrazine is also a hazardous substance and should be handled with caution. Refer to the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Q4: Can this pyrazole derivative be used as an intermediate for further synthesis?

A4: Absolutely. This compound is a versatile polyfunctionalized intermediate used in the synthesis of a wide range of heterocyclic compounds, including pyrazolo[3,4-d]pyridazines, pyrazolo[1,5-a]pyrimidines, and thieno[3,4-c]pyrazoles.[2][3]

Quantitative Data Summary

Table 1: Effect of Solvent on the Yield of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles

EntryAryl Hydrazine SubstituentSolventYield (%)Reference
14-CF3-PhTFE93[4]
24-CF3-PhEtOH85[4]
32,4-di-F-PhTFE47[4]
42,4-di-F-PhEtOH75[4]
54-MeO-PhTFE60[4]
64-MeO-PhEtOH68[4]

Note: The data in this table is for a closely related structure and illustrates the comparative effect of solvents.

Table 2: Optimization of Reaction Conditions for a Catalyzed Synthesis of a 5-Aminopyrazole Derivative

EntryCatalyst Amount (g)Temperature (°C)SolventTime (min)Yield (%)Reference
10.0345H₂O/EtOH3075[1]
20.0545H₂O/EtOH2588[1]
30.0555H₂O/EtOH1593[1]
40.0565H₂O/EtOH1593[1]
50.0555EtOH2085[1]
60.0555MeOH2082[1]
70.0555H₂O3560[1]

Note: This data is for a three-component synthesis of a different 5-aminopyrazole but highlights the influence of various reaction parameters.

Experimental Protocols

Protocol 1: General Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles in Ethanol

This protocol is adapted from a procedure for a similar class of compounds and can be used as a starting point.[4]

  • Reaction Setup: To a solution of (ethoxymethylene)malononitrile (1.0 mmol) in ethanol (10 mL), add the corresponding aryl hydrazine (1.0 mmol).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After completion of the reaction (typically 30-60 minutes), cool the reaction mixture to room temperature.

  • Isolation: The product may precipitate upon cooling. If so, collect the solid by filtration. If not, evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Experimental Workflow Diagram

experimental_workflow start Start setup 1. Combine Reactants in Ethanol start->setup reflux 2. Heat to Reflux setup->reflux monitor 3. Monitor by TLC reflux->monitor cool 4. Cool to Room Temperature monitor->cool Reaction Complete isolate 5. Isolate Crude Product (Filtration or Evaporation) cool->isolate purify 6. Purify by Column Chromatography isolate->purify end End: Pure Product purify->end

Caption: General experimental workflow for the synthesis of 5-aminopyrazoles.

References

Technical Support Center: Reactions of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Amino-4-cyano-3-(cyanomethyl)pyrazole.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a significant starting material?

This compound, also known as 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, is a highly functionalized heterocyclic compound. Its structure contains several reactive sites, making it a versatile building block for the synthesis of a wide range of fused heterocyclic systems.[1][2] These resulting compounds, such as pyrazolo[3,4-d]pyridazines, pyrazolo[1,5-a]pyrimidines, and thieno[3,4-c]pyrazoles, are of significant interest in medicinal chemistry due to their potential biological activities.[3]

Q2: What general types of catalysts are used in reactions involving this pyrazole derivative?

While many reactions with this specific pyrazole proceed without a catalyst or with a basic or acidic promoter, the broader field of pyrazole synthesis and functionalization employs a variety of catalysts. These include:

  • Acid Catalysts: Acetic acid is commonly used as a solvent and catalyst for cyclocondensation reactions.[2][4]

  • Base Catalysts: Organic bases like morpholine can be used in catalytic amounts for reactions such as Knoevenagel condensations.[1][2]

  • Transition-Metal Catalysts: For C-H functionalization and cross-coupling reactions on the pyrazole ring, transition metals like palladium, copper, and rhodium are often employed.[5][6][7]

  • Nanocatalysts: Recent research has explored the use of recyclable nanocatalysts, such as those based on Fe3O4, for the synthesis of pyrazole derivatives under green conditions.[8]

  • Green Catalysts: Simple, inexpensive, and non-toxic catalysts like ammonium chloride have been used for the synthesis of the pyrazole core.[9]

Q3: How do I select an appropriate solvent for my reaction?

Solvent selection depends on the specific reaction type and the reactants involved. For reactions with this compound, the following have been reported:

  • Toluene: Used for reactions with acyl chlorides, such as chloroacetyl chloride.[3]

  • Acetic Acid: Often used as both a solvent and a catalyst in cyclocondensation reactions, particularly with 1,3-dielectrophilic agents.[2][4]

  • Ethanol and Water/Ethanol mixtures: Common in green chemistry approaches for the synthesis of related pyrazole derivatives, sometimes in the presence of a nanocatalyst.[9][10]

  • Dimethylformamide (DMF): Utilized in aminomethylation reactions and for dissolving reactants for subsequent reactions with nucleophiles.[1][3]

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and solutions?

  • Issue: Low yield in the synthesis of fused quinazolines from the reaction with β-cycloketols.

    • Potential Cause: The reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with certain 3-aryl-5-hydroxy-5-methyl-2,4-di(ethoxycarbonyl)cyclohexanones in boiling acetic acid is reported to give low yields (15-22%).[4] This may be inherent to the specific substrates and reaction pathway.

    • Suggested Solution:

      • Reaction Time: Ensure the reaction is running for the optimal duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • Temperature Control: Maintain a steady reflux in acetic acid as specified in the protocol.[4]

      • Purification: Yield loss can occur during workup and purification. Optimize your crystallization or chromatography methods.

  • Issue: Incomplete conversion of starting material in acylation reactions.

    • Potential Cause: Insufficient reactivity of the acylating agent or deactivation of the starting material. The reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with chloroacetyl chloride is a key step for further functionalization.[3][11]

    • Suggested Solution:

      • Reagent Quality: Use freshly opened or purified chloroacetyl chloride.

      • Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions, as moisture can quench the acyl chloride. Toluene is a suitable solvent for this purpose.[3]

      • Stoichiometry: While equimolar amounts are reported, a slight excess of the acylating agent might drive the reaction to completion.[3]

Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

  • Issue: Formation of multiple products in Knoevenagel condensation with aromatic aldehydes.

    • Potential Cause: The pyrazole has multiple nucleophilic sites (amino group, cyanomethyl group) that could potentially react. The reaction with aromatic aldehydes is intended to occur at the cyanomethyl group.[1][2]

    • Suggested Solution:

      • Catalyst Control: Use a catalytic amount of a mild base like morpholine. This promotes the desired condensation at the active methylene group while minimizing side reactions.[1][2]

      • Temperature: Perform the reaction at a controlled temperature. Excessive heat can lead to undesired side reactions.

      • Reaction Monitoring: Closely monitor the reaction by TLC to stop it once the desired product is formed, preventing further reactions.

Experimental Protocols & Data

Protocol 1: Synthesis of 2-Chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide

This protocol describes the acylation of the starting pyrazole, a key intermediate for further derivatization.[3][11]

Methodology:

  • In a round-bottom flask, dissolve 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile (1 eq.) and chloroacetyl chloride (1 eq.) in toluene.

  • Reflux the reaction mixture for 5-7 hours.

  • Allow the mixture to cool and stand at room temperature for 24-72 hours.

  • Collect the resulting precipitate by filtration.

  • Wash the solid to yield the desired product.

ReactantMolar RatioSolventTimeYieldReference
5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile1Toluene5-7 h65-70%[3]
Chloroacetyl Chloride1Toluene5-7 h65-70%[3]
Protocol 2: Knoevenagel Condensation with Aromatic Aldehydes

This protocol details the condensation reaction to form vinyl-substituted pyrazoles.[1][2]

Methodology:

  • Dissolve 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile and the desired aromatic aldehyde in a suitable solvent (e.g., ethanol or DMF).

  • Add a catalytic amount of morpholine to the mixture.

  • Reflux the mixture for the required time, monitoring by TLC.

  • Upon completion, cool the reaction mixture to allow the product to precipitate.

  • Filter and wash the solid to obtain the pure Knoevenagel condensation product.

ReactantsCatalystSolventOutcomeReference
5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, Aromatic AldehydeMorpholine (catalytic)Not specifiedFormation of Knoevenagel condensation products[1][2]

Visualized Workflows

Catalyst Selection Logic

start Define Desired Transformation reaction_type Identify Reaction Type start->reaction_type acylation Acylation / Substitution reaction_type->acylation Acyl Halide condensation Condensation (e.g., Knoevenagel) reaction_type->condensation Aldehyde cyclization Cyclocondensation reaction_type->cyclization 1,3-Dielectrophile ch_func C-H Functionalization reaction_type->ch_func Aryl Halide no_catalyst No Catalyst / Thermal acylation->no_catalyst base_catalyst Base Catalyst (e.g., Morpholine) condensation->base_catalyst acid_catalyst Acid Catalyst (e.g., Acetic Acid) cyclization->acid_catalyst tm_catalyst Transition Metal Catalyst (e.g., Pd, Cu, Rh) ch_func->tm_catalyst optimize Optimize Conditions (Solvent, Temp, Time) no_catalyst->optimize base_catalyst->optimize acid_catalyst->optimize tm_catalyst->optimize

Caption: Catalyst selection flowchart for pyrazole reactions.

General Experimental Workflow

setup 1. Reaction Setup - Dry Glassware - Inert Atmosphere (if needed) reagents 2. Add Reagents - Pyrazole Substrate - Solvent - Other Reactants setup->reagents catalyst 3. Add Catalyst (if applicable) reagents->catalyst reaction 4. Reaction - Heat / Stir - Monitor by TLC catalyst->reaction workup 5. Workup - Quenching - Extraction - Drying reaction->workup purify 6. Purification - Crystallization - Chromatography workup->purify analysis 7. Analysis - NMR, IR, MS - Melting Point purify->analysis

Caption: Standard workflow for pyrazole functionalization.

References

Technical Support Center: Synthesis of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and work-up of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely reported method for the synthesis of this compound is the cyclocondensation reaction between a malononitrile dimer and hydrazine.[1][2][3] This reaction is typically carried out in a suitable solvent, such as ethanol.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. One common issue is the incomplete conversion of starting materials. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to ensure all starting material has been consumed before proceeding with the work-up. Another factor can be the purity of the malononitrile dimer. Impurities in the starting materials can lead to the formation of side products, thereby reducing the yield of the desired pyrazole. The reaction temperature is another critical parameter; in some cases, gentle heating may be required to drive the reaction to completion.

Q3: I am observing a significant amount of colored impurities in my crude product. What is the likely source of these impurities?

A3: The formation of colored impurities in pyrazole synthesis can be attributed to side reactions or the degradation of starting materials or the product. The malononitrile dimer, in particular, can be prone to polymerization or other side reactions under certain conditions, leading to colored byproducts. Ensuring high-purity starting materials and careful control of reaction conditions, such as temperature, can help minimize the formation of these impurities.

Q4: What are the recommended methods for purifying the crude this compound?

A4: The primary methods for the purification of this compound are recrystallization and column chromatography. Recrystallization from a suitable solvent system, such as aqueous ethanol, is often effective in removing most impurities. For higher purity requirements, silica gel column chromatography using a gradient elution of ethyl acetate in hexane can be employed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the work-up and purification of this compound.

Problem 1: The product does not precipitate from the reaction mixture upon cooling.
  • Possible Cause 1: Product is too soluble in the reaction solvent.

    • Solution: If the product remains dissolved even after cooling to room temperature or below, the solvent volume may be too high. Carefully concentrate the reaction mixture under reduced pressure to about half its original volume and then attempt to induce crystallization by cooling in an ice bath and scratching the inside of the flask with a glass rod.

  • Possible Cause 2: The concentration of the product is below its saturation point.

    • Solution: If concentrating the solution is not desirable, you can try adding a co-solvent in which the product is less soluble (an anti-solvent). For example, if the reaction was performed in ethanol, slowly adding water while stirring can induce precipitation.

  • Possible Cause 3: The presence of impurities inhibiting crystallization.

    • Solution: If the product oils out instead of crystallizing, it may be due to the presence of significant impurities. In this case, it is best to remove the solvent completely and attempt purification of the resulting oil or solid by column chromatography.

Problem 2: The recrystallized product is still colored.
  • Possible Cause 1: Inefficient removal of colored impurities.

    • Solution: The chosen recrystallization solvent may not be optimal for rejecting the colored impurities. You can try a different solvent system. Additionally, performing a hot filtration of the recrystallization solution can help remove insoluble colored impurities. For persistent color, a small amount of activated charcoal can be added to the hot solution, followed by filtration through celite before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a significant loss of product.

  • Possible Cause 2: Product degradation.

    • Solution: If the product is sensitive to prolonged heating, minimize the time the solution is kept at high temperatures during recrystallization.

Problem 3: Low recovery after recrystallization.
  • Possible Cause 1: The product has significant solubility in the cold recrystallization solvent.

    • Solution: Ensure the crystallization mixture is thoroughly cooled, preferably in an ice bath, for a sufficient amount of time to maximize product precipitation. You can also try a different solvent or solvent mixture where the product has lower solubility at cold temperatures.

  • Possible Cause 2: Using too much solvent for recrystallization.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive amount of solvent will result in a lower recovery of the purified product.

Data Presentation

The following tables summarize typical data associated with the synthesis and purification of this compound.

ParameterValue
Molecular FormulaC₆H₅N₅
Molecular Weight147.14 g/mol
AppearanceOff-white to pale yellow solid
Melting Point164-165 °C (for the N-phenyl derivative)[]
Purification MethodTypical PurityNotes
Direct Precipitation85-95%Purity of the crude product isolated by precipitation from the reaction mixture.
Recrystallization (aq. EtOH)>97%A single recrystallization from an aqueous ethanol mixture is often sufficient to achieve good purity.[5]
Column Chromatography>99%Silica gel chromatography with an ethyl acetate/hexane eluent system can provide highly pure material, suitable for sensitive downstream applications.

Experimental Protocols

Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend malononitrile dimer (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred suspension, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). If the reaction is sluggish, it can be gently heated to reflux.

  • Work-up (Precipitation): Once the reaction is complete (typically indicated by the disappearance of the malononitrile dimer spot on the TLC plate), cool the reaction mixture to room temperature. The product often precipitates as a solid. Further cooling in an ice bath can enhance precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold ethanol to remove any residual soluble impurities.[1]

  • Drying: Dry the isolated solid under vacuum to obtain the crude this compound.

Purification by Recrystallization
  • Dissolution: Transfer the crude product to a clean Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid does not dissolve readily, add water dropwise to the hot solution until a clear solution is obtained.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold aqueous ethanol, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Malononitrile Dimer + Hydrazine in Ethanol B Reaction at RT or Reflux A->B C Cooling and Precipitation B->C D Vacuum Filtration C->D E Wash with Cold Ethanol D->E F Drying E->F G Crude Product F->G H Recrystallization (aq. EtOH) G->H I Column Chromatography G->I J Pure Product (>97%) H->J K High Purity Product (>99%) I->K

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions P1 Low Yield C1 Incomplete Reaction P1->C1 C2 Impure Starting Materials P1->C2 P2 Colored Impurities P2->C2 C3 Side Reactions / Degradation P2->C3 P3 Product Doesn't Precipitate C4 High Solubility P3->C4 C5 Low Concentration P3->C5 S1 Monitor with TLC, Increase Reaction Time/Temp C1->S1 S2 Use High Purity Reagents C2->S2 S3 Control Reaction Conditions C3->S3 S4 Concentrate Solution C4->S4 S6 Purify via Chromatography C4->S6 S5 Add Anti-solvent C5->S5 C5->S6

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

"troubleshooting low yield in pyrazolo[1,5-a]pyrimidine synthesis from 5-Amino-4-cyano-3-(cyanomethyl)pyrazole"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering low yields in the synthesis of pyrazolo[1,5-a]pyrimidines starting from 5-Amino-4-cyano-3-(cyanomethyl)pyrazole.

Troubleshooting Guides (Question & Answer Format)

Issue 1: Low Overall Reaction Yield

Q1: I am getting a very low yield of my target pyrazolo[1,5-a]pyrimidine. What are the potential causes and how can I improve it?

A1: Low yields in this synthesis can stem from several factors, including incomplete reaction, formation of side products, or issues with product isolation. Here are some key areas to investigate:

  • Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial. The reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a common and effective strategy.[1][2] Ensure that the reaction conditions are optimized for your specific substrates.

  • Purity of Starting Materials: Impurities in the this compound can interfere with the reaction. It is advisable to verify the purity of your starting material by techniques such as NMR or melting point analysis.

  • Side Reactions: The presence of multiple reactive sites in this compound can lead to the formation of undesired side products, such as isomeric pyrazolo[1,5-a]pyrimidines or other heterocyclic systems.[3][4]

  • Product Degradation: The target compound may be unstable under the reaction or work-up conditions. Consider performing the reaction under an inert atmosphere if your molecule is sensitive to oxidation.

Issue 2: Formation of Multiple Products

Q2: My reaction mixture shows multiple spots on TLC, indicating the formation of several products. How can I improve the regioselectivity of the reaction?

A2: The formation of multiple products is often due to a lack of regioselectivity in the cyclization step. 5-aminopyrazoles have two nucleophilic nitrogen atoms that can participate in the ring closure, leading to different isomers.

  • Controlling the Reaction Pathway: The nature of the reactants can influence the regioselective formation of the product.[2] For instance, the reaction with unsymmetrical β-dicarbonyl compounds can be directed by carefully selecting the reaction conditions.

  • Microwave-Assisted Synthesis: Microwave irradiation has been reported to promote the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines, often leading to higher purity products.[1][2]

  • Catalyst Choice: The use of an appropriate acid or base catalyst can significantly influence the reaction pathway and improve the yield of the desired isomer. Both acidic and basic conditions are commonly used for the condensation of 5-aminopyrazoles with β-dicarbonyl compounds.[2]

Issue 3: Difficulty in Product Purification

Q3: I am struggling to purify the crude product from my reaction. What purification strategies can I try?

A3: Purification challenges often arise from the presence of closely related side products or unreacted starting materials.

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it proceeds to completion and to track the formation of major byproducts. Quenching the reaction at the optimal time can simplify the subsequent work-up.[5]

  • Recrystallization: For solid products, recrystallization is often a highly effective method for purification and is more scalable than chromatography.[2] Experiment with different solvent systems to find the optimal conditions for recrystallization.

  • Chromatography Optimization: If column chromatography is necessary, experiment with various solvent systems to achieve better separation of your target compound from impurities. A gradient elution may be more effective than an isocratic one.

  • Alternative Synthesis Routes: Employing one-pot or microwave-assisted syntheses can often result in cleaner reactions with fewer byproducts, thereby simplifying the purification process.[1][2]

Frequently Asked Questions (FAQs)

Q4: What are the most common reagents to react with this compound to form the pyrimidine ring?

A4: The most common and versatile method for constructing the pyrimidine ring is the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent.[1] Examples of such reagents include:

  • Acetylacetone
  • Ethyl acetoacetate
  • Malononitrile derivatives[6]
  • Enaminones[7]

Q5: Are there any specific catalysts recommended for this synthesis?

A5: The choice of catalyst depends on the specific reactants and desired outcome. Both acidic and basic catalysts are commonly employed.

  • Acidic Catalysts: Glacial acetic acid is frequently used as both a solvent and a catalyst.[6]
  • Basic Catalysts: Bases like triethylamine or pyridine can be used, particularly when reacting with reagents like malononitrile derivatives.[6][7] In some cases, stronger bases like sodium ethoxide are also utilized.[8]

Q6: Can microwave-assisted synthesis improve my yield and reaction time?

A6: Yes, microwave-assisted synthesis has emerged as a valuable tool for preparing pyrazolo[1,5-a]pyrimidines. It often leads to enhanced reaction rates, higher yields, and a reduced environmental impact.[1] Microwave irradiation can also improve the regioselectivity of the reaction.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of pyrazolo[1,5-a]pyrimidines from various 5-aminopyrazoles, which can serve as a reference for optimization.

Starting 5-Aminopyrazole DerivativeReagentConditionsYield (%)Reference
5-Amino-3-methylpyrazoleDiethyl malonateSodium ethanolate89[8]
5-amino-N-aryl-1H-pyrazolesAcetylacetoneGlacial acetic acid, refluxNot specified[6]
5-amino-N-aryl-1H-pyrazoles2-(4-methoxybenzylidene)malononitrileEthanol, triethylamine, reflux, 6hNot specified[6]
5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrileChloroacetyl chlorideToluene, reflux, 5-7h65-70 (for intermediate)[3][9]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Condensation with a β-Dicarbonyl Compound

  • Dissolve the Starting Material: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent such as glacial acetic acid or ethanol.

  • Add the Reagent: Add 1.1 equivalents of the β-dicarbonyl compound (e.g., acetylacetone).

  • Add Catalyst (if necessary): If not using an acidic solvent, add a catalytic amount of an appropriate acid (e.g., a few drops of concentrated HCl) or base (e.g., triethylamine).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into ice-cold water and collect the resulting precipitate.

  • Purification: Wash the crude product with a suitable solvent (e.g., cold ethanol or diethyl ether) and purify further by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

  • Combine Reagents: In a microwave-safe reaction vessel, combine 1 equivalent of this compound, 1.1 equivalents of the coupling partner (e.g., a malononitrile derivative), and a suitable solvent (e.g., DMF or ethanol).

  • Add Catalyst: Add a catalytic amount of a suitable base, such as triethylamine.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature (e.g., 120 °C) for a predetermined time (e.g., 20 minutes), as optimized for the specific reaction.[1]

  • Work-up and Purification: After cooling, process the reaction mixture as described in Protocol 1 for work-up and purification.

Visualizations

Reaction_Pathway A 5-Amino-4-cyano-3- (cyanomethyl)pyrazole C Intermediate (e.g., Enamine) A->C + B β-Dicarbonyl Compound B->C D Pyrazolo[1,5-a]pyrimidine C->D Cyclization (-H2O) Troubleshooting_Workflow start Low Yield Observed purity Check Starting Material Purity start->purity conditions Optimize Reaction Conditions (Solvent, Temp, Catalyst) purity->conditions Pure impure Purify Starting Material purity->impure Impure side_reactions Analyze for Side Products (TLC, LC-MS) conditions->side_reactions Optimized suboptimal Systematic Variation of Parameters conditions->suboptimal Suboptimal purification Optimize Purification side_reactions->purification Minor Side Products isomers Modify Conditions for Regioselectivity (e.g., Microwave) side_reactions->isomers Major Side Products difficult Try Recrystallization or different Chomatography purification->difficult Unsuccessful end Improved Yield purification->end Successful impure->conditions suboptimal->side_reactions isomers->purification difficult->end

References

Validation & Comparative

"comparative study of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole synthesis methods"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent methods for the synthesis of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole, a crucial building block in the development of various heterocyclic compounds of medicinal interest. The methods discussed are the direct reaction of malononitrile dimer with hydrazine hydrate and a variation involving the potassium salt of malononitrile dimer with hydrazinium sulfate. This document offers detailed experimental protocols, a quantitative comparison of the available data, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their needs.

Method 1: Reaction of Malononitrile Dimer with Hydrazine Hydrate

This method is a widely cited and direct approach to synthesizing the target compound. It involves the initial base-catalyzed dimerization of malononitrile to form 2-aminoprop-1-ene-1,1,3-tricarbonitrile (malononitrile dimer), which is then cyclized with hydrazine hydrate.

Experimental Protocol

Step 1: Synthesis of 2-aminoprop-1-ene-1,1,3-tricarbonitrile (Malononitrile Dimer)

The synthesis of the malononitrile dimer is a prerequisite for this method. A common procedure is the base-catalyzed dimerization of malononitrile.

  • Reactants: Malononitrile, base catalyst (e.g., triethylamine or piperidine), solvent (e.g., ethanol or water).

  • Procedure: Malononitrile is dissolved in the chosen solvent, and a catalytic amount of the base is added. The reaction mixture is stirred at room temperature. The progress of the dimerization can be monitored by techniques such as Thin Layer Chromatography (TLC). Upon completion, the product, 2-aminoprop-1-ene-1,1,3-tricarbonitrile, often precipitates from the reaction mixture and can be collected by filtration, washed, and dried. One reported method specifies a yield of 82% for this step.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water.[1]

Step 2: Synthesis of this compound

  • Reactants: 2-aminoprop-1-ene-1,1,3-tricarbonitrile (0.02 mol, 2.64g), hydrazine hydrate, and a suitable solvent.[1]

  • Procedure: The 2-aminoprop-1-ene-1,1,3-tricarbonitrile is dissolved in a suitable solvent. Hydrazine hydrate is then added to the solution. The reaction mixture is heated under reflux for a specified period. The reaction leads to the cyclization of the dimer into the pyrazole ring system.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration. The crude this compound can be purified by recrystallization.

Reaction Workflow

G cluster_0 Step 1: Dimerization cluster_1 Step 2: Cyclization Malononitrile Malononitrile Dimerization Dimerization Reaction Malononitrile->Dimerization Base_Catalyst Base Catalyst (e.g., Triethylamine) Base_Catalyst->Dimerization Malononitrile_Dimer 2-aminoprop-1-ene-1,1,3-tricarbonitrile (Malononitrile Dimer) Dimerization->Malononitrile_Dimer Cyclization Cyclization Reaction Malononitrile_Dimer->Cyclization Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Cyclization Target_Compound This compound Cyclization->Target_Compound

Caption: Workflow for the synthesis of this compound via the malononitrile dimer pathway.

Method 2: Reaction of Potassium Salt of Malononitrile Dimer with Hydrazinium Sulfate

This method represents a variation of the first, utilizing the potassium salt of the malononitrile dimer and hydrazinium sulfate as the hydrazine source. This approach may offer advantages in terms of handling and reactivity.

Experimental Protocol

Detailed, step-by-step experimental protocols for this specific method are not as readily available in the reviewed literature. However, the general procedure can be inferred. A new method has been proposed for the preparation of the target compound by reacting the potassium salt of malononitrile dimer with hydrazinium sulfate.[2][3][4]

  • Step 1: Preparation of the Potassium Salt of Malononitrile Dimer: This would likely involve treating the malononitrile dimer with a potassium base, such as potassium hydroxide or potassium carbonate, in a suitable solvent to deprotonate the amino group or the methylene group, forming the potassium salt.

  • Step 2: Reaction with Hydrazinium Sulfate: The isolated potassium salt would then be reacted with hydrazinium sulfate in a suitable solvent. The reaction would proceed via cyclization to form the desired this compound. The use of hydrazinium sulfate, a salt of hydrazine, might offer better stability and handling properties compared to hydrazine hydrate.

Logical Relationship Diagram

G Malononitrile_Dimer Malononitrile Dimer Salt_Formation Salt Formation Malononitrile_Dimer->Salt_Formation Potassium_Base Potassium Base (e.g., KOH) Potassium_Base->Salt_Formation Potassium_Salt Potassium Salt of Malononitrile Dimer Salt_Formation->Potassium_Salt Cyclization Cyclization Potassium_Salt->Cyclization Hydrazinium_Sulfate Hydrazinium Sulfate Hydrazinium_Sulfate->Cyclization Target_Compound This compound Cyclization->Target_Compound

Caption: Logical steps for the synthesis using the potassium salt of malononitrile dimer.

Quantitative Data Comparison

A direct, controlled comparative study providing quantitative data for both methods under identical conditions was not found in the reviewed literature. The following table summarizes the available data for Method 1.

ParameterMethod 1: Malononitrile Dimer + Hydrazine HydrateMethod 2: Potassium Salt of Dimer + Hydrazinium Sulfate
Starting Material 2-aminoprop-1-ene-1,1,3-tricarbonitrilePotassium salt of 2-aminoprop-1-ene-1,1,3-tricarbonitrile
Hydrazine Source Hydrazine hydrateHydrazinium sulfate
Yield (Dimer Synthesis) 82%[1]Not Applicable
Yield (Final Product) Data not explicitly provided in a quantitative formatData not available
Reaction Time Not specified in comparative sourcesData not available
Reaction Temperature RefluxData not available
Solvent Not specified in comparative sourcesData not available

Discussion

Both methods utilize the same key intermediate, the malononitrile dimer, to construct the pyrazole ring. The primary distinction lies in the form of the reactants used in the cyclization step.

  • Method 1 is a well-established and straightforward approach. The synthesis of the malononitrile dimer is a necessary preliminary step, and its yield will impact the overall efficiency of the process. The use of hydrazine hydrate is common, though it requires careful handling due to its toxicity and potential instability.

  • Method 2 offers a potentially safer and more manageable alternative by using the salt of the dimer and hydrazinium sulfate. The formation of the potassium salt could enhance the nucleophilicity of the dimer, potentially leading to milder reaction conditions or improved yields, although this is speculative without direct comparative data. The use of hydrazinium sulfate, a solid, can be more convenient than handling aqueous hydrazine hydrate.

For researchers seeking a well-documented and established procedure, Method 1 is the recommended starting point due to the availability of a detailed experimental protocol. However, Method 2 presents an intriguing alternative that may offer practical advantages in terms of safety and handling. Further experimental investigation and optimization would be required to perform a direct quantitative comparison and determine the superior method in terms of yield, purity, and overall efficiency. The choice between the two methods may ultimately depend on the specific laboratory capabilities, safety protocols, and the desired scale of the synthesis.

References

A Comparative Guide to 5-Amino-4-cyano-3-(cyanomethyl)pyrazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole and related aminopyrazole derivatives that have shown significant potential as inhibitors of various protein kinases. The information presented herein is compiled from multiple studies to offer a broad perspective on their structure-activity relationships (SAR), potency, and selectivity.

Data Presentation: Comparative Kinase Inhibition

The following table summarizes the in vitro inhibitory activity (IC50 values) of selected aminopyrazole derivatives against a panel of protein kinases. It is important to note that these values are compiled from different studies and experimental conditions may vary. Direct comparison should, therefore, be made with caution.

Compound ID/NameTarget Kinase(s)IC50 (nM)Cell-Based Potency (nM)Selectivity HighlightsReference(s)
SR-3576 JNK37~1000>2800-fold selective over p38α[1]
Compound 10h FGFR1, FGFR2, FGFR3, FGFR2 (V564F)46, 41, 99, 62NCI-H520: 19, SNU-16: 59, KATO III: 73Pan-FGFR inhibitor targeting wild-type and gatekeeper mutants.[2]
Compound 2j p38αPotent (exact value not specified)Excellent cellular potency for TNFα inhibitionSelective for p38α[3][4]
AT7519 CDK1, CDK2, CDK4, CDK5, CDK947, 100, >10000, 21, 10-Multi-CDK inhibitor[5]
Compound 9 CDK2960--[5]
Compound P-6 Aurora-A110HCT 116: 370, MCF-7: 440-
Compound 3f JAK1, JAK2, JAK33.4, 2.2, 3.5-Pan-JAK inhibitor
Compound 11b JAK2, JAK3-HEL: 350, K562: 370Selective JAK2/3 inhibitor

Note: IC50 values are for biochemical assays unless otherwise specified. Cell-based potency is often measured as GI50 (50% growth inhibition) or by other cellular endpoints.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate two key signaling pathways frequently targeted by aminopyrazole kinase inhibitors: the JNK pathway, activated by stress stimuli, and the FGFR pathway, which is crucial for cell proliferation and differentiation.

JNK_Signaling_Pathway stress Stress Stimuli (e.g., Cytokines, UV) mapkkk MAPKKK (e.g., ASK1, MEKK1) stress->mapkkk mkk47 MKK4/7 mapkkk->mkk47 jnk JNK mkk47->jnk cjun c-Jun jnk->cjun apoptosis Apoptosis, Inflammation, Proliferation cjun->apoptosis

JNK Signaling Pathway

FGFR_Signaling_Pathway fgf FGF Ligand fgfr FGFR fgf->fgfr ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway fgfr->ras_raf_mek_erk pi3k_akt PI3K-AKT Pathway fgfr->pi3k_akt plc_gamma PLCγ Pathway fgfr->plc_gamma proliferation Cell Proliferation, Survival, Differentiation ras_raf_mek_erk->proliferation pi3k_akt->proliferation plc_gamma->proliferation

FGFR Signaling Pathway
Experimental Workflow

The following diagram outlines a typical workflow for the evaluation of novel kinase inhibitors, from initial high-throughput screening to more detailed cellular characterization.

Kinase_Inhibitor_Workflow hts High-Throughput Screening (Biochemical Assay, e.g., ADP-Glo) hit_id Hit Identification (% Inhibition) hts->hit_id ic50 IC50 Determination (Dose-Response) hit_id->ic50 selectivity Selectivity Profiling (Kinase Panel) ic50->selectivity cell_based Cell-Based Assays (e.g., MTT, Western Blot) selectivity->cell_based lead_opt Lead Optimization cell_based->lead_opt

Kinase Inhibitor Evaluation Workflow

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable and reproducible evaluation of kinase inhibitors. Below is a representative protocol for an in vitro biochemical kinase assay.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a common method for determining the in vitro potency (IC50) of a test compound against a specific protein kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[6][7][8][9][10]

Objective: To determine the concentration of a 5-aminopyrazole derivative required to inhibit 50% of the activity of a target kinase.

Materials:

  • Recombinant protein kinase of interest

  • Kinase-specific peptide substrate

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[7]

  • ATP solution (at or near the Km for the specific kinase)

  • Test compounds (serially diluted in DMSO)

  • Reference inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipettor

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO. Further dilute this series into the Kinase Assay Buffer to achieve the desired final assay concentrations. The final DMSO concentration should be kept constant and low (typically ≤ 1%).

  • Kinase Reaction Setup:

    • In a 384-well plate, add 5 µL of the diluted test compound or DMSO control to the appropriate wells.[6]

    • Add 10 µL of a solution containing the kinase enzyme and the peptide substrate in Kinase Assay Buffer.[6]

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.[6]

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.[7]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.[8]

    • Incubate at room temperature for 40 minutes.[8]

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[8]

    • Incubate at room temperature for 30-60 minutes.[8]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

This guide provides a foundational overview for researchers interested in the development of 5-aminopyrazole-based kinase inhibitors. The provided data, visualizations, and protocols serve as a starting point for further investigation and optimization of this promising class of therapeutic agents.

References

A Comparative Guide to Precursors for Pyrazolo[1,5-a]pyrimidine Synthesis: Spotlight on 5-Amino-4-cyano-3-(cyanomethyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of synthetic routes to pyrazolo[1,5-a]pyrimidines, a scaffold of significant interest in medicinal chemistry due to its prevalence in kinase inhibitors and other therapeutic agents. This guide focuses on the utility of 5-amino-4-cyano-3-(cyanomethyl)pyrazole in comparison to other commonly employed 5-aminopyrazole precursors, supported by experimental data and detailed protocols.

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in drug discovery.[1][2] Their synthesis predominantly involves the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-dielectrophilic species.[2][3] The choice of the 5-aminopyrazole precursor is crucial as it dictates the substitution pattern on the resulting pyrazolo[1,5-a]pyrimidine core, thereby influencing its biological activity. This guide provides a comparative overview of various 5-aminopyrazole precursors, with a special focus on the highly functionalized this compound.

Precursor Comparison: Performance and Reaction Conditions

The selection of a 5-aminopyrazole precursor impacts reaction efficiency, yield, and the potential for further functionalization. Below is a summary of quantitative data for the synthesis of pyrazolo[1,5-a]pyrimidines using different precursors and synthetic methodologies.

5-Aminopyrazole Precursor1,3-DielectrophileMethodSolventReaction TimeYield (%)Reference
5-Amino-3-(aryl)-1H-pyrazole-4-carbonitrileAcetylacetoneConventional HeatingAcetic AcidNot Specified87-95[4]
5-Amino-N-aryl-1H-pyrazolesAcetylacetoneConventional HeatingAcetic AcidNot SpecifiedHigh[5]
5-Amino-3-methyl-1H-pyrazoleβ-EnaminoneMicrowaveSolvent-free2 min85-97[6]
5-Aminopyrazoleβ-EnaminoneMicrowaveSolvent-free2 min88-97[6]
5-Amino-3-(anilinyl)-1H-pyrazole-4-carbonitrileEnaminonesConventional HeatingAcetic AcidNot Specified-[7]
5-Amino-N-aryl-1H-pyrazoles2-(4-methoxybenzylidene)malononitrileConventional HeatingEthanol6 hHigh[5]
3-Amino-1H-pyrazolesAldehydes & Sulfoxonium YlidesMicrowaveNot SpecifiedShortDiverse[1]
N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamideBenzylidene malononitrileMicrowaveNot Specified20 min-[1]

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below.

Protocol 1: Conventional Synthesis from 5-Amino-N-aryl-1H-pyrazoles and Acetylacetone

This protocol describes a typical acid-catalyzed cyclocondensation reaction.[5]

Materials:

  • 5-Amino-N-aryl-1H-pyrazole derivative (1 eq)

  • Acetylacetone (1.2 eq)

  • Glacial Acetic Acid

Procedure:

  • A mixture of the 5-amino-N-aryl-1H-pyrazole and acetylacetone in glacial acetic acid is heated to boiling.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to afford the desired pyrazolo[1,5-a]pyrimidine.

Protocol 2: Microwave-Assisted Synthesis from 5-Aminopyrazoles and β-Enaminones

This method offers a significant reduction in reaction time and often leads to higher yields.[6]

Materials:

  • 5-Aminopyrazole derivative (0.50 mmol)

  • β-Enaminone (0.50 mmol)

Procedure:

  • A mixture of the 5-aminopyrazole and β-enaminone is placed in a microwave-safe vessel.

  • The reaction is carried out under solvent-free conditions in a microwave reactor at 180 °C for 2 minutes.

  • After cooling, the product is collected and can often be purified by simple recrystallization.

Protocol 3: Three-Component Synthesis of Pyrazolo[1,5-a]pyrimidines

This one-pot reaction allows for the rapid assembly of the pyrazolo[1,5-a]pyrimidine core from simple starting materials.[1]

Materials:

  • 3-Amino-1H-pyrazole derivative

  • Aldehyde

  • Activated methylene compound (e.g., malononitrile, ethyl cyanoacetate)

Procedure:

  • A mixture of the 3-amino-1H-pyrazole, aldehyde, and activated methylene compound is subjected to microwave heating.

  • The reaction proceeds quickly, often within minutes.

  • The product is isolated after a standard work-up procedure.

Visualizing Synthetic Pathways and Biological Relevance

Diagrams generated using Graphviz (DOT language) illustrate the synthetic strategies and a potential biological signaling pathway targeted by pyrazolo[1,5-a]pyrimidine derivatives.

G cluster_0 General Synthesis of Pyrazolo[1,5-a]pyrimidines 5-Aminopyrazole 5-Aminopyrazole Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 5-Aminopyrazole->Pyrazolo[1,5-a]pyrimidine Cyclocondensation 1,3-Dielectrophile 1,3-Dielectrophile 1,3-Dielectrophile->Pyrazolo[1,5-a]pyrimidine G cluster_1 Experimental Workflow: Microwave Synthesis Start Mix 5-Aminopyrazole and β-Enaminone Microwave Microwave Irradiation (180°C, 2 min) Start->Microwave Cooling Cool to RT Microwave->Cooling Isolation Product Isolation (Filtration/Recrystallization) Cooling->Isolation Product Pyrazolo[1,5-a]pyrimidine Isolation->Product G cluster_2 Hypothetical Kinase Inhibition Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase Downstream Kinase (e.g., CDK2, B-Raf) Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellProliferation Cell Proliferation PhosphoSubstrate->CellProliferation leads to Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Kinase inhibits

References

A Comparative Guide to 5-Amino-4-cyano-3-(cyanomethyl)pyrazole as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole as a highly valuable and versatile intermediate in the synthesis of fused heterocyclic compounds, particularly pyrazolo[1,5-a]pyrimidines. Through a comparative analysis with alternative aminopyrazole precursors, this document highlights its efficiency and utility in generating structurally diverse molecules of medicinal and chemical interest. Experimental data, detailed protocols, and workflow visualizations are presented to offer a thorough understanding of its synthetic potential.

Introduction to this compound

This compound is a polysubstituted aminopyrazole that serves as a pivotal building block in heterocyclic synthesis. Its unique arrangement of reactive functional groups—an amino group, two cyano groups, and an active methylene group—makes it an exceptionally versatile precursor for the construction of a wide array of fused pyrazole ring systems. These systems, such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyridazines, and thieno[2,3-b]pyridines, are prominent scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1][2] The presence of multiple reaction sites allows for diverse cyclization strategies, leading to a rich chemical space for drug discovery and materials science.

Comparative Analysis of Synthetic Routes to Pyrazolo[1,5-a]pyrimidines

The synthesis of pyrazolo[1,5-a]pyrimidines is a prime example of the synthetic utility of 5-aminopyrazole derivatives. A common and efficient method involves the condensation reaction between a 5-aminopyrazole and a 1,3-bielectrophilic species, such as a β-dicarbonyl compound, an enaminone, or a malononitrile derivative.[1][3] This section compares the synthesis of a representative 7-amino-6-cyanopyrazolo[1,5-a]pyrimidine derivative using two distinct aminopyrazole precursors to highlight the advantages of using a cyanomethyl-substituted pyrazole.

Table 1: Comparison of Precursors for the Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine

FeatureMethod A: Using this compound Method B: Using a Phenyl-substituted 5-Aminopyrazole
Target Molecule 7-Amino-2-(cyanomethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile7-Amino-2,5-diphenylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile
Alternative Precursor Not Applicable5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile
Co-reactant BenzylidenemalononitrileBenzylidenemalononitrile
Reaction Type One-pot, three-component reactionOne-pot, three-component reaction
Typical Yield High (Specific yield data not available in a direct comparison)Good to Excellent (Reported yields up to 88%)[4]
Reaction Conditions Microwave irradiation or conventional heating in a suitable solvent (e.g., DMF, Acetic Acid) with a catalytic amount of base (e.g., piperidine).[1]Reflux in acetic acid.[4]
Advantages of Precursor The cyanomethyl group at the 3-position is retained in the final product, offering a site for further functionalization. The multiple cyano groups enhance the electrophilicity and reactivity of the system.A commercially available and well-studied precursor.
Disadvantages of Precursor May require specific synthesis of the starting pyrazole.The phenyl group at the 3-position is less amenable to further modification compared to a cyanomethyl group.

Experimental Protocols

Protocol 1: General Synthesis of 7-Aminopyrazolo[1,5-a]pyrimidines from 5-Amino-4-cyanopyrazoles and Benzylidenemalononitrile Derivatives

This protocol describes a general method for the synthesis of 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles.

Materials:

  • 5-Amino-3-substituted-1H-pyrazole-4-carbonitrile (1.0 mmol)

  • Substituted benzylidenemalononitrile (1.0 mmol)

  • Dimethylformamide (DMF) or Acetic Acid (10 mL)

  • Piperidine (catalytic amount)

Procedure:

  • A mixture of the 5-amino-3-substituted-1H-pyrazole-4-carbonitrile (1.0 mmol), the substituted benzylidenemalononitrile (1.0 mmol), and a catalytic amount of piperidine in DMF or acetic acid (10 mL) is prepared.

  • The reaction mixture is heated under reflux for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with ethanol, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to afford the pure 7-aminopyrazolo[1,5-a]pyrimidine derivative.

Expected Outcome: This reaction typically affords the desired 7-aminopyrazolo[1,5-a]pyrimidine derivatives in good to excellent yields. The specific yield will depend on the nature of the substituents on the pyrazole and benzylidenemalononitrile. For instance, the reaction of 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile with benzylidenemalononitrile has been reported to yield the corresponding product in 88% yield.[4]

Visualizing Synthetic Pathways and Versatility

The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic versatility of this compound and compare synthetic workflows.

G cluster_start Starting Materials cluster_products Fused Heterocyclic Products A 5-Amino-4-cyano-3- (cyanomethyl)pyrazole B Pyrazolo[1,5-a]pyrimidines A->B + 1,3-bielectrophile C Pyrazolo[3,4-d]pyridazines A->C + dicarbonyl compound D Pyrazolo[1,5-a]quinazolines A->D + anthranilic acid deriv. E Thieno[2,3-b]pyridines A->E + chloroacetyl chloride, then Thorpe-Ziegler F Other Heterocycles A->F + various reagents

Caption: Versatility of this compound.

G cluster_A Method A: Using this compound cluster_B Method B: Using 5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile A1 5-Amino-4-cyano-3- (cyanomethyl)pyrazole A3 One-pot Reaction (Reflux in DMF/Piperidine) A1->A3 A2 Benzylidenemalononitrile A2->A3 A4 7-Amino-2-(cyanomethyl)-5-phenyl- pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile A3->A4 B1 5-Amino-3-phenyl-1H- pyrazole-4-carbonitrile B3 One-pot Reaction (Reflux in Acetic Acid) B1->B3 B2 Benzylidenemalononitrile B2->B3 B4 7-Amino-2,5-diphenyl- pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile B3->B4

Caption: Comparative workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Discussion and Conclusion

This compound stands out as a highly effective and versatile synthetic intermediate. Its multifunctionality allows for the streamlined synthesis of complex heterocyclic systems, which are of significant interest in drug discovery and development. The presence of the cyanomethyl group at the 3-position of the pyrazole ring is a key feature, as it is often retained in the final product, providing a valuable handle for further chemical modifications.

While direct quantitative comparisons of reaction yields and efficiencies with alternative precursors for the synthesis of identical target molecules are not always readily available in the literature, the evidence strongly supports the utility of this compound. The one-pot, multicomponent reactions that it readily participates in are indicative of its high reactivity and the efficiency of the synthetic routes it enables.

For researchers and scientists in the field of medicinal chemistry, this compound represents a strategic choice for the construction of diverse libraries of fused pyrazole derivatives. Its ability to generate molecular complexity in a straightforward manner makes it an invaluable tool for the exploration of new chemical entities with potential therapeutic applications. Further studies focusing on direct, quantitative comparisons of this intermediate with other precursors would be beneficial to further delineate its advantages in specific synthetic contexts.

References

Comparative Analysis of Structure-Activity Relationships for 5-Amino-4-cyano-3-(cyanomethyl)pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the therapeutic potential and structure-activity relationships of novel compounds derived from the 5-amino-4-cyano-3-(cyanomethyl)pyrazole scaffold.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various derivatives of this compound. The core structure, characterized by its unique arrangement of cyano and amino groups, serves as a versatile scaffold for the development of potent and selective therapeutic agents across different disease areas. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important synthetic and logical pathways to aid in the design of future compounds.

I. Overview of Biological Activities

Derivatives of the 5-aminopyrazole scaffold have demonstrated a broad spectrum of pharmacological activities.[1] The presence of multiple functional groups on the pyrazole ring allows for extensive chemical modifications, leading to compounds with diverse biological profiles. These include activities as kinase inhibitors, antimicrobial agents, and antiviral compounds. The 5-amino group, in particular, is a key feature in the development of these bioactive molecules.[2]

II. SAR as Kinase Inhibitors

A significant area of investigation for pyrazole derivatives has been in the field of oncology, specifically as protein kinase inhibitors.[3][4] Kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of many cancers.

One study focused on the development of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors.[5] The emergence of drug resistance to existing FGFR inhibitors, often due to gatekeeper mutations, necessitates the development of new therapeutic strategies.[5]

Quantitative Data: Pan-FGFR Inhibitors
CompoundTargetIC50 (nM)Cell LineCell Proliferation IC50 (nM)
10h FGFR146NCI-H520 (Lung Cancer)19
FGFR241SNU-16 (Gastric Cancer)59
FGFR399KATO III (Gastric Cancer)73
FGFR2 V564F62

Table 1: Biochemical and cellular activity of a representative 5-amino-1H-pyrazole-4-carboxamide derivative (10h) as a pan-FGFR inhibitor.[5]

The data indicates that compound 10h is a potent inhibitor of both wild-type FGFRs and the V564F gatekeeper mutant, with nanomolar efficacy in suppressing the proliferation of various cancer cell lines.[5] An X-ray co-crystal structure confirmed that 10h binds irreversibly to FGFR1.[5]

Another study explored pyrazole-based analogs as CDK2 inhibitors with apoptosis-inducing activity. Compound 9 from this series, 5-(benzylamino)-3-(phenylamino)-1H-pyrazole-4-carbonitrile, showed the most promising activity against CDK2 with an IC50 of 0.96 μM.[6]

Experimental Protocol: In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against various kinases is typically determined using an in vitro kinase assay. A general procedure is as follows:

  • Reagents and Materials : Recombinant human kinase enzymes, appropriate peptide substrates, ATP (Adenosine triphosphate), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure :

    • The kinase, substrate, and test compound are incubated together in a buffer solution.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of ADP (Adenosine diphosphate) produced, which is proportional to the kinase activity, is measured using a luminescent signal.

  • Data Analysis : The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

III. SAR as Antimicrobial Agents

The 5-amino-4-cyano-1H-pyrazole scaffold has also been utilized in the synthesis of novel antimicrobial agents. A study detailed the preparation of derivatives and their evaluation against various bacteria and fungi.[7] The key finding was that compounds incorporating both a sugar moiety and the pyrazolyl ring exhibited the highest antimicrobial activity.[7]

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is commonly evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Microorganisms : A panel of standard bacterial and fungal strains is used.

  • Procedure :

    • Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates.

    • A standardized inoculum of the microorganism is added to each well.

    • The plates are incubated under appropriate conditions for the specific microorganism.

  • Data Analysis : The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

IV. Synthetic Pathways and Workflows

The versatility of the this compound scaffold stems from its reactivity and the presence of multiple functionalization points.[8][9]

Synthesis of the Core Scaffold

The core compound, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, can be synthesized from the reaction of malononitrile dimer with hydrazine.[8][9]

G malononitrile_dimer Malononitrile Dimer core_scaffold 5-Amino-3-(cyanomethyl)-1H- pyrazole-4-carbonitrile malononitrile_dimer->core_scaffold hydrazine Hydrazine hydrazine->core_scaffold

Caption: Synthesis of the core pyrazole scaffold.

General Workflow for SAR Studies

The process of conducting SAR studies for these compounds typically follows a structured workflow, from initial design to in vivo evaluation.

G cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_vivo In Vivo Studies compound_design Compound Design synthesis Synthesis of Derivatives compound_design->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Screening purification->in_vitro sar_analysis SAR Analysis in_vitro->sar_analysis sar_analysis->compound_design adme_tox ADME/Tox Profiling sar_analysis->adme_tox in_vivo In Vivo Efficacy Models adme_tox->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

Caption: General workflow for SAR studies.

V. Conclusion

The this compound scaffold is a promising starting point for the development of a wide range of therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that modifications at various positions of the pyrazole ring can lead to potent and selective inhibitors for different biological targets. The provided data and experimental protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the design and synthesis of next-generation therapeutics based on this versatile heterocyclic core.

References

A Comparative Guide to the Biological Activity of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of compounds with significant pharmacological activities. The arrangement of substituents on the pyrazole ring can lead to various isomers, often with distinct biological profiles. This guide offers an objective comparison of the biological activities of pyrazole isomers, focusing on their anti-inflammatory, antimicrobial, and anticancer properties. The information presented is supported by experimental data to aid researchers in the design and development of novel pyrazole-based therapeutic agents.

Comparative Biological Activity of Pyrazole Isomers

The biological efficacy of pyrazole derivatives is profoundly influenced by the substitution pattern on the pyrazole core. Even subtle changes in the position of a substituent can lead to significant differences in activity. Below, we present a comparative summary of the anti-inflammatory, antimicrobial, and anticancer activities of selected pyrazole isomers.

Table 1: Comparative Anti-inflammatory Activity of Pyrazole Isomers
Compound ClassIsomerR Group% Edema InhibitionReference Compound% Edema Inhibition of Reference
Trifluoromethylpyrazole3-Trifluoromethylpyrazole4-F-Ph76%Indomethacin78%
5-Trifluoromethylpyrazole4-F-Ph58%Indomethacin78%
3-Trifluoromethylpyrazole4-Cl-Ph74%Indomethacin78%
5-Trifluoromethylpyrazole4-Cl-Ph55%Indomethacin78%
3-Trifluoromethylpyrazole4-Br-Ph72%Indomethacin78%
5-Trifluoromethylpyrazole4-Br-Ph52%Indomethacin78%

Data from a carrageenan-induced rat paw edema assay. A higher percentage indicates greater anti-inflammatory activity.

Table 2: Comparative Antimicrobial Activity of Pyrazole Isomers
Compound ClassIsomerR1R2Test OrganismMIC (µg/mL)
PhenylaminopyrazoleN-methyl pyrazole isomer 8aPhCNEscherichia coli>100
N-methyl pyrazole isomer 8bPhCNEscherichia coli>100
N-methyl pyrazole isomer 8aPhCNStaphylococcus aureus>100
N-methyl pyrazole isomer 8bPhCNStaphylococcus aureus>100

MIC (Minimum Inhibitory Concentration): The lowest concentration of a compound that inhibits the visible growth of a microorganism. Lower values indicate greater potency. Note: In this specific study, the tested isomers did not show significant antibacterial activity.

Table 3: Comparative Anticancer Activity of Pyrazole Isomers
Compound ClassIsomerR GroupCancer Cell LineIC50 (µM)
PhenylaminopyrazoleN-methyl pyrazole isomer 8aPhA549 (Lung)>50
N-methyl pyrazole isomer 8bPhA549 (Lung)>50
N-methyl pyrazole isomer 8aPhHCT116 (Colon)>50
N-methyl pyrazole isomer 8bPhHCT116 (Colon)>50
N-methyl pyrazole isomer 8aPhMIA PaCa-2 (Pancreas)>50
N-methyl pyrazole isomer 8bPhMIA PaCa-2 (Pancreas)>50

IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency. Note: The tested isomers in this study did not exhibit significant cytotoxic effects on the selected cell lines.

Key Signaling Pathways and Experimental Workflows

The biological activities of pyrazole isomers are often attributed to their interaction with specific cellular pathways. For instance, the anti-inflammatory effects are frequently linked to the inhibition of cyclooxygenase (COX) enzymes.

G COX-2 Signaling Pathway in Inflammation Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole Isomers Pyrazole Isomers Pyrazole Isomers->COX-2 Inhibition

COX-2 signaling pathway in inflammation.

The following workflow outlines a general procedure for comparing the biological activity of newly synthesized pyrazole isomers.

G Workflow for Biological Activity Comparison of Pyrazole Isomers cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Start Regioselective Synthesis Regioselective Synthesis Start->Regioselective Synthesis Isomer Separation & Purification Isomer Separation & Purification Regioselective Synthesis->Isomer Separation & Purification Structural Characterization Structural Characterization Isomer Separation & Purification->Structural Characterization Anti-inflammatory Assay Anti-inflammatory Assay Structural Characterization->Anti-inflammatory Assay Antimicrobial Assay Antimicrobial Assay Structural Characterization->Antimicrobial Assay Anticancer Assay Anticancer Assay Structural Characterization->Anticancer Assay Data Comparison Data Comparison Anti-inflammatory Assay->Data Comparison Antimicrobial Assay->Data Comparison Anticancer Assay->Data Comparison SAR Studies SAR Studies Data Comparison->SAR Studies Lead Identification Lead Identification SAR Studies->Lead Identification

Generalized experimental workflow.

Detailed Experimental Protocols

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the conversion of a substrate (e.g., arachidonic acid) to prostaglandins by purified COX-1 and COX-2 enzymes. The inhibition of this conversion is quantified to determine the compound's potency and selectivity.

Procedure:

  • Enzyme and Cofactor Preparation: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.

  • Inhibitor Incubation: Add various concentrations of the pyrazole isomers, a reference inhibitor (e.g., celecoxib), or a vehicle control (e.g., DMSO) to the wells. Incubate the plate to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Reaction Incubation: Incubate the plate at 37°C for a specified time to allow for prostaglandin production.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution, such as hydrochloric acid.

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) or other suitable detection method.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Carrageenan-Induced Paw Edema in Rats

Principle: This in vivo assay is a widely used model for acute inflammation. Carrageenan, when injected into the sub-plantar tissue of a rat's hind paw, induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory activity of a test compound is assessed by its ability to reduce this swelling.

Procedure:

  • Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for a week before the experiment.

  • Grouping: Divide the animals into groups: a control group, a reference drug group (e.g., indomethacin), and test groups for each pyrazole isomer at various doses.

  • Compound Administration: Administer the test compounds and the reference drug intraperitoneally or orally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject a 1% suspension of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.

  • Data Analysis: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage of inhibition of edema by the test compounds is calculated relative to the control group.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrazole isomers in the broth.

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (microorganism without any compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole isomers for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined from the dose-response curve.

Conclusion

This guide provides a comparative overview of the biological activities of pyrazole isomers, highlighting the critical role of substituent positioning in determining their pharmacological profiles. The provided data tables and experimental protocols serve as a valuable resource for researchers in the field of drug discovery and development. Further investigation into the structure-activity relationships of pyrazole isomers will undoubtedly lead to the discovery of more potent and selective therapeutic agents.

Comparative In Vitro Analysis of 5-Aminopyrazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of publicly available in vitro testing data exists for the specific scaffold of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole and its direct derivatives. However, extensive research on structurally related 5-aminopyrazole and fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, offers valuable insights into their potential as anticancer and antimicrobial agents. This guide provides a comparative overview of the in vitro performance of these related pyrazole derivatives, supported by experimental data and protocols to inform future research and development.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological activities of various pyrazole derivatives against a range of cancer cell lines and microbial strains. These compounds, while not exact matches to the requested scaffold, share the core 5-aminopyrazole motif and provide a strong basis for comparison.

Anticancer Activity of Pyrazole Derivatives

The antiproliferative activity of pyrazole derivatives has been extensively evaluated against numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating greater efficacy.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidine Compound 1aA549 (Lung)2.24[1]
MCF-7 (Breast)42.3[1]
HepG2 (Liver)Not specified[1]
PC-3 (Prostate)Not specified[1]
Compound 1dMCF-7 (Breast)1.74[1]
Pyrazolo[1,5-a]pyrimidine Derivative 2MCF-7 (Breast)19.70 ± 0.89[2]
Derivative 12cRenal Cancer Cell LinesPotent (specific value not provided)[3]
Indolo-pyrazoles Compound 6cSK-MEL-28 (Melanoma)3.46
HCT-116 (Colon)9.02
3-Amino-5-phenylpyrazole Compound [I]MCF-7 (Breast)0.038[4]
(4-Pyrazolyl)-2-aminopyrimidines Compound 17Not specified0.00029[5]
Antimicrobial Activity of Pyrazole Derivatives

Several fused pyrazole derivatives have demonstrated promising activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassDerivative ExampleMicrobial StrainMIC (µg/mL)Reference
Pyrazole-fused diterpenoid Compound 30Staphylococcus aureus0.71[6]
Triazine-fused pyrazole Compound 32Staphylococcus epidermidis0.97[6]
Enterobacter cloacae0.48[6]
Fused Pyrazole Systems Not specifiedEscherichia coliSignificant activity[7]
Staphylococcus aureusSignificant activity[7]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the in vitro evaluation of pyrazole derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The pyrazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the in vitro testing of pyrazole derivatives.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_data Data Analysis compound Pyrazole Derivative Synthesis & Purification cytotoxicity Cytotoxicity Assay (e.g., MTT) compound->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC) compound->antimicrobial cell_culture Cancer Cell Line Culture cell_culture->cytotoxicity bacterial_culture Bacterial/Fungal Culture bacterial_culture->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar

Caption: Experimental workflow for in vitro testing of pyrazole derivatives.

signaling_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor (e.g., EGFR) src Src Kinase receptor->src Activation proliferation Cell Proliferation src->proliferation Signal Transduction cdk2 CDK2/Cyclin E cdk2->proliferation Cell Cycle Progression tubulin Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization microtubules->proliferation Mitosis apoptosis Apoptosis inhibitor1 Pyrazole Derivatives inhibitor1->src Inhibition inhibitor2 Pyrazole Derivatives inhibitor2->cdk2 Inhibition inhibitor3 Pyrazole Derivatives inhibitor3->tubulin Inhibition of Polymerization

Caption: Potential signaling pathways inhibited by pyrazole derivatives.

References

Unveiling the Reaction Mechanisms of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction mechanisms involved in the synthesis and further functionalization of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole, a versatile building block in medicinal chemistry. Due to the limited availability of direct computational studies on this specific molecule, this guide draws comparisons from computational analyses of analogous pyrazole syntheses and presents available experimental data to offer a comprehensive overview for researchers.

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound typically proceeds through the reaction of a malononitrile dimer with hydrazine.[1][2] While specific computational studies on this exact reaction are scarce, the mechanism can be inferred from established pathways for pyrazole formation from β-enaminonitriles and hydrazines.

A plausible reaction pathway involves the initial nucleophilic attack of hydrazine on one of the nitrile groups of the malononitrile dimer, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic pyrazole ring.

Proposed Reaction Pathway

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Reactant1 Malononitrile Dimer (2-aminopropene-1,1,3-tricarbonitrile) Intermediate1 Nucleophilic Adduct Reactant1->Intermediate1 Nucleophilic attack by Hydrazine Reactant2 Hydrazine Reactant2->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Tautomerization

Caption: Proposed reaction pathway for the synthesis of this compound.

Comparative Data on Pyrazole Synthesis

While quantitative computational data for the target molecule's synthesis is unavailable, we can compare the reaction conditions for its synthesis with those of other substituted pyrazoles to provide context for experimental design.

Pyrazole DerivativeReactantsCatalyst/SolventTemperature (°C)Yield (%)Reference
This compoundMalononitrile dimer, HydrazineNot specified in abstractNot specifiedNot specified[1][2]
Pyrano[2,3-c]pyrazole derivativesAldehydes, Malononitrile, Hydrazine hydrate, Ethyl acetoacetateTriethylamine/WaterRoom TemperatureHigh[3]
1,3,5-substituted pyrazolesChalcones, Hydrazine hydrateHydrochloric acidNot specifiedGood[4]
5-Amino-1H-pyrazole-4-carbonitrilesBenzaldehydes, Malononitrile, Phenyl hydrazineLDH@PTRMS@DCMBA@CuI / H2O/EtOH5585-93[5]

Reactions of this compound

This versatile pyrazole serves as a precursor for a variety of fused heterocyclic systems with potential biological activities. The following table summarizes some of its key reactions.

Reaction TypeReagentProductExperimental ConditionsYield (%)Reference
AcylationChloroacetyl chloride2-Chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamideToluene, reflux, 5-7 h65-70[1]
Cyclocondensation3-Aryl-5-hydroxy-5-methyl-2,4-di(ethoxycarbonyl)cyclohexanones4,5,6,7,8,9-Hexahydropyrazolo[1,5-a]quinazoline derivativesAcetic acid, reflux15-22[6]
Knoevenagel CondensationAromatic aldehydes(Z)-5-Amino-3-(2-aryl-1-cyanovinyl)-1H-pyrazole-4-carbonitrilesMorpholine (catalytic)Not specified[2]

Experimental Protocols

Synthesis of 2-Chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide[1]

Equimolar amounts of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile and chloroacetyl chloride are dissolved in toluene and refluxed for 5-7 hours. The reaction mixture is then allowed to stand at room temperature for 24-72 hours. The resulting precipitate is filtered off to yield the product.

Synthesis of 4,5,6,7,8,9-Hexahydropyrazolo[1,5-a]quinazoline Derivatives[6]

A mixture of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile and a 3-aryl-5-hydroxy-5-methyl-2,4-di(ethoxycarbonyl)cyclohexanone in acetic acid is heated under reflux. The product precipitates upon cooling and is collected by filtration.

Computational Methodologies for Analogous Systems

Computational studies on similar pyrazole syntheses often employ Density Functional Theory (DFT) to elucidate reaction mechanisms, predict geometries of reactants, transition states, and products, and calculate activation energies. Common computational approaches include:

  • Geometry Optimization: Using functionals like B3LYP with basis sets such as 6-31G(d,p) to find the minimum energy structures.[5][7]

  • Frequency Calculations: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

  • Transition State Searching: Employing methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method to locate transition state structures.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the found transition state connects the correct reactants and products.

  • Solvation Models: Utilizing models like the Polarizable Continuum Model (PCM) to account for solvent effects on the reaction energetics.

General Computational Workflow

G cluster_setup Initial Setup cluster_calculations Core Calculations cluster_analysis Analysis and Interpretation A Define Reactants and Products B Select Computational Method (e.g., DFT/B3LYP/6-31G*) A->B C Geometry Optimization of Reactants, Intermediates, Products B->C D Frequency Analysis C->D Verify Minima/TS E Transition State Search C->E E->D F IRC Calculation E->F Confirm TS Connectivity G Analyze Energy Profile F->G H Visualize Reaction Pathway G->H I Compare with Experimental Data G->I

Caption: A general workflow for the computational study of reaction mechanisms.

Conclusion

While direct computational studies on the reaction mechanisms of this compound are yet to be extensively reported, this guide provides a framework for understanding its synthesis and reactivity based on analogous systems and available experimental data. The provided reaction pathways and comparative data can serve as a valuable resource for researchers in designing new synthetic routes and for computational chemists in initiating detailed theoretical investigations into this important heterocyclic scaffold. The outlined computational methodologies offer a starting point for future studies that could provide deeper insights into the reaction energetics and mechanisms, ultimately aiding in the rational design of novel therapeutic agents.

References

A Comparative Spectroscopic Analysis of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the spectroscopic data for 5-Amino-4-cyano-3-(cyanomethyl)pyrazole and its derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. By presenting key spectroscopic data in a structured format, this document facilitates the identification and characterization of this important class of heterocyclic compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and several of its derivatives, extracted from various research publications. This allows for a side-by-side comparison of their characteristic spectral features.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data for this compound Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrileCDCl₃7.62 (t, J = 11.5 Hz, 5H), 7.40 – 7.28 (m, 3H), 7.11 (d, J = 8.0 Hz, 2H), 6.91 (d, J = 7.7 Hz, 1H)153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79[1]
5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrileCDCl₃8.44 (s, 1H), 8.11 (d, J = 8.2 Hz, 1H), 7.98 (d, J = 7.9 Hz, 1H), 7.70 (s, 2H), 7.53 (t, J = 8.0 Hz, 1H), 7.32 (t, J = 7.8 Hz, 2H), 7.15 (d, J = 8.0 Hz, 2H), 6.94 (t, J = 7.2 Hz, 1H)148.69, 143.90, 137.35, 134.64, 133.90, 131.41, 130.19, 129.79, 129.47, 124.51, 122.54, 120.91, 112.99[1]
5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrileCDCl₃8.27 – 7.46 (m, 4H), 7.31 (s, 1H), 7.25 (s, 1H), 7.10 (d, J = 7.8 Hz, 2H), 6.91 (d, J = 8.6 Hz, 2H), 6.86 (s, 1H), 3.84 (s, 3H)160.08, 151.20, 144.52, 137.98, 131.96, 130.22, 129.21, 127.67, 119.87, 114.27, 114.06, 112.76, 55.28[1]
5-amino-3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrileCDCl₃7.59 (d, J = 4.1 Hz, 2H), 7.51 (d, J = 3.8 Hz, 4H), 7.41 – 7.26 (m, 2H), 7.11 (d, J = 7.4 Hz, 2H), 6.91 (d, J = 6.3 Hz, 1H)144.32, 135.79, 134.27, 132.42, 131.96, 131.69, 131.22, 130.12, 129.29, 128.28, 127.48, 122.10, 120.32, 112.76[1]
Ethyl 3-cyano-2-(cyanomethyl)-8-hydroxy-6-(4-methoxyphenyl)-8-methyl-5-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]quinazolin-7-carboxylateDMSO-d₆See Figure 3 in referenceSee Figure 3 in reference[2]

Table 2: FT-IR Spectroscopic Data for this compound Derivatives

CompoundSample Prep.FT-IR (ν, cm⁻¹)Reference
5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrileKBr3447, 3346, 3313, 3208, 3055, 2928, 2206, 1632, 1600, 1519, 1489, 1259, 1135, 1084, 914, 829, 749, 509[1]
5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrileKBr3442, 3305, 3221, 3058, 2928, 2205, 1600, 1583, 1514, 1485, 1258, 1139, 905, 822, 758, 511[1]
5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrileKBr3445, 3340, 3315, 3210, 3055, 2954, 2206, 1597, 1508, 1441, 1295, 1246, 1175, 1129, 1028, 821, 684, 532[1]
5-amino-3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrileKBr3447, 3345, 3314, 3218, 3047, 2954, 2836, 2204, 1588, 1508, 1440, 1295, 1246, 1129, 1175, 1028, 921, 839, 746, 531[1]
Ethyl 3-cyano-2-(cyanomethyl)-8-hydroxy-6-(4-methoxyphenyl)-8-methyl-5-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]quinazolin-7-carboxylateNot Specified3476 (O–H), 3182, 3076 (N–H), 2262, 2226 (2 C≡N), 1720 (C=O ester), 1688 (C=О amide), 1649, 1593 (С=С)[2]

Table 3: Mass Spectrometry Data for 5-Amino-4-cyanopyrazole Derivatives

CompoundIonization Methodm/zReference
5-Amino-4-cyano-1-phenyl-1H-pyrazole-3-acetonitrileGC-MS223, 222, 149[3]
5-Amino-4-cyanopyrazoleGC-MS108[4]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound derivatives, based on methodologies described in the cited literature.

General Synthesis of 5-amino-1H-pyrazole-4-carbonitrile Derivatives [1] In a typical procedure, a mixture of a benzaldehyde derivative (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and a catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g) is stirred in a round-bottomed flask at 55 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC) using a solvent system of n-hexane/ethyl acetate (1:1). Upon completion, the mixture is cooled to room temperature, and the product is purified, typically by recrystallization from ethanol.

Synthesis of 2-Chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide [5][6] Equimolar amounts of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile and chloroacetyl chloride are dissolved in toluene and refluxed for 5-7 hours. The reaction mixture is then allowed to stand at room temperature for 24-72 hours. The resulting precipitate is filtered off to yield the product.

Spectroscopic Characterization

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 250 MHz or higher.[1] Deuterated solvents such as CDCl₃ or DMSO-d₆ are used, with chemical shifts reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

  • FT-IR Spectroscopy: Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.[1] Solid samples are often prepared as KBr pellets.

  • Mass Spectrometry: Mass spectra are acquired using a mass spectrometer, with Gas Chromatography-Mass Spectrometry (GC-MS) being a common technique for volatile compounds.[3][4]

Visualization of Synthetic Pathway

The following diagram illustrates a general synthetic workflow for the preparation of various heterocyclic compounds derived from 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile.

Synthesis_Workflow Malononitrile_Dimer Malononitrile Dimer Pyrazole_1 5-Amino-3-(cyanomethyl)-1H- pyrazole-4-carbonitrile (1) Malononitrile_Dimer->Pyrazole_1 Synthesis Hydrazine Hydrazine Hydrazine->Pyrazole_1 Synthesis Chloroacetamide_10 2-Chloro-N-(4-cyano-3-(cyanomethyl) -1H-pyrazol-5-yl)acetamide (10) Pyrazole_1->Chloroacetamide_10 Reaction with Fused_Heterocycles Fused Heterocycles (Pyrazolo[1,5-a]quinazolines, etc.) Pyrazole_1->Fused_Heterocycles Reaction with Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Chloroacetamide_10 Hybrid_Molecules Hybrid Nicotinonitrile-Pyrazole Molecules Chloroacetamide_10->Hybrid_Molecules Reaction with S_Nucleophiles S-Nucleophiles (e.g., 3-cyanopyridine-2-thiolates) S_Nucleophiles->Hybrid_Molecules Other_Reagents Other Reagents (e.g., β-Cycloketols) Other_Reagents->Fused_Heterocycles

Caption: Synthetic pathways for derivatives of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile.

References

Unveiling the Potential of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole Derivatives: A Comparative Analysis Against Existing Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of more effective cancer therapeutics, researchers are increasingly turning their attention to novel heterocyclic compounds. Among these, derivatives of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole are emerging as a promising class of molecules with potent anticancer activities. This guide provides a comprehensive comparison of the efficacy of these pyrazole-derived compounds against established anticancer drugs, supported by experimental data, detailed protocols, and visualizations of their mechanism of action. This analysis is intended for researchers, scientists, and drug development professionals actively working in the field of oncology.

The core of this investigation lies in the versatile 5-aminopyrazole scaffold, which serves as a crucial building block for the synthesis of various fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. These derivatives have demonstrated significant potential as inhibitors of key cellular signaling pathways implicated in cancer progression, such as those regulated by Cyclin-Dependent Kinases (CDKs) and the Epidermal Growth Factor Receptor (EGFR).

Comparative Efficacy: A Data-Driven Overview

The true measure of a novel compound's potential lies in its performance relative to existing treatments. The following tables summarize the in vitro cytotoxicity and kinase inhibitory activity of newly synthesized pyrazolo[1,5-a]pyrimidine derivatives compared to established anticancer drugs. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

CompoundCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
Pyrazolo[1,5-a]pyrimidine 7d HCT-116 (Colon)15.6Doxorubicin1.9[1]
Pyrazolo[1,5-a]pyrimidine 11a HCT-116 (Colon)19.4Doxorubicin1.9[1]
Pyrazolo[1,5-a]pyrimidine 7d PC-3 (Prostate)21.2Doxorubicin0.908[2]
Pyrazolo[1,5-a]pyrimidine 11a PC-3 (Prostate)25.8Doxorubicin0.908[2]
Pyrazolo[1,5-a]pyrimidine 14a HCT-116 (Colon)0.0020Doxorubicin1.9[1]

Table 1: In Vitro Cytotoxicity (IC50) of Pyrazolo[1,5-a]pyrimidine Derivatives vs. Doxorubicin. This table showcases the cytotoxic effects of synthesized pyrazolo[1,5-a]pyrimidine derivatives against human colon (HCT-116) and prostate (PC-3) cancer cell lines, with the widely used chemotherapeutic agent Doxorubicin as a comparator. Notably, compound 14a demonstrates exceptionally high potency against the HCT-116 cell line.[3][4]

CompoundTarget KinaseIC50 (µM)Reference DrugIC50 (µM)
Pyrazolo[1,5-a]pyrimidine 6d CDK20.55Roscovitine0.1[5]
Pyrazolo[1,5-a]pyrimidine 6n CDK20.78Roscovitine0.1[5]
N-(5-amino-4-carbamoyl-pyrazol-3-yl)amideEGFR (T790M)-Gefitinib>10 (resistant)[6]
Erlotinib>10 (resistant)[6]

Table 2: Kinase Inhibitory Activity (IC50) of Pyrazole Derivatives vs. Existing Kinase Inhibitors. This table highlights the potential of pyrazole derivatives as kinase inhibitors. Compounds 6d and 6n show promising activity against CDK2.[7] The third entry indicates the development of pyrazole derivatives as selective inhibitors for mutant forms of EGFR, a significant challenge in cancer therapy.

Understanding the Mechanism: Signaling Pathways

The anticancer effects of these pyrazole derivatives are often attributed to their ability to interfere with critical signaling pathways that drive cell proliferation and survival. Two such pathways are the CDK2 and EGFR signaling cascades.

CDK2_Signaling_Pathway cluster_0 G1/S Transition cluster_1 S Phase Progression Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb P E2F E2F Rb->E2F S-phase Genes S-phase Genes E2F->S-phase Genes Cyclin E Cyclin E S-phase Genes->Cyclin E CDK2 CDK2 Cyclin E->CDK2 DNA Replication DNA Replication CDK2->DNA Replication Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->CDK2 Inhibition

Figure 1: Simplified CDK2 Signaling Pathway. This diagram illustrates the critical role of CDK2 in the G1/S phase transition and S phase progression of the cell cycle. Pyrazole derivatives can inhibit CDK2, leading to cell cycle arrest and preventing cancer cell proliferation.

EGFR_Signaling_Pathway cluster_0 Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway Dimerization & Autophosphorylation->RAS/RAF/MEK/ERK Pathway PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway Dimerization & Autophosphorylation->PI3K/AKT/mTOR Pathway Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis RAS/RAF/MEK/ERK Pathway->Cell Proliferation, Survival, Angiogenesis PI3K/AKT/mTOR Pathway->Cell Proliferation, Survival, Angiogenesis Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->Dimerization & Autophosphorylation Inhibition

Figure 2: Simplified EGFR Signaling Pathway. This diagram shows how the Epidermal Growth Factor Receptor (EGFR) pathway drives key processes in cancer development. Certain pyrazole derivatives can inhibit EGFR signaling, thereby halting these oncogenic processes.

Experimental Protocols: Ensuring Reproducibility

The foundation of robust scientific comparison is the ability to replicate experimental findings. Below are the detailed methodologies for the key assays used to evaluate the efficacy of the pyrazole-derived compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., HCT-116, PC-3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570nm G->H I Calculate IC50 values H->I

Figure 3: MTT Assay Workflow. This flowchart outlines the key steps involved in determining the in vitro cytotoxicity of the test compounds.

CDK2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the CDK2 enzyme.

Materials:

  • Recombinant human CDK2/Cyclin A or E

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Substrate (e.g., Histone H1 peptide)

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense into 384-well plates.

  • Enzyme/Substrate Addition: Add a solution of CDK2/Cyclin and the substrate in kinase buffer to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the reaction and detect the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, which converts ADP to ATP and generates a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Kinase_Assay_Workflow A Dispense test compounds into 384-well plate B Add CDK2 enzyme and substrate A->B C Initiate reaction with ATP B->C D Incubate at room temperature C->D E Stop reaction and add ADP detection reagent D->E F Measure luminescence E->F G Calculate IC50 values F->G

Figure 4: CDK2 Kinase Inhibition Assay Workflow. This flowchart details the procedure for assessing the inhibitory effect of the compounds on CDK2 activity.

Conclusion and Future Directions

The preliminary data presented in this guide strongly suggest that this compound derived compounds, particularly pyrazolo[1,5-a]pyrimidines, represent a promising avenue for the development of novel anticancer agents. Their potent in vitro activity, in some cases surpassing that of established drugs, warrants further investigation.

Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and toxicity assessments of the most promising lead compounds. Furthermore, a deeper exploration of their structure-activity relationships will be crucial for optimizing their potency and selectivity. The continued exploration of this chemical space holds the potential to deliver next-generation cancer therapies with improved efficacy and reduced side effects.

References

Safety Operating Guide

Proper Disposal of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Amino-4-cyano-3-(cyanomethyl)pyrazole was publicly available at the time of this writing. The following disposal procedures are based on safety data for the compound and structurally similar pyrazole derivatives, as well as general principles of laboratory chemical waste management. It is imperative for researchers to consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities.

The safe and environmentally responsible disposal of chemical waste is a cornerstone of laboratory safety. For professionals in research and drug development handling specialized compounds like this compound, a clear and compliant disposal plan is essential. This guide provides a step-by-step approach to the proper disposal of this compound, ensuring the protection of personnel and the environment.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance. The primary hazards associated with this compound are summarized in the table below.

Hazard CategoryHazard StatementPrecautionary Statement
Acute Toxicity (Oral) H302: Harmful if swallowed.[1]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Acute Toxicity (Dermal) H312: Harmful in contact with skin.[1]P302+P352: IF ON SKIN: Wash with soap and water.[1]
Acute Toxicity (Inhalation) H332: Harmful if inhaled.[1]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
Skin Irritation H315: Causes skin irritation.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Eye Irritation H319: Causes serious eye irritation.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory Irritation H335: May cause respiratory irritation.[1]-

Experimental Protocols for Safe Handling

Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles.[2]

  • Ensure proper ventilation, such as working within a chemical fume hood, to avoid inhalation of dust or vapors.

Handling:

  • Avoid contact with skin and eyes.[3]

  • Do not breathe dust.[3]

  • Wash hands thoroughly after handling.

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is high-temperature incineration by a licensed professional waste disposal company.[2] The following steps outline the process for preparing the compound for disposal.

  • Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure you are wearing the appropriate PPE as described above.

  • Waste Segregation and Collection:

    • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[2] Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[2]

    • Liquid Waste (Solutions): Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container.

    • Contaminated Materials: Any materials, such as pipette tips, gloves, or absorbent paper, that come into contact with the compound should be considered hazardous waste and collected in a designated, sealed container.

  • Container Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste."

    • The label should include the full chemical name: "this compound."

    • Include appropriate hazard warnings (e.g., "Harmful," "Irritant").[2]

    • Note the date when waste accumulation began.

    • Include the name of the principal investigator and the laboratory location.

  • Waste Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.[2]

    • This area should be well-ventilated and away from incompatible materials.[2]

  • Waste Disposal Request:

    • Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.[2]

  • Professional Disposal:

    • The ultimate disposal of this compound should be handled by a licensed professional waste disposal company.[2]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

A Start: Identify Waste (Solid, Liquid, Contaminated Materials) B Wear Appropriate PPE (Lab coat, gloves, goggles) A->B C Segregate Waste into Compatible, Labeled Container B->C D Label Container: 'Hazardous Waste' Chemical Name Hazards C->D E Store in Designated Hazardous Waste Area D->E F Submit Waste Pickup Request to EHS E->F G Professional Disposal (Incineration) F->G H End: Disposal Complete G->H

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the laboratory.

References

Essential Safety and Operational Guide for 5-Amino-4-cyano-3-(cyanomethyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole (CAS No: 54711-21-6). The following procedural guidance is designed to ensure the safety of laboratory personnel and compliance with standard safety practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. The primary hazards are outlined in the table below.

Hazard Summary

Hazard StatementGHS Classification
Harmful if swallowedAcute toxicity, oral
Harmful in contact with skinAcute toxicity, dermal
Causes skin irritationSkin corrosion/irritation
Causes serious eye irritationSerious eye damage/eye irritation
Harmful if inhaledAcute toxicity, inhalation
May cause respiratory irritationSpecific target organ toxicity, single exposure

Source: Georganics, AK Scientific, Inc.[1][2]

Due to these hazards, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.

Recommended Personal Protective Equipment (PPE)

EquipmentSpecification
Hand Protection Chemical-resistant gloves, such as nitrile rubber. Inspect gloves for tears or holes before use and change them frequently.[3]
Eye and Face Protection Chemical safety goggles or a face shield.[4]
Skin and Body Protection A lab coat and, when handling larger quantities, a chemical-resistant apron. Closed-toe shoes are required.
Respiratory Protection When not working in a fume hood or when there is a risk of aerosolization, a NIOSH-approved respirator for organic vapors and particulates is necessary.

Occupational Exposure Limits

As of the date of this document, specific Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH, have not been established for this compound. In the absence of specific limits, all handling should be conducted under the principle of keeping exposure As Low As Reasonably Achievable (ALARA).

Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.

Step-by-Step Handling Protocol

  • Preparation:

    • Before handling, ensure that all necessary PPE is readily available and in good condition.

    • Verify that a chemical fume hood is operational.

    • Locate the nearest eyewash station and safety shower.

    • Prepare all necessary equipment (spatulas, weighing paper, glassware, etc.) within the fume hood to minimize movement of the chemical.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a certified chemical fume hood to control airborne dust.

    • Use a disposable weighing dish or paper.

    • Handle the solid compound with care to avoid generating dust.

    • Close the container tightly immediately after use.

  • In Solution:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If the solvent is volatile, ensure the solution is prepared and handled exclusively within the fume hood.

  • Post-Handling:

    • Decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Dispose of all contaminated disposable materials as hazardous waste.

The following diagram illustrates the safe handling workflow:

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don PPE prep_fumehood Verify Fume Hood Function prep_ppe->prep_fumehood prep_safety Locate Safety Equipment prep_fumehood->prep_safety weigh Weigh Compound prep_safety->weigh transfer Transfer to Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid remove_ppe Remove PPE dispose_solid->remove_ppe dispose_liquid->remove_ppe

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Protocol

  • Solid Waste:

    • Collect all unused solid this compound and any contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container for liquid chemical waste.

    • Do not mix with other incompatible waste streams.

  • Container Labeling:

    • All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.

  • Storage and Disposal:

    • Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Do not dispose of this chemical down the drain.

Chemical Incompatibilities

To prevent hazardous reactions, avoid contact with the following:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

Store this chemical in a cool, dry, and well-ventilated area away from these incompatible substances.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.